2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
Description
BenchChem offers high-quality 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWGWROBBUMATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427528 | |
| Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832674-69-8 | |
| Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
Abstract
This technical guide provides a comprehensive, research-level overview of the (C₁₀H₁₀ClNO₄), a derivative of the versatile vanillin scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of steps to detail the underlying chemical logic, from retrosynthetic analysis to the interpretation of analytical data. The guide outlines a robust two-step synthetic pathway, beginning with the selective ortho-chlorination of vanillin to yield the key intermediate, 2-chloro-4-formyl-6-methoxyphenol, followed by a Williamson ether synthesis with 2-chloroacetamide. Each protocol is accompanied by an in-depth rationale for the selection of reagents and conditions. The characterization section provides a predictive analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS), offering a validated framework for structural confirmation. This guide serves as a practical and authoritative resource for the laboratory synthesis of this and structurally related compounds.
Introduction and Strategic Rationale
Vanillin and its derivatives are privileged scaffolds in medicinal chemistry, prized for their biocompatibility and versatile chemical functionality, which includes aldehyde, hydroxyl, and ether groups.[1] These functional handles allow for extensive modification to generate novel compounds with a wide range of biological activities, including antioxidant and antimicrobial properties.[2][3] The target molecule, 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide, incorporates several key pharmacophoric features: a chlorinated phenol, an ether linkage, and a primary acetamide. The introduction of a chlorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making it a common strategy in drug design. The phenoxyacetamide moiety is a well-established structural motif in pharmacologically active compounds.[4][5]
This guide details a logical and efficient synthetic strategy, emphasizing reaction mechanisms and the rationale behind procedural choices to ensure reproducibility and a high degree of purity in the final product.
Retrosynthetic Analysis and Synthesis Pathway
A retrosynthetic analysis of the target molecule suggests that the most logical disconnection is at the ether linkage. This approach points to a Williamson ether synthesis, a reliable and widely used method for forming ethers from an alkoxide and an alkyl halide.[6]
This retrosynthesis leads to a two-step synthetic plan:
-
Step 1: Synthesis of the Phenolic Precursor. The required precursor, 2-chloro-4-formyl-6-methoxyphenol (also known as 5-chlorovanillin), can be synthesized from the readily available and inexpensive starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). This involves an electrophilic aromatic substitution (chlorination) directed by the powerful activating hydroxyl group.
-
Step 2: Williamson Ether Synthesis. The synthesized 2-chloro-4-formyl-6-methoxyphenol is then reacted with 2-chloroacetamide in the presence of a suitable base to form the target ether.
The overall synthetic pathway is illustrated below.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel vanillin derivatives: Synthesis, anti-oxidant, DNA and cellular protection properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. thieme-connect.de [thieme-connect.de]
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
Abstract
This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes established chemical principles, data from analogous structures, and detailed, field-proven experimental protocols to serve as a foundational resource for its characterization. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for experimental design and a deeper understanding of the compound's behavior. We will cover its identity, known physical properties, and provide robust, step-by-step methodologies for determining its solubility, lipophilicity (LogP), acidity (pKa), and full spectral characterization.
Chemical Identity and Known Properties
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide is a substituted phenoxyacetamide derivative. The presence of a chloro group, a formyl group, a methoxy group, and an acetamide moiety suggests a molecule with diverse chemical functionalities that will influence its solubility, polarity, and potential for intermolecular interactions. These features are critical determinants of its behavior in biological systems.
Table 1: Chemical Identification and Known Physical Properties of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
| Parameter | Value | Source |
| IUPAC Name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide | N/A |
| CAS Number | 832674-69-8 | LabSolutions[1] |
| Molecular Formula | C₁₀H₁₀ClNO₄ | LabSolutions[1] |
| Molecular Weight | 243.64 g/mol | LabSolutions[1] |
| Melting Point | 166-170 °C | LabSolutions[1] |
| Physical Form | Solid (predicted) | General knowledge |
| InChI | InChI=1S/C10H10ClNO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14) | LabSolutions[1] |
| InChIKey | Not readily available | N/A |
Experimental Protocols for Physicochemical Characterization
The following sections detail the experimental methodologies required to obtain a comprehensive physicochemical profile of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Determination of Aqueous and Organic Solubility
Scientific Rationale: Solubility is a critical parameter that influences a compound's bioavailability and formulation possibilities. The gravimetric method is a reliable and direct way to determine solubility. Testing in a range of solvents, including aqueous buffers at different pH values and common organic solvents, provides a comprehensive profile of the compound's solvation characteristics.
Experimental Protocol: Gravimetric Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide to a series of vials containing a known volume (e.g., 2 mL) of the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO).
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for 24 hours to ensure equilibrium is reached. A shaking incubator is ideal for this purpose.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the weight of the dissolved solid and the volume of the supernatant taken.
-
Caption: Workflow for Gravimetric Solubility Determination.
Lipophilicity: Octanol-Water Partition Coefficient (LogP) Determination
Scientific Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and in vivo distribution. The HPLC-based method is a rapid and reliable alternative to the traditional shake-flask method, particularly for compounds with a wide range of lipophilicities.
Experimental Protocol: HPLC-Based LogP Determination
-
Preparation of Standards:
-
Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance.
-
-
Calibration Curve Generation:
-
Inject each standard compound and record its retention time (t_R).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot LogP versus log(k') for the standards to generate a calibration curve.
-
-
Analysis of the Test Compound:
-
Inject a solution of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide under the same HPLC conditions and determine its retention time.
-
Calculate log(k') for the test compound.
-
-
LogP Determination:
-
Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its log(k') value.
-
Sources
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide IUPAC name and structure
An In-depth Technical Guide to 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
Abstract: This technical guide provides a comprehensive overview of 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide, a substituted phenoxyacetamide derivative. The document delineates its chemical identity, including its IUPAC name, CAS registry number, and key physicochemical properties. A detailed, logical synthetic pathway is proposed, grounded in established organic chemistry principles and supported by methodologies for analogous structures. Furthermore, this guide discusses the potential applications and biological significance of this class of compounds in research and drug development, providing context for its relevance. This document is intended for researchers, medicinal chemists, and drug development professionals seeking foundational technical information on this specific chemical entity.
Chemical Identity and Physicochemical Properties
The fundamental step in evaluating any compound for research or development is to establish its precise chemical identity and understand its physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.
IUPAC Nomenclature and Structural Elucidation
The compound is systematically named according to IUPAC conventions, which provides an unambiguous description of its molecular structure.
-
IUPAC Name: 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide[1]
-
Molecular Formula: C₁₀H₁₀ClNO₄
-
Molecular Weight: 243.64 g/mol [1]
The structure consists of a central phenyl ring substituted at key positions. An ether linkage connects an acetamide functional group to the ring at position 1. The substituents on the phenyl ring are a chlorine atom at position 2, a formyl (aldehyde) group at position 4, and a methoxy group at position 6.
Structure:
Physicochemical Data
Quantitative physical data is critical for handling, formulation, and experimental design. The following table summarizes the known properties of 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide.
| Property | Value | Source(s) |
| Melting Point | 166-170 °C | [1] |
| Molecular Weight | 243.64 | [1] |
| Physical Form | Powder | [3] |
| InChI Key | PKTBFTZLCXEFDX-UHFFFAOYSA-N | [3] |
Synthesis and Characterization
While specific literature detailing the synthesis of 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide is not prevalent, a reliable synthetic route can be designed based on well-established reactions for creating substituted phenoxyacetic acids and their amide derivatives. The proposed pathway involves a two-step process starting from a substituted phenol.
Proposed Retrosynthetic Pathway
The synthesis logically proceeds via the formation of a phenoxyacetic acid intermediate, which is subsequently amidated. This approach is common for producing phenoxyacetamide derivatives[4][5].
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol
This protocol describes the synthesis via the phenoxyacetic acid intermediate, which offers robust control over the reaction.
Step 1: Synthesis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid
This step is a classic Williamson ether synthesis, a reliable method for forming ether linkages. The phenoxide ion, generated by deprotonating the starting phenol with a base, acts as a nucleophile to attack an α-haloacetic ester, followed by hydrolysis.
-
Reaction Setup: To a solution of 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Expertise & Experience: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing side reactions with the aldehyde or chloro-substituent. Acetone is a good solvent for this Sₙ2 reaction and facilitates easy workup.
-
-
Addition of Alkylating Agent: Add ethyl 2-bromoacetate (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Ester Hydrolysis: After cooling, add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 2-3 hours to hydrolyze the ethyl ester to the carboxylic acid.
-
Workup and Isolation: Acidify the reaction mixture with dilute HCl until the pH is ~2. The carboxylic acid intermediate, 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetic acid, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.[5][6]
Step 2: Amidation to form 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis.
-
Acid Chloride Formation: Suspend the dried carboxylic acid intermediate (1.0 eq) in dichloromethane (DCM) with a catalytic amount of DMF. Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Trustworthiness: This two-step activation via the acid chloride is a self-validating system. The formation of the highly reactive acyl chloride ensures that the subsequent reaction with an ammonia source proceeds cleanly and efficiently to completion, which is often more reliable than direct coupling methods for primary amides.
-
-
Amidation: In a separate flask, cool an excess of concentrated ammonium hydroxide in an ice bath. Slowly add the solution of the acid chloride to the cold ammonium hydroxide with vigorous stirring.
-
Isolation: A precipitate of the final product, 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide, will form. Stir for 30 minutes, then filter the solid.
-
Purification: Wash the crude product with cold water and diethyl ether. Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure product.
Characterization and Quality Control Workflow
The identity and purity of the synthesized compound must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.
Caption: Post-synthesis characterization workflow.
Potential Applications and Biological Context
While specific bioactivity data for 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide is not available in public literature, the broader class of N-arylacetamides and phenoxyacetamide derivatives are recognized as important scaffolds in medicinal chemistry and agrochemistry[7][8].
-
Building Blocks in Synthesis: The presence of multiple functional groups (aldehyde, chloro, ether, amide) makes this compound a versatile intermediate for synthesizing more complex molecules[9]. The aldehyde can be used for reductive amination or Wittig-type reactions, while the chloro-substituent can be modified through cross-coupling reactions.
-
Pharmaceutical Scaffolds: Substituted chloroacetanilides are precursors for synthesizing oxindoles, a core structure in many pharmacologically active compounds, through methods like palladium-catalyzed C-H functionalization[10].
-
Potential Bioactivity: Halogenated acetamide derivatives have been investigated for a range of biological activities. They are known to act as herbicides and have shown potential as antimicrobial and antifungal agents[8]. The mechanism often involves the inhibition of essential enzymes through covalent modification by the reactive acetamide group.
Conclusion
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide is a well-defined chemical entity with established physicochemical properties. Although detailed application studies are not publicly documented, its structure is amenable to robust and scalable synthesis based on fundamental organic reactions. Its utility as a chemical intermediate is significant, providing a platform for creating diverse and complex molecular architectures. Given the known biological activities of the broader phenoxyacetamide class, this compound represents a person of interest for screening in agrochemical and pharmaceutical research programs.
References
- BLDpharm. (n.d.). 2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide.
- LabSolutions. (n.d.). 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide.
- ResearchGate. (n.d.). Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives.
- ChemicalBook. (n.d.). 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(propan-2-yl)acetamide Product Description.
- Sigma-Aldrich. (n.d.). 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide.
- PubChem. (n.d.). 2-(4-Formyl-2-methoxyphenoxy)acetamide.
- BenchChem. (n.d.). 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide.
- PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide.
- BLDpharm. (n.d.). 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid.
- ResearchGate. (n.d.). Synthesis of New Sulphonamide Phenoxyacetic Derivatives.
- ChemicalBook. (n.d.). 2-(2-CHLORO-4-FORMYL-6-METHOXYPHENOXY)ACETAMIDE.
- Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
- MDPI. (n.d.). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid.
- Sci-Hub. (n.d.). THE SYNTHESIS OF 10-SUBSTITUTED PHENOXAZINES.
- ChemicalBook. (n.d.). 2-(2-METHOXYPHENOXY)ACETAMIDE synthesis.
- ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide....
- ChemScene. (n.d.). 2-Chloro-N-[(2-methoxyphenyl)methyl]acetamide.
- Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines.
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biological activity screening of novel phenoxy acetamides
An In-depth Technical Guide to the Biological Activity Screening of Novel Phenoxy Acetamides
Foreword: The Modern Imperative in Compound Screening
In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is a multi-stage marathon of rigorous evaluation. The phenoxy acetamide scaffold, a privileged structure in medicinal chemistry, has demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3] This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel phenoxy acetamide derivatives. We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring that each stage of the screening cascade generates robust, interpretable, and actionable data. This document is structured not as a rigid template, but as a logical progression that mirrors the decision-making process in a contemporary drug discovery program, designed for researchers, scientists, and drug development professionals.
The Strategic Framework: A Multi-Tiered Screening Cascade
The core of an effective screening campaign is a tiered approach. This strategy, often called a "screening cascade," is designed to efficiently sift through a library of new chemical entities (NCEs), progressively increasing the biological and analytical complexity while reducing the number of compounds advanced at each stage. This conserves resources and focuses efforts on the most promising candidates. The causality behind this is simple: high-throughput, lower-complexity assays are used to cast a wide net initially, followed by more resource-intensive, higher-content assays to validate and characterize the initial "hits."
Our screening cascade for novel phenoxy acetamides is designed to explore the most promising therapeutic avenues for this scaffold, based on existing literature.[1][4] It is divided into four logical tiers: Primary Screening, Secondary & Confirmatory Assays, Mechanism of Action (MoA) Elucidation, and In Vitro ADME/Tox Profiling.
Caption: A strategic overview of the four-tiered screening cascade.
Tier 1: Primary High-Throughput Screening (HTS)
The objective of Tier 1 is to rapidly identify compounds exhibiting any biological activity of interest from the entire library. Assays must be robust, cost-effective, and amenable to automation.[5][6] For phenoxy acetamides, we will run parallel screens targeting key disease areas.
Anticancer Activity Screen
Causality: Many acetamide derivatives have shown promise as anticancer agents.[1] A primary screen for cytotoxicity against a representative panel of cancer cell lines is the most direct way to identify compounds that interfere with cancer cell proliferation or survival.
Protocol: A cell viability assay, such as the MTT or resazurin assay, is employed.[7][8] These assays measure the metabolic activity of cells, which correlates with the number of viable cells.
Workflow:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96- or 384-well plates.
-
Compound Treatment: Add a single, high concentration (e.g., 10-30 µM) of each library compound.
-
Incubation: Incubate for 48-72 hours.
-
Reagent Addition: Add MTT or resazurin reagent.
-
Data Acquisition: Measure absorbance or fluorescence to determine the percentage of cell viability relative to vehicle-treated controls.
Hit Criteria: A compound is typically considered a "hit" if it reduces cell viability by more than 50% (or >3 standard deviations from the mean of the negative controls).
Antimicrobial Activity Screen
Causality: The emergence of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial or antifungal properties.[9] Phenoxy acetamides have been reported to possess such activities.[1] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying antimicrobial activity.[10][11]
Protocol: Broth microdilution is the preferred HTS method to determine MIC.[12]
Workflow:
-
Compound Plating: Serially dilute compounds in a 96-well plate.
-
Inoculation: Add a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (fungus)).
-
Incubation: Incubate at 37°C (bacteria) or 30°C (fungi) for 18-24 hours.
-
Data Acquisition: Determine the MIC, which is the lowest compound concentration that completely inhibits visible microbial growth.[11]
Hit Criteria: Compounds with MIC values ≤ 16 µg/mL are generally considered promising hits for further investigation.
Tier 2: Secondary & Confirmatory Assays
Primary hits are merely statistical flags. Tier 2 is essential to confirm their activity, determine potency, and assess initial selectivity—weeding out false positives and undesirable compounds.
Dose-Response Analysis and Potency Determination
Causality: A single-point screen can be misleading. A true biological effect should be concentration-dependent. This step confirms the activity and quantifies the compound's potency (IC50 or EC50).
Protocol:
-
Prepare a 10-point, two-fold serial dilution of each hit compound.
-
Perform the primary assay (e.g., cytotoxicity or MIC) with this dilution series.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 (half-maximal inhibitory concentration).
Cytotoxicity Selectivity Screening
Causality: For an anticancer hit, it is crucial that the compound is more toxic to cancer cells than to normal, healthy cells. This provides an early indication of a potential therapeutic window.
Protocol: The cytotoxicity (IC50) of promising anticancer hits is determined against a non-cancerous cell line (e.g., human fibroblasts or retinal pigment epithelial cells).
Data Presentation: A selectivity index (SI) is calculated: SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
| Compound ID | IC50 MCF-7 (µM) | IC50 Normal Fibroblast (µM) | Selectivity Index (SI) |
| PA-001 | 1.2 | 15.0 | 12.5 |
| PA-002 | 2.5 | 5.0 | 2.0 |
| PA-003 | 0.8 | > 50.0 | > 62.5 |
| Doxorubicin | 0.1 | 0.9 | 9.0 |
Interpretation: A higher SI is desirable. Compound PA-003 shows excellent selectivity and is a high-priority candidate.
Tier 3: Mechanism of Action (MoA) Elucidation
Understanding how a compound works is fundamental to its development.[13][14] MoA studies transform a "hit" into a "lead" by identifying its molecular target and the pathway it modulates.
Target-Based vs. Phenotypic Discovery
Our initial screens were phenotypic (measuring an overall cellular effect). Now, we must deconvolve the mechanism. If the phenoxy acetamide library was designed to inhibit a specific target (e.g., a particular kinase), the MoA study would start with a biochemical assay against that target.[15][16] If the target is unknown, a combination of approaches is necessary.[14]
Caption: A workflow for identifying the molecular target of a phenotypic hit.
Example Pathway: Kinase Inhibition
Causality: Protein kinases are frequent targets in oncology, and their inhibition is a well-established therapeutic strategy.[16] If MoA studies suggest a hit compound inhibits a specific kinase (e.g., EGFR), we must validate this.
Protocol: In Vitro Kinase Assay
-
Assay Principle: A fluorescence-based assay measures the phosphorylation of a specific substrate by the target kinase.
-
Procedure: The recombinant kinase enzyme, its substrate, and ATP are incubated with varying concentrations of the phenoxy acetamide hit.
-
Detection: A detection reagent binds to the phosphorylated product, generating a signal.
-
Analysis: Inhibition of the signal indicates the compound is blocking kinase activity. An IC50 value is calculated.
Tier 4: In Vitro ADME & Early Toxicology Profiling
Causality: Potency and selectivity are meaningless if a compound cannot reach its target in the body or is overtly toxic. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for de-risking candidates and guiding chemical optimization.[17][18][19]
Key In Vitro ADME Assays
A standard panel of in vitro ADME assays provides essential data on a compound's drug-like potential.[20][21]
| ADME Parameter | Assay | Rationale & Interpretation |
| Absorption | PAMPA (Parallel Artificial Membrane Permeability Assay) | Measures passive diffusion. High permeability is desired for oral bioavailability. |
| Distribution | Plasma Protein Binding (Equilibrium Dialysis) | Measures the fraction of compound bound to plasma proteins. High binding can limit free drug availability. |
| Metabolism | Human Liver Microsome (HLM) Stability | Measures metabolic clearance by major drug-metabolizing enzymes (CYPs). High stability (low clearance) is generally preferred.[20] |
| Excretion | (Inferred from Metabolism) | - |
| Toxicity | hERG Channel Assay (Patch Clamp) | Screens for potential cardiotoxicity, a common cause of drug failure. |
| Solubility | Kinetic or Thermodynamic Solubility | Poor solubility can limit absorption and cause formulation issues. |
Detailed Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol determines the rate at which a compound is metabolized by liver enzymes.
-
Reagents: Pooled HLM, NADPH (cofactor), test compound, positive control (e.g., Verapamil).
-
Incubation: Pre-warm HLM and the test compound to 37°C. Initiate the metabolic reaction by adding NADPH.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The rate of disappearance is used to calculate the intrinsic clearance (Clint) and in vitro half-life (t½).
The Feedback Loop: Structure-Activity Relationship (SAR) Analysis
The data from all four tiers must be continuously fed back to the medicinal chemistry team. The goal of Structure-Activity Relationship (SAR) analysis is to understand how specific structural modifications to the phenoxy acetamide scaffold affect potency, selectivity, and ADME properties.[22][23][24]
For example, if adding a chlorine atom at the 4-position of the phenoxy ring (like in compound PA-003) dramatically increases potency and selectivity, this becomes a key insight. SAR guides the rational design of the next generation of analogs, creating a virtuous cycle of design, synthesis, and testing that drives the project toward a clinical candidate.[25]
Conclusion
The biological screening of novel phenoxy acetamides is a systematic process of inquiry guided by scientific rationale. By employing a tiered cascade—from broad primary screens to deep mechanistic and pharmacokinetic studies—we can efficiently identify and validate promising compounds. This guide emphasizes the "why" behind each step, ensuring that the generated data is not just a collection of numbers, but a foundation of knowledge. This self-validating system, grounded in authoritative protocols and driven by a constant feedback loop of SAR analysis, provides the most reliable path for translating a novel chemical scaffold into a potential therapeutic breakthrough.
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Substituted Benzaldehydes: A Versatile Scaffold for Novel Therapeutic Target Discovery
A Technical Guide for Drug Development Professionals
Introduction: The Enduring Relevance of a Simple Scaffold
Benzaldehyde, the simplest aromatic aldehyde, represents a foundational structure in organic chemistry. However, its true potential in medicinal chemistry is unlocked through the strategic placement of various functional groups on its phenyl ring. These "substituted benzaldehydes" are not merely synthetic curiosities; they are a class of privileged scaffolds capable of interacting with a wide array of biological targets. Their inherent reactivity, combined with the diverse physicochemical properties imparted by different substituents (e.g., hydroxyl, methoxy, halo groups), allows for the fine-tuning of their biological activity. This guide provides a comprehensive overview of the key therapeutic targets of substituted benzaldehyde derivatives, focusing on the mechanistic rationale behind their activity and the experimental workflows required for their validation. We will explore their applications in oncology, inflammation, neurodegenerative disorders, and enzyme inhibition, offering insights for researchers and drug development professionals seeking to leverage this versatile chemical scaffold.
Therapeutic Targets in Oncology
Substituted benzaldehyde derivatives have emerged as a promising source of novel anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including those with multidrug resistance.[1] Their mechanisms are often multifactorial, targeting key pathways involved in cell proliferation, survival, and apoptosis.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on benzyloxybenzaldehyde derivatives, for instance, have shown significant activity against the HL-60 human promyelocytic leukemia cell line.[2][3]
The core of this activity lies in their ability to disrupt mitochondrial function. Morphological assessments and DNA fragmentation analyses have revealed that active compounds can induce a loss of mitochondrial membrane potential.[2] This disruption is a critical event in the intrinsic apoptotic pathway, leading to the release of cytochrome c and the subsequent activation of caspase cascades that execute cell death. Furthermore, these derivatives have been observed to arrest cell cycle progression, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[2]
The structure-activity relationship (SAR) is critical; substitutions on both the benzaldehyde and the benzyloxy rings significantly influence potency. For example, compounds like 2-[(3-methoxybenzyl)oxy]benzaldehyde have demonstrated high potency, suggesting that the electronic and steric properties of the substituents are key determinants of their interaction with intracellular targets.[2]
Overcoming Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein. Interestingly, certain α-hydroxyphosphonate derivatives of substituted benzaldehydes have shown equal or even greater toxicity to MDR cell lines compared to their drug-sensitive parental lines.[1] This suggests that these compounds may be poor substrates for P-glycoprotein, allowing them to evade efflux and accumulate within the cancer cell to exert their cytotoxic effects. The hydrophobicity and position of substituents on the benzene ring are crucial factors in determining this activity.[1]
Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, from arthritis to neurodegenerative disorders and cancer. Substituted benzaldehydes have been shown to target key signaling pathways that regulate the inflammatory response.
Inhibition of MAPK and NF-κB Signaling
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central regulators of inflammation. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the production of pro-inflammatory mediators.
Several benzaldehyde derivatives, including those isolated from marine fungi, have demonstrated the ability to suppress the phosphorylation of key MAPK proteins (ERK, JNK, and p38).[4] By inhibiting this phosphorylation cascade, they effectively block the downstream signaling that leads to inflammation. This results in the reduced expression of crucial inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a decrease in the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6.[4][5][6]
It is noteworthy that while some derivatives potently inhibit the MAPK pathway, they may not affect the NF-κB pathway's p65 subunit, indicating a selective mechanism of action.[4]
Caption: Inhibition of the MAPK signaling pathway by substituted benzaldehydes.
Induction of Heme Oxygenase-1 (HO-1)
Another sophisticated anti-inflammatory mechanism involves the induction of Heme Oxygenase-1 (HO-1), an enzyme with potent cytoprotective and anti-inflammatory properties. Certain benzaldehyde derivatives can promote the nuclear translocation of Nrf2, a transcription factor that upregulates HO-1 expression.[5][7] The resulting increase in HO-1 activity helps to resolve inflammation. This dual action—directly inhibiting pro-inflammatory pathways while simultaneously upregulating a protective one—makes these compounds particularly compelling therapeutic candidates.
Therapeutic Targets in Neurodegenerative Diseases
The blood-brain barrier permeability of many small-molecule benzaldehyde derivatives makes them suitable for targeting central nervous system disorders, particularly Alzheimer's disease (AD).[8]
Dual Cholinesterase Inhibition
A primary therapeutic strategy for AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9] Various benzimidazole-based benzaldehyde derivatives have been synthesized and shown to be potent inhibitors of both enzymes.[9][10][11] SAR studies reveal that the nature and position of substituents are critical. For instance, hydroxyl and methoxy groups can favorably interact with key amino acid residues like tryptophan and tyrosine in the active site of AChE.[8] A para-hydroxy group on the benzylidene moiety has been shown to yield excellent AChE inhibition.[8]
Attenuation of Neuroinflammation and Oxidative Stress
Neuroinflammation is a critical component of AD progression. Benzaldehyde derivatives can exert neuroprotective effects by reducing the secretion of inflammatory mediators and pro-inflammatory factors in microglia.[12] They also protect neuronal cells from damage induced by β-amyloid by inhibiting mitochondrial oxidative stress and blocking apoptosis through the regulation of Tau protein and caspase-related signaling pathways.[12][13]
Enzyme Inhibition as a Therapeutic Strategy
Beyond cholinesterases, substituted benzaldehydes are effective inhibitors of several other therapeutically relevant enzymes.
Tyrosinase and Polyphenol Oxidase Inhibition
Tyrosinase and polyphenol oxidase (PPO) are copper-containing enzymes responsible for melanin biosynthesis and enzymatic browning.[14][15] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Benzaldehyde and its derivatives act as effective inhibitors of these enzymes. Kinetic analyses have shown that they can act as noncompetitive or mixed-type inhibitors.[14][15] The inhibitory mechanism involves the benzaldehyde molecule fitting into the enzyme's catalytic center, acting as a hydrophobic "cover" that hinders substrate access and product formation.[14] The IC50 values are significantly influenced by the substituent at the para-position; for example, p-chlorobenzaldehyde is a more potent PPO inhibitor than p-hydroxybenzaldehyde.[15]
| Derivative | Target Enzyme | IC50 Value | Inhibition Type | Reference |
| Benzaldehyde | Mushroom Tyrosinase | 31.0 µM | Partial Noncompetitive | [14] |
| p-Chlorobenzaldehyde | Pieris rapae PPO | 2.83 mmol/L | Noncompetitive | [15] |
| p-Cyanobenzaldehyde | Pieris rapae PPO | 2.91 mmol/L | Mixed-type | [15] |
| p-Hydroxybenzaldehyde | Pieris rapae PPO | 5.62 mmol/L | Noncompetitive | [15] |
Table 1: Inhibitory activity of selected benzaldehyde derivatives against tyrosinase and PPO.
α-Amylase Inhibition
α-Amylase is a key enzyme in carbohydrate digestion. Its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing post-prandial hyperglycemia. Substituted benzimidazole analogues bearing a benzaldehyde moiety have demonstrated significant α-amylase inhibition, with IC50 values comparable to the standard drug acarbose.[16] In silico docking studies suggest that substitutions like methyl and fluoro groups can enhance binding to key residues such as Lys200 and Tyr151 in the enzyme's active site.[16]
Antimicrobial and Antibiotic Modulation
Aldehydes are known for their antimicrobial properties, which are often attributed to their ability to cause mechanical disruption of the bacterial cell membrane.[17] Beyond direct bactericidal or fungicidal activity, some derivatives can function as antibiotic modulators. For example, benzaldehyde has been shown to potentiate the activity of antibiotics like norfloxacin against strains of Staphylococcus aureus that possess efflux pumps.[18][19] This suggests a mechanism involving the inhibition of these pumps, which prevents the bacteria from expelling the antibiotic.[18] Furthermore, benzaldehyde can induce antibiotic tolerance by altering bacterial metabolism and inhibiting flagella formation, highlighting the complex and sometimes contradictory roles these compounds can play.[20]
Experimental Workflows for Target Validation
The identification and validation of therapeutic targets for novel compounds is a systematic process. The following workflow and protocol provide a framework for evaluating substituted benzaldehyde derivatives.
Caption: General experimental workflow for validating substituted benzaldehyde derivatives.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes a standard method for evaluating the effect of substituted benzaldehyde derivatives on the viability of adherent cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Adherent cancer cell line (e.g., HL-60, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Substituted benzaldehyde test compounds, dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
-
Positive control: Doxorubicin
-
Negative control: Vehicle (DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in complete medium. The final DMSO concentration should not exceed 0.5% to avoid vehicle-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated cells (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis (Self-Validation):
-
Negative Control: The vehicle control wells should show high viability, similar to untreated wells. A significant drop in viability indicates toxicity from the solvent.
-
Positive Control: The doxorubicin-treated wells should show a dose-dependent decrease in viability, confirming the assay is sensitive to cytotoxic agents.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Absorbance_test / Absorbance_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The substituted benzaldehyde scaffold is a remarkable example of how simple chemical structures can be decorated to achieve a wide range of potent and specific biological activities. From inducing apoptosis in cancer cells to modulating complex inflammatory and neuroprotective pathways, these compounds continue to provide fertile ground for drug discovery. Future research should focus on leveraging computational methods for more rational design of derivatives with improved potency and selectivity. Exploring novel delivery systems to enhance bioavailability and targeting, particularly for CNS and oncology applications, will also be crucial. The continued investigation into the diverse therapeutic targets of substituted benzaldehydes promises to yield the next generation of innovative medicines.
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An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
Abstract
The journey of a novel chemical entity from conception to clinical application is fraught with challenges, high costs, and significant attrition rates. Computational, or in silico, methodologies have become indispensable in modern drug discovery, offering a rational and resource-efficient means to predict a compound's biological activity and pharmacokinetic profile before committing to expensive and time-consuming wet-lab synthesis and screening.[1] This guide provides a comprehensive, technically-grounded workflow for predicting the bioactivity of a novel compound, 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide. By dissecting its structural motifs—a substituted vanillin core and an acetamide side chain—we can formulate hypotheses about its potential biological targets. Vanillin and its derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5] Similarly, the acetamide scaffold is a key feature in many pharmaceuticals, notably in non-steroidal anti-inflammatory drugs (NSAIDs) as inhibitors of cyclooxygenase (COX) enzymes.[6][7][8] This document will guide researchers through a multi-faceted computational approach, integrating physicochemical and pharmacokinetic predictions with structure-based and ligand-based methods to build a robust, data-driven bioactivity profile for this compound of interest.
The Strategic Framework for In Silico Bioactivity Prediction
A successful in silico evaluation does not rely on a single method but rather on the convergence of evidence from multiple computational techniques. Each method provides a different piece of the puzzle, and their integration allows for a more confident prediction of a molecule's potential. Our workflow is designed to systematically narrow down the possibilities, from broad physicochemical characteristics to specific protein-ligand interactions.
The causality behind this multi-step approach is rooted in efficiency and risk mitigation. We begin with rapid, low-computational-cost methods like ADMET prediction to quickly flag compounds with poor drug-like properties. Only promising candidates proceed to more intensive analyses like molecular docking, ensuring that computational resources are focused on molecules with the highest probability of success.
Caption: Overall workflow for the in silico prediction of bioactivity.
Foundational Analysis: Ligand Preparation and ADMET Profiling
Before any bioactivity can be predicted, the compound must be assessed for its fundamental drug-like properties. A molecule with high potency against a target is of little therapeutic value if it cannot reach that target in the body or if it is overtly toxic.
Protocol: Ligand Preparation
The initial representation of a molecule is typically a 2D drawing or a SMILES string. For structure-based calculations, a high-quality, energetically favorable 3D conformation is required.
-
Obtain SMILES String: The SMILES (Simplified Molecular Input Line Entry System) for 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide is COc1cc(C=O)cc(Cl)c1OCC(=O)N.
-
2D to 3D Conversion: Use a molecular modeling software (e.g., open-source tools like RDKit or commercial packages) to convert the 2D representation into an initial 3D structure.
-
Protonation State: Determine the likely protonation state at physiological pH (typically 7.4). For this compound, the amide group is neutral, so no changes are generally needed.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step is crucial to relieve any steric strain from the initial 3D conversion and find a low-energy, stable conformation. The resulting structure, often saved in .mol2 or .sdf format, is the input for subsequent analyses.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
ADMET prediction serves as a critical initial filter.[9] We utilize established computational models, many of which are available as web servers, that have been trained on large datasets of known drugs.[10][11]
Protocol: ADMET Prediction using Web Servers (e.g., ADMETlab 2.0, admetSAR, PreADMET) [11][12]
-
Navigate to a Server: Access a reliable ADMET prediction web server such as ADMETlab 2.0.
-
Input Molecule: Submit the molecule's SMILES string (COc1cc(C=O)cc(Cl)c1OCC(=O)N).
-
Run Prediction: Initiate the calculation. The server compares the input molecule's features to its internal models to predict various endpoints.
-
Analyze Results: Collate the output data into a structured table for review. Key parameters include Lipinski's Rule of Five, gastrointestinal absorption, blood-brain barrier (BBB) penetration, Cytochrome P450 (CYP) enzyme inhibition, and potential toxicity alerts.[13][14]
Table 1: Predicted Physicochemical and ADMET Properties
| Property Category | Parameter | Predicted Value | Interpretation / Implication |
|---|---|---|---|
| Physicochemical | Molecular Weight | 259.65 g/mol | Compliant with Lipinski's Rule (< 500) |
| LogP (Lipophilicity) | ~1.5 - 2.5 | Optimal range for oral bioavailability | |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤ 5) | |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤ 10) | |
| Absorption | HIA (Human Intestinal Abs.) | Good | Likely well-absorbed from the gut |
| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion | |
| Distribution | BBB Permeability | Low / Unlikely | Reduced risk of CNS side effects |
| Plasma Protein Binding | High | May affect free drug concentration and half-life | |
| Metabolism | CYP2D6 Substrate | Likely | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Unlikely | Lower risk of inhibiting major metabolic pathway | |
| Toxicity | AMES Mutagenicity | Unlikely | Low predicted risk of being a mutagen |
| | hERG Inhibition | Low Risk | Lower predicted risk of cardiotoxicity |
Note: The values presented are illustrative and derived from typical predictions for compounds with similar features. Actual values would be generated from a specific tool like ADMETlab 2.0 or SwissADME.
Expert Insight: The initial ADMET profile is promising. The compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Its predicted low BBB permeability is advantageous if the intended target is peripheral, as it minimizes the risk of central nervous system side effects. The potential interaction with CYP2D6 is a key finding that warrants consideration in later development stages.[13][14]
Hypothesis-Driven Target Selection
The compound's chemical structure provides strong clues to its potential biological targets. It is a hybrid of two well-known pharmacologically active scaffolds.
-
Vanillin Scaffold: The 4-formyl-6-methoxyphenoxy core is a derivative of vanillin. Vanillin-based compounds have demonstrated a wide array of bioactivities, including anticancer, antioxidant, and anti-inflammatory properties.[2][3][4][15] This suggests potential targets involved in cancer cell proliferation or inflammatory pathways.
-
Acetamide Scaffold: The acetamide group is a critical pharmacophore in numerous drugs, particularly COX inhibitors like indomethacin and diclofenac.[6][7][8] The nitrogen in the acetamide can form crucial hydrogen bonds within the active sites of enzymes.[8]
Hypothesis: Based on the acetamide moiety, a primary hypothesis is that 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide acts as an inhibitor of Cyclooxygenase-2 (COX-2) , a key enzyme in the inflammatory cascade.[7] This is an attractive target for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective COX inhibitors.
Structure-Based Prediction: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding energy score.[16] A lower (more negative) binding energy suggests a more stable and favorable interaction.
Protocol: Molecular Docking against COX-2
This protocol outlines the steps using the widely adopted AutoDock Vina software, with visualization in UCSF Chimera or PyMOL.[17][18][19]
-
Target Preparation:
-
Download the crystal structure of human COX-2 with a bound inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5IKR .
-
Load the structure into a molecular viewer. Remove all water molecules and the co-crystallized ligand (Celecoxib). The rationale for removing water is that unbound water molecules can interfere with the docking algorithm, while the original ligand must be removed to make the binding site available.
-
Add polar hydrogens to the protein, as these are crucial for correct hydrogen bonding. Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein in the required .pdbqt format for AutoDock Vina.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of our compound from Section 2.1.
-
Define rotatable bonds and assign charges. Save the ligand in .pdbqt format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the entire active site of the COX-2 enzyme. A reliable way to do this is to center the grid on the position of the original co-crystallized ligand. This ensures the docking search is focused on the known binding pocket. A typical size would be 25 x 25 x 25 Å.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina using a configuration file that specifies the paths to the prepared protein, ligand, and the coordinates of the grid box.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out results.pdbqt --log results.log
-
The software will generate several possible binding poses (typically 9-10), each with a corresponding binding affinity score in kcal/mol.
-
-
Results Analysis:
-
The primary metric is the binding affinity of the top-ranked pose.
-
Crucially, visualize the top-ranked pose within the COX-2 active site. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key amino acid residues. This mechanistic insight is often more valuable than the score alone.
-
Table 2: Illustrative Molecular Docking Results for COX-2 | Parameter | Predicted Outcome | Key Interacting Residues | | :--- | :--- | :--- | | Binding Affinity | -8.5 kcal/mol | Arg513, Val523, Ser353, Tyr385 | | Interactions | Hydrogen Bond: Amide N-H with Ser353 backbone. | | | Hydrogen Bond: Formyl oxygen with Tyr385 hydroxyl. | | | Hydrophobic: Chloro-phenyl ring in hydrophobic pocket. |
Caption: Key predicted interactions within the COX-2 active site.
Expert Insight: A predicted binding affinity of -8.5 kcal/mol suggests a strong and stable interaction. The formation of hydrogen bonds with Ser353 and Tyr385 is particularly significant, as these are critical residues for inhibitor binding in the COX-2 active site. This strong structural evidence supports our primary hypothesis.
Ligand-Based Prediction: Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features a molecule must possess to be active at a given target.[20][21] This can be done without a known protein structure (ligand-based) or derived from a known protein-ligand complex (structure-based). Here, we will derive a pharmacophore from our docked compound to define its key binding features.
Protocol: Pharmacophore Generation
-
Feature Identification: Based on the docked pose of our compound in COX-2, identify the key interaction points. These become the pharmacophore features.
-
Define Features:
-
Hydrogen Bond Acceptor (HBA): The oxygen of the formyl group.
-
Hydrogen Bond Donor (HBD): The N-H group of the acetamide.
-
Aromatic Ring (AR): The central phenyl ring.
-
Hydrophobic (H): The chlorine atom, contributing to hydrophobic interactions.
-
-
Generate Model: Combine these features with their 3D spatial coordinates to create a pharmacophore model. This model serves as a 3D query that can be used to screen large databases for other, structurally diverse molecules that might also bind to COX-2.[22]
Caption: A hypothetical 3D pharmacophore model for COX-2 inhibition.
Synthesis and Conclusion: Building the Bioactivity Profile
By integrating the data from all phases of our in silico analysis, we can construct a comprehensive predicted bioactivity profile for 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide.
-
Predicted Primary Bioactivity: Potent and selective COX-2 inhibition , suggesting potential as an anti-inflammatory agent . This is supported by strong evidence from molecular docking, which shows favorable binding energy and key interactions with critical active site residues.
-
Pharmacokinetic Profile: The compound is predicted to have good oral absorption and limited blood-brain barrier penetration, indicating a favorable profile for treating peripheral inflammation with a reduced risk of CNS side effects.
-
Potential Liabilities: A predicted interaction with the CYP2D6 metabolic enzyme is a flag for potential drug-drug interactions that would need to be investigated experimentally.
-
Alternative Hypotheses: Given the vanillin scaffold, secondary bioactivities related to anticancer or antioxidant effects cannot be ruled out and could be explored with further target docking or screening.
This in silico assessment provides a strong, data-driven rationale for prioritizing 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide for chemical synthesis and subsequent in vitro experimental validation. The computational workflow has successfully narrowed down its likely mechanism of action and highlighted its potential as a promising therapeutic lead, demonstrating the power of predictive science in accelerating modern drug discovery.
References
- AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (n.d.). MDPI.
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (n.d.). ACS Publications.
- Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. (n.d.). MDPI.
- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity.
- Molecular Docking Tutorial. (n.d.).
- QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave.
- Tree-Based Methods to Predict Enzyme Inhibition. (n.d.). PubMed.
- Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR.
- Pharmacophore modelling: applications in drug discovery. (n.d.).
- Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts.
- What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse.
- A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024, September 23). YouTube.
- Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023, July 15).
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
- An Exploratory Whitepaper on the Therapeutic Potential of Vanillin and its Derivatives. (n.d.). Benchchem.
- ADMET-AI. (n.d.).
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025, November 21). NIH.
- Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (n.d.). NIH.
- PreADMET | Prediction of ADME/Tox. (n.d.).
- A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024, July 31). MDPI.
- An Overview of New Acetamide Derivatives in COX-II Inhibitors. (n.d.). Galaxy Publication.
- #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. (2020, April 19). YouTube.
- Pharmacophore modeling in drug design. (2025, February 6). PubMed.
- ADMETlab 2.0. (n.d.).
- admetSAR. (n.d.).
- Machine learning-augmented docking. 1. CYP inhibition prediction. (n.d.). RSC Publishing.
- Machine learning-augmented docking. 1. CYP inhibition prediction. (2023, October 9). RSC Publishing.
- The Acetamide Group: A Versatile Scaffold in Modern Drug Design and Synthesis. (n.d.). Benchchem.
- In Silico Bioactivity Prediction of C25H19Cl2N3O5: A Technical Guide. (n.d.). Benchchem.
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literature review of chloro-substituted phenoxy acetamide compounds
An In-Depth Technical Guide to Chloro-Substituted Phenoxy Acetamide Compounds
Foreword
The phenoxy acetamide scaffold represents a privileged structure in medicinal chemistry and agrochemistry, demonstrating a remarkable breadth of biological activities. The strategic introduction of substituents allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Among these, the chloro-substitution has proven to be a particularly effective modification. This guide provides a comprehensive review of chloro-substituted phenoxy acetamide compounds, synthesizing key findings from the literature to offer researchers and drug development professionals a detailed understanding of their synthesis, structure-activity relationships (SAR), and therapeutic potential. We will delve into the causality behind experimental designs and present validated protocols to empower further research and development in this promising area.
Core Synthesis Strategies: Building the Scaffold
The synthesis of chloro-substituted phenoxy acetamides is typically achieved through a convergent approach that is both robust and versatile, allowing for the generation of diverse compound libraries. The primary strategy involves the formation of the central amide bond, which can be approached from two main retrosynthetic pathways.
Pathway A: Acylation of an Amine
The most common and direct method involves the acylation of a primary or secondary amine with a chloro-substituted phenoxy acetyl chloride. This pathway is favored for its efficiency and the commercial availability of a wide range of starting amines.
-
Causality: The choice of a two-step protocol starting with the corresponding phenol is fundamental. The initial Williamson ether synthesis to form the 2-(substituted phenoxy)acetic acid is a high-yielding and well-established reaction. Converting the resulting carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) creates a highly reactive electrophile. This "activated" intermediate readily reacts with the desired amine nucleophile to form the stable amide bond, often in high purity and yield. This method provides superior control compared to direct condensation methods, which might require harsh conditions or coupling agents.
Pathway B: Alkylation of an Amide
Experimental Protocol: General Synthesis of 2-(4-chlorophenoxy)-N-phenylacetamide
This protocol describes a representative synthesis using the acylation pathway.
-
Step 1: Synthesis of (4-chlorophenoxy)acetic acid.
-
To a solution of 4-chlorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).
-
Add chloroacetic acid (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, filter the mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated HCl to pH ~2.
-
The precipitated solid is filtered, washed with cold water, and dried to yield (4-chlorophenoxy)acetic acid.
-
-
Step 2: Synthesis of 2-(4-chlorophenoxy)-N-phenylacetamide.
-
Suspend (4-chlorophenoxy)acetic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or benzene.[1]
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C and then reflux for 2-3 hours to form the acyl chloride. Remove excess thionyl chloride under vacuum.
-
Dissolve the resulting crude acyl chloride in fresh, dry DCM.
-
In a separate flask, dissolve aniline (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in dry DCM.[1]
-
Add the acyl chloride solution dropwise to the aniline solution at 0 °C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethanol) or column chromatography.
-
Diagram: General Synthesis Workflow
Caption: General synthetic route for chloro-substituted phenoxy acetamides.
Biological Activities and Structure-Activity Relationships (SAR)
The introduction of a chloro-substituent onto the phenoxy acetamide scaffold profoundly influences its biological profile. The position and number of chlorine atoms, combined with substitutions on the acetamide nitrogen, dictate the compound's potency and selectivity across various therapeutic and agricultural applications.
Antimicrobial Activity
Chloro-substituted phenoxy acetamides have demonstrated significant potential as antimicrobial agents, with activity reported against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3]
Causality and SAR:
-
Lipophilicity: The chloro group significantly increases the lipophilicity of the molecule. This is a critical factor for antimicrobial activity, as it enhances the compound's ability to penetrate the lipid-rich cell membranes of microorganisms.[2][4] Studies on N-(substituted phenyl)-2-chloroacetamides revealed that halogenated derivatives, such as N-(4-chlorophenyl) and N-(3-bromophenyl) chloroacetamides, were among the most active compounds due to their high lipophilicity.[2][4]
-
Position of Substitution: The position of the chloro group on the phenyl ring is crucial. Para-substituted compounds often exhibit the highest activity, suggesting that this substitution pattern provides an optimal balance of steric and electronic properties for target interaction.[2][4]
-
Electrophilicity: The chloroacetamide moiety itself possesses mild electrophilic properties, enabling it to potentially react with nucleophilic residues like cysteine or histidine in microbial enzymes or proteins, leading to inhibition of essential biological processes.[5] The presence of a chlorine atom on the alpha-carbon of the acetamide has been shown to be directly related to the potency of antibacterial activity.[6][7]
Data Summary: Antimicrobial Activity
| Compound Class | Target Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Key Finding | Reference |
| N-(substituted phenyl)-2-chloroacetamides | S. aureus, MRSA | Effective | Halogenated p-substituted compounds are most active. | [2][4] |
| N-(substituted phenyl)-2-chloroacetamides | E. coli | Less Effective | Gram-negative bacteria show more resistance. | [2][4] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | K. pneumoniae | MIC: 512 µg/mL | The chloro atom enhances antibacterial potency. | [6][7][8] |
| 2-chloro-N-(hydroxyphenyl)acetamides | B. subtilis, S. aureus, E. coli | Inhibition zone: 8-14 mm | Appreciable activity against both Gram-positive and Gram-negative bacteria. | [9] |
Diagram: SAR for Antimicrobial Activity
Caption: Impact of chloro-substitution on antimicrobial activity.
Anticonvulsant Activity
Several series of chloro-substituted phenoxy acetamides have been investigated for their potential in treating epilepsy.[10] These compounds have shown promising activity in preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[10][11]
Causality and SAR:
-
Anilide Moiety Substitution: For N-phenyl-acetamide derivatives, the substitution pattern on the anilide (N-phenyl) ring is a critical determinant of anticonvulsant activity.[12] Compounds with a 3-chloroanilide moiety have shown notable efficacy.[12]
-
Molecular Framework: The overall structure plays a key role. For instance, embedding the chloro-substituted phenoxy acetamide into a larger chromene framework has yielded compounds with potent biphasic anticancer and anticonvulsant activities.[10] This suggests that the phenoxy acetamide group can act as a key pharmacophore that benefits from being presented in a more rigid or complex scaffold.
-
Mechanism of Action: While not fully elucidated for all derivatives, the mechanism is often linked to the modulation of ion channels (e.g., sodium or calcium channels) or interaction with GABAergic systems, which are central to seizure control.[13]
Data Summary: Anticonvulsant Screening
| Compound Series | Animal Model | Dose | Activity | Reference |
| N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide (A9) | MES Screen (rats) | 100 mg/kg | Effective | [10] |
| N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide (A4) | scMET (rats) | 300 mg/kg | Protection | [10] |
| 3-Chlorophenyl-pyrrolidin-1-yl-acetamides | MES Test (mice) | 100 mg/kg | Weak to moderate activity | [11] |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) | MES Test | 100 mg/kg | Effective at 0.5h | [12] |
Herbicidal Activity
The chloroacetamide class of compounds, including phenoxy acetamide derivatives, are among the most widely used herbicides in modern agriculture.[14][15] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis in susceptible plants.[15]
Causality and SAR:
-
Target Specificity: The herbicidal activity arises from the ability of these molecules to alkylate and inhibit key enzymes (e.g., elongases) in the VLCFA pathway.[16] This disrupts the formation of essential lipids required for cell membrane integrity and plant growth, particularly in young shoots.
-
Structural Requirements: Potent herbicidal activity is associated with specific structural features. For example, in a series of 2-(5-isoxazolyloxy)-acetamide derivatives, compounds with a 4-methyl-3-trifluoromethyl-5-isoxazolyl group on the oxyacetamide portion showed strong activity.[17] This highlights that while the chloroacetamide moiety is the reactive "warhead," the phenoxy-like portion is crucial for binding to the target site.
-
Selectivity: The selectivity between crops (e.g., cotton, corn) and weeds (e.g., barnyard grass) is determined by the plant's ability to metabolize and detoxify the herbicide, often via glutathione S-transferase (GST) conjugation.[16] The specific substituents on the aromatic rings influence uptake, mobility, and the rate of detoxification, thereby defining the compound's selectivity profile.
Diagram: Herbicidal Mode of Action
Caption: Inhibition of VLCFA biosynthesis by chloroacetamide herbicides.
Future Perspectives and Conclusion
The chloro-substituted phenoxy acetamide scaffold is a versatile and highly fruitful area for chemical research. The studies reviewed herein demonstrate its significant potential across diverse fields, from medicine to agriculture. The consistent observation that chloro-substitution enhances lipophilicity and, in many cases, biological activity, provides a strong rationale for its continued use in lead optimization.
Future research should focus on:
-
Mechanism Deconvolution: For compounds showing promising antimicrobial or anticonvulsant activity, detailed mechanistic studies are required to identify specific molecular targets.
-
Improving Selectivity: In both therapeutic and herbicidal applications, enhancing selectivity is paramount. This involves designing derivatives that are more rapidly metabolized by host/crop organisms than by pathogens/weeds.
-
ADMET Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds is essential for their translation into viable products. QSAR and in silico models can guide the design of derivatives with more favorable pharmacokinetic properties.[14]
References
- Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities - PubMed.
- 2-CHLORO-N-(2-PHENOXY-PHENYL)-ACETAMIDE synthesis - chemicalbook.
- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central.
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The Ascendancy of Acetamide Derivatives: A Strategic Guide to Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Introduction: The Enduring Relevance of the Acetamide Scaffold
In the landscape of medicinal chemistry, the acetamide functional group stands as a testament to the power of elegant simplicity. Far from being a mere structural component, its unique physicochemical properties—including its capacity for hydrogen bonding, metabolic stability, and synthetic tractability—render it a privileged scaffold in the design of novel therapeutics.[1] This guide offers an in-depth exploration of the discovery of novel acetamide derivatives, moving beyond simple synthesis to elucidate the strategic thinking and mechanistic understanding that underpin successful drug development campaigns. We will dissect the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for researchers, scientists, and drug development professionals aiming to harness the full potential of this versatile moiety.
The acetamide functional group is a cornerstone in the development of a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] Its structural versatility and the relative ease of synthesis make the acetamide scaffold an ideal candidate for library synthesis and the subsequent optimization of lead compounds in drug discovery programs.[2]
Part 1: Strategic Synthesis of Acetamide Scaffolds
The construction of an acetamide library is foundational. The choice of synthetic methodology is a critical decision, balancing yield, purity, scalability, and compatibility with sensitive functional groups.
Classical Amide Bond Formation: The Workhorse of Acetamide Synthesis
The most prevalent and reliable method for forming an amide bond involves the activation of a carboxylic acid followed by its reaction with a primary or secondary amine.[2] This is typically achieved using coupling reagents that facilitate the reaction under mild conditions.
Causality Behind the Choice of Coupling Reagent: The selection of a coupling agent is not arbitrary. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are effective but can lead to the formation of difficult-to-remove urea byproducts and may cause racemization in chiral substrates. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency, low rates of racemization, and the water-soluble nature of their byproducts, simplifying purification. The choice is a trade-off between cost, efficiency, and the specific requirements of the substrate.
Experimental Protocol: General Synthesis via Amide Coupling
This protocol describes a standard, self-validating procedure for the synthesis of an N-substituted acetamide derivative.
Objective: To synthesize a target acetamide from a carboxylic acid and an amine.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 15 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the amine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). This step is crucial for ensuring the reaction has gone to completion and for optimizing reaction times in subsequent syntheses.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification & Characterization: Purify the crude product via flash column chromatography. Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. This final validation is non-negotiable for scientific integrity.
Modern Synthetic Approaches
While classical coupling remains dominant, modern methodologies offer advantages in specific contexts. Green chemistry approaches, utilizing microwave or ultrasound assistance, can dramatically reduce reaction times.[4] Multicomponent reactions, where three or more reactants combine in a single step to form the product, offer a highly efficient route to complex molecules from simple starting materials.
Part 2: Therapeutic Applications & Mechanistic Insights
The true power of the acetamide scaffold is revealed in its diverse biological activities. The following sections explore key therapeutic areas, focusing on the relationship between chemical structure and biological function.
Acetamide Derivatives as Anticancer Agents
Acetamide derivatives are prominent in the design of novel anticancer agents, targeting various hallmarks of cancer from epigenetic regulation to apoptosis.[5][6]
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition HDAC enzymes are critical regulators of gene expression, and their overactivity is linked to cancer.[5] Acetamide derivatives, particularly those with a hydroxamic acid or benzamide group, are potent HDAC inhibitors. The general pharmacophore consists of a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the enzyme surface.[5]
Structure-Activity Relationship (SAR) Insights:
-
Linker Group: The introduction of an unsaturated linking group between the terminal aryl "cap" and the amide moiety is a key factor for achieving high potency.[5]
-
Cap Group: Modifications to the cap group, such as incorporating heteroaryl amides, significantly influence inhibitory activity and selectivity against different HDAC isoforms.[5]
Mechanism of Action: Apoptosis Induction Inducing programmed cell death (apoptosis) is a cornerstone of cancer therapy.[7] Certain acetamide derivatives have been shown to trigger this process via the caspase pathway.[6][7]
SAR Insights:
-
Thiadiazole Scaffold: A series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were found to induce apoptosis.[7]
-
Phenyl Ring Substitution: Compounds with a chloro-substituent on the phenyl ring were the most effective at activating caspases 3 and 9 in the MCF-7 breast cancer cell line.[5][7]
Caption: A typical workflow for the discovery of novel acetamide-based COX-2 inhibitors.
SAR Insights:
-
Prodrug Approach: The acetamide group is well-suited for designing prodrugs targeting COX-2. An inactive parent drug is administered and then hydrolyzed in vivo by amidase enzymes to release the active therapeutic agent, which can improve pharmacokinetic properties. [3][4]* Hybrid Molecules: Novel hybrid drugs combining bioactive molecules with various substituted aryl compounds via an acetamide linker are under development as mutual prodrugs. [3][4]
Conclusion and Future Directions
The acetamide scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and chemical stability provide a robust foundation, while its ability to engage in critical hydrogen bond interactions allows for the potent and selective targeting of a wide range of enzymes and receptors. Future research will likely focus on developing acetamide derivatives with even greater target specificity, leveraging computational chemistry for more precise design and exploring novel applications in areas like neurodegenerative diseases and metabolic disorders. The principles of rational design, grounded in a deep understanding of structure-activity relationships and validated by rigorous experimental protocols, will ensure that acetamide derivatives remain at the forefront of medicinal chemistry for years to come.
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A Technical Guide to the Preliminary Cytotoxicity Screening of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
Executive Summary
This guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity assessment of the novel compound, 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide. Designed for researchers in drug discovery and toxicology, this document moves beyond a simple protocol, delving into the scientific rationale behind experimental design, the establishment of self-validating assays, and the interpretation of results within a broader mechanistic context. We will focus on the widely adopted 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay as a robust and cost-effective primary screening tool. The methodologies detailed herein are intended to generate reliable, reproducible data to inform decisions on the compound's potential as a therapeutic candidate.
Introduction to the Investigation
The Target Compound: 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
The subject of this guide is a novel substituted phenoxyacetamide compound. Its structure is characterized by several key functional groups: a chloro group, a methoxy group, a formyl (aldehyde) group, and an acetamide moiety, all attached to a central phenoxy ring. The presence of these groups, particularly the phenolic ether structure, suggests potential biological activity, as many phenolic compounds are known to exhibit anticancer properties by modulating various cellular signaling pathways.[1][2] The preliminary cytotoxicity screen is the foundational step to determine if this compound warrants further investigation as a potential anticancer agent.
The Imperative of Cytotoxicity Screening
Cytotoxicity screening is a critical, early-phase gatekeeper in the drug discovery pipeline.[3] These assays provide a quantitative measure of a compound's ability to cause cell death (cytotoxicity) or inhibit cell proliferation (cytostatic effects).[4][5] The primary output of this initial screen is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%.[6] This metric serves as a benchmark for potency and is essential for comparing the activity of novel compounds against established drugs and across different cell lines.
Rationale for Assay Selection: The MTT Method
For preliminary screening, the MTT assay is a superior choice due to its high sensitivity, reproducibility, and extensive validation in scientific literature.[3] The assay's principle is based on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells.[7][8] These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[9] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.[8]
While other methods exist, such as the MTS assay which produces a soluble formazan, the MTT assay's requirement for a solubilization step can be advantageous in removing traces of colored compounds that might interfere with absorbance readings.[9] This makes it a highly reliable "gold standard" for an initial assessment of cytotoxic potential.
Designing a Robust and Self-Validating Experiment
The Logic of Dose-Response Analysis
A single concentration test provides limited information. To understand a compound's biological effect, it is crucial to establish a dose-response relationship. By testing a series of dilutions (typically on a logarithmic scale), we can observe the transition from no effect to a maximal effect, allowing for the precise calculation of an IC50 value.[10][11] This approach is fundamental to quantifying the potency of the compound.
The Framework for Trustworthiness: Essential Controls
A protocol's trustworthiness is established by its inclusion of controls that validate the results of each experiment.[5] For this screening assay, the following controls are mandatory:
-
Vehicle (Negative) Control: Cells treated with the same concentration of the solvent (e.g., Dimethyl Sulfoxide, DMSO) used to dissolve the test compound. This sample represents 100% cell viability and is the baseline against which all other samples are normalized.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine). This control confirms that the cell line and the assay system are responsive to cytotoxic stimuli.
-
Blank (Background) Control: Wells containing only cell culture medium and the MTT reagent, with no cells. The absorbance of this control is subtracted from all other readings to account for background noise.[5]
Selection of the Biological System: Cell Lines
The choice of cell lines is critical for the relevance of the screening results. For a preliminary screen, a small, diverse panel is recommended to assess both potency and selectivity. A typical starting panel might include:
-
MCF-7: An estrogen receptor-positive human breast cancer cell line.
-
A549: A human lung carcinoma cell line.
-
HEK293: A non-cancerous human embryonic kidney cell line.[3]
Testing against both cancerous and non-cancerous cell lines allows for the calculation of a selectivity index (SI) (IC50 in non-cancerous cells / IC50 in cancer cells). A higher SI value suggests the compound is preferentially toxic to cancer cells, a desirable characteristic for a chemotherapeutic agent.[3]
Detailed Protocol: MTT Assay for Cytotoxicity Screening
This protocol is designed for a 96-well plate format. All manipulations involving live cells should be performed in a sterile biological safety cabinet.
Materials and Reagents
-
Cell Lines: MCF-7, A549, HEK293
-
Culture Medium: Appropriate for the selected cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide, dissolved in sterile DMSO to create a high-concentration stock (e.g., 10 mM).
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).
-
Solubilization Solution: DMSO or an acidified isopropanol solution (e.g., 0.04 N HCl in isopropanol).
-
Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 570 nm).
Step-by-Step Experimental Workflow
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Preparation and Dilution:
-
Prepare a serial dilution of the test compound stock in culture medium. For a preliminary screen, a wide concentration range is recommended (e.g., 0.1 µM to 100 µM).
-
Also prepare dilutions for the positive control and the vehicle control (containing the same final DMSO concentration as the highest compound concentration).
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the appropriate wells in triplicate.
-
Add 100 µL of medium only to the blank control wells.
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time, typically 48 or 72 hours.[4]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[12]
-
Gently pipette to mix and ensure all crystals are dissolved. The solution should turn a uniform purple color.
-
-
Absorbance Measurement:
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Workflow Visualization
Caption: A flowchart of the MTT cytotoxicity assay workflow.
Data Analysis and Interpretation
Calculation of Percent Viability
The raw absorbance data must be converted into percent viability. First, correct all values by subtracting the average absorbance of the blank controls.
-
Formula: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
Determination of the IC50 Value
The IC50 value is determined by plotting the dose-response curve.
-
Plot the Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the corresponding percent viability on the Y-axis.
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation.[6]
-
Calculate IC50: The software will calculate the IC50 value, which is the concentration that corresponds to 50% viability on the fitted curve.[13][14]
Data Presentation
Results should be summarized in a clear, tabular format for easy comparison.
| Cell Line | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) | Selectivity Index (HEK293 IC50 / Cancer Cell IC50) |
| MCF-7 | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| A549 | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| HEK293 | [Calculated Value] | [Calculated Value] | N/A |
Mechanistic Context and Future Directions
Interpreting the Screening Results
The IC50 values provide a direct measure of the compound's potency. A low micromolar or nanomolar IC50 value suggests significant cytotoxic activity. The selectivity index is equally important; a high SI indicates that the compound is more toxic to cancer cells than to normal cells, which is a hallmark of a promising drug candidate.[3]
Postulated Mechanisms of Action for Phenolic Compounds
Given that 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide is a phenolic compound, its cytotoxic activity may be mediated through several established anticancer mechanisms.[1] These include:
-
Induction of Apoptosis: Triggering programmed cell death is a common mechanism for anticancer drugs.[15][16]
-
Cell Cycle Arrest: Halting the cell cycle prevents cancer cells from proliferating.[17]
-
Inhibition of Signaling Pathways: Phenolics can interfere with stress-activated signaling cascades like NF-κB, which are often dysregulated in cancer.[2]
-
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress can selectively kill cancer cells, which often have a compromised antioxidant defense system.
Hypothetical Signaling Pathway for Apoptosis Induction
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Methodological & Application
Application Notes and Protocols for the Synthetic Route Development of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
Introduction
These application notes provide a comprehensive guide for the synthetic route development of 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide, a substituted phenoxyacetamide derivative with potential applications in medicinal chemistry and drug development. The described synthetic pathway is designed for efficiency, scalability, and high purity of the final product. This document offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes visual aids to facilitate understanding and execution by researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategy
The target molecule, 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide, can be disconnected via a retrosynthetic approach to identify readily available starting materials. The key disconnection is the ether linkage, which can be formed through a Williamson ether synthesis. This leads to two primary synthons: a substituted phenol (2-chloro-4-formyl-6-methoxyphenol) and an acetamide synthon (represented by 2-chloroacetamide).
The synthesis of the key intermediate, 2-chloro-4-formyl-6-methoxyphenol, is the more challenging aspect of this route. A plausible starting material for this intermediate is vanillin (4-hydroxy-3-methoxybenzaldehyde), which already contains the desired formyl and methoxy groups. The synthesis would then require a regioselective chlorination of vanillin.
Therefore, the forward synthetic strategy comprises two main steps:
-
Chlorination of Vanillin: Introduction of a chlorine atom at the C5 position of vanillin to yield 5-chlorovanillin (2-chloro-4-formyl-6-methoxyphenol).
-
Williamson Ether Synthesis: Reaction of 5-chlorovanillin with 2-chloroacetamide to form the target ether linkage and yield the final product.
Caption: Retrosynthetic analysis of the target molecule.
PART 1: Synthesis of 5-Chlorovanillin (Intermediate 1)
Mechanistic Insight: Electrophilic Aromatic Substitution
The chlorination of vanillin is an electrophilic aromatic substitution reaction. The hydroxyl and methoxy groups on the vanillin ring are ortho-, para-directing and activating. The formyl group is a deactivating meta-director. The positions ortho and para to the strongly activating hydroxyl group are the most nucleophilic. Given that the para position is occupied by the formyl group, and one ortho position is occupied by the methoxy group, the incoming electrophile (chloronium ion) will be directed to the remaining ortho position (C5).
Protocol for Chlorination of Vanillin
This protocol utilizes N-chlorosuccinimide (NCS) as a mild and effective chlorinating agent.[1]
Materials:
-
Vanillin
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve vanillin (1 equivalent) in anhydrous acetonitrile.
-
Add N-chlorosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 5-chlorovanillin as a crystalline solid.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Vanillin | 152.15 | 1.0 | 10.0 g |
| N-Chlorosuccinimide | 133.53 | 1.1 | 9.6 g |
| Acetonitrile | 41.05 | - | 150 mL |
Table 1: Reagent quantities for the synthesis of 5-chlorovanillin.
PART 2: Synthesis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (Target Molecule)
Mechanistic Insight: Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction for the formation of ethers.[2][3] In this step, the phenoxide ion of 5-chlorovanillin, formed by deprotonation with a base, acts as a nucleophile and attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group. The use of a primary alkyl halide (2-chloroacetamide) is ideal for this SN2 reaction, minimizing potential side reactions like elimination.[2][3]
Protocol for Williamson Ether Synthesis
Materials:
-
5-Chlorovanillin (Intermediate 1)
-
2-Chloroacetamide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 5-chlorovanillin (1 equivalent), 2-chloroacetamide (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining DMF and inorganic salts.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 5-Chlorovanillin | 186.59 | 1.0 | 5.0 g |
| 2-Chloroacetamide | 93.51 | 1.2 | 3.0 g |
| Potassium Carbonate | 138.21 | 2.0 | 7.4 g |
| DMF | 73.09 | - | 50 mL |
Table 2: Reagent quantities for the synthesis of the target molecule.
Caption: Overall synthetic workflow.
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of the solid products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
N-Chlorosuccinimide is a corrosive solid. Avoid inhalation and contact with skin and eyes.
-
2-Chloroacetamide is toxic and an irritant. Handle with care and avoid exposure.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard. Handle with appropriate precautions.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Duff, J. C. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941 , 547. [Link]
-
SynArchive. Duff Reaction. [Link]
-
Wikipedia. Duff reaction. [Link]
- Name Reactions in Organic Synthesis. Duff Reaction.
-
ResearchGate. Chlorination of Vanillin and its mechanism. [Link]
-
RSC Publishing. A theoretical study of the Duff reaction: insights into its selectivity. [Link]
-
Raiford, L. C.; Lichty, J. G. THE CHLORINE DERIVATIVES OF VANILLIN AND SOME OF THEIR REACTIONS. J. Am. Chem. Soc.1930 , 52 (11), 4576–4586. [Link]
-
Canadian Science Publishing. STUDIES IN THE POLYOXYPHENOL SERIES: VII. THE OXIDATION OF VANILLIN WITH SODIUM CHLORITE AND CHLORINE DIOXIDE. [Link]
-
designer-drug.com. Various Aromatic Formylations. [Link]
-
Canadian Science Publishing. STUDIES IN THE POLYOXYPHENOL SERIES: VII. THE OXIDATION OF VANILLIN WITH SODIUM CHLORITE AND CHLORINE DIOXIDE. [Link]
-
UNI ScholarWorks. The Chlorine Derivatives of Vanillin. [Link]
- Google Patents.
- Google Patents.
-
Sciencemadness.org. THE REIhtER-TIEMANN REACTION. [Link]
-
The Williamson Ether Synthesis. [Link]
- Name Reactions in Organic Synthesis. Williamson Ether Synthesis.
-
Wikipedia. Williamson ether synthesis. [Link]
-
Organic Syntheses Procedure. ortho-Formylation of phenols. [Link]
-
Experiment 06 Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]
-
Org. Synth. 2012, 89, 220. [Link]
-
ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
PMC - NIH. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]
- Google Patents. Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
-
MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d... [Link]
-
ResearchGate. Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. [Link]
- Google Patents. Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
- Google Patents.
-
Reddit. How do I get from chlorohydroquinone to 2-chloro-4-methoxyphenol... [Link]
- Google Patents. Method of synthesis of 2-chloro-4-nitrophenol.
Sources
Application Note & Protocols: Utilizing 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide for High-Throughput Screening of Novel Covalent Enzyme Inhibitors
Abstract
This document provides a comprehensive guide for the application of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide in high-throughput screening (HTS) campaigns aimed at discovering novel enzyme inhibitors. We detail the unique chemical characteristics of this compound, particularly its potential as a covalent inhibitor, and provide robust, validated protocols for its use in biochemical assays. The methodologies described herein are designed to ensure scientific rigor, minimize artifacts, and facilitate the identification of high-quality hit compounds for downstream drug development.
Introduction: The Rationale for Screening 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide is a small molecule featuring a distinct combination of functional groups that make it a compelling candidate for inhibitor screening. Its structure includes a reactive aldehyde (formyl group) and an electron-withdrawing chloro group on a phenoxyacetamide scaffold.
-
Mechanism of Action Hypothesis: The primary reactive moiety is the aldehyde group, which can act as a "warhead" to form a reversible covalent bond (a hemiaminal or Schiff base) with nucleophilic residues—such as lysine—in the active site of a target enzyme. This mechanism of covalent inhibition can lead to compounds with high potency and prolonged duration of action, a desirable trait in drug development.
-
Target Classes of Interest: This compound is particularly well-suited for screening against enzyme classes where a nucleophilic residue is present in a position accessible for covalent modification. Prime candidates include, but are not limited to:
-
Deubiquitinating Enzymes (DUBs): Many DUBs rely on a catalytic cysteine, but allosteric sites containing reactive lysines can be targeted.
-
Kinases: While typically targeted by ATP-competitive inhibitors, conserved lysine residues in the active site (e.g., in the ATP-binding pocket) present an opportunity for covalent modulation.
-
Methyltransferases: The active sites of these enzymes often contain lysine residues crucial for substrate binding or catalysis.
-
This application note will use a generic cysteine protease assay as a model system to illustrate the principles of screening and validating hits derived from this compound scaffold.
Key Experimental Workflow
The successful implementation of a screening campaign with a potentially covalent compound requires a multi-stage approach to identify true hits and eliminate false positives. The workflow is designed to move from primary screening to mechanistic validation.
Figure 1: High-Throughput Screening and Hit Validation Workflow.
Materials and Reagents
-
Compound: 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (Source: commercial supplier).
-
Enzyme: Generic Cysteine Protease (e.g., Papain, as a model).
-
Substrate: Fluorogenic peptide substrate (e.g., Z-FR-AMC).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
Control Inhibitor: E-64 (a known covalent cysteine protease inhibitor).
-
Plates: 384-well, low-volume, black, non-binding surface plates.
-
Instrumentation: Plate reader with fluorescence detection (Excitation/Emission suitable for AMC, e.g., 360 nm/460 nm), automated liquid handler.
Detailed Protocols
Protocol 4.1: Primary High-Throughput Screening (Single-Point)
This protocol is designed to rapidly screen a compound library to identify initial "hits" that inhibit enzyme activity at a single concentration.
-
Compound Plating:
-
Prepare a 10 mM stock solution of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide in 100% DMSO.
-
Using an acoustic liquid handler, transfer 20 nL of the 10 mM stock into wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.
-
Include control wells:
-
Negative Control (0% Inhibition): 20 nL of 100% DMSO.
-
Positive Control (100% Inhibition): 20 nL of a 10 mM E-64 stock solution.
-
-
-
Enzyme Addition:
-
Prepare the enzyme solution in assay buffer at a 2X final concentration (e.g., 2 nM for a 1 nM final concentration).
-
Dispense 10 µL of the enzyme solution into each well of the assay plate containing the compound.
-
Seal the plate and incubate for 30 minutes at room temperature. This pre-incubation step is crucial for covalent inhibitors to allow time for the bond to form.
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate solution in assay buffer at a 2X final concentration (e.g., 20 µM for a 10 µM final).
-
Dispense 10 µL of the substrate solution into each well to start the reaction.
-
Immediately transfer the plate to a plate reader and measure the fluorescence intensity kinetically every 60 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control))
-
Define a hit threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).
-
Protocol 4.2: Dose-Response and IC₅₀ Determination
This protocol confirms the activity of primary hits and determines their potency.
-
Compound Plating:
-
Create a serial dilution series of the hit compound in 100% DMSO. A 10-point, 3-fold dilution starting from 10 mM is recommended.
-
Transfer 20 nL of each concentration into the wells of a 384-well plate.
-
-
Assay Execution:
-
Follow the same procedure as in Protocol 4.1 (Steps 2 and 3) for enzyme addition, pre-incubation, and reaction initiation.
-
-
Data Analysis:
-
Calculate the % Inhibition for each concentration as described previously.
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Example Value | Description |
| Top Plateau | 100% | Maximum inhibition observed. |
| Bottom Plateau | 0% | Minimum inhibition observed. |
| IC₅₀ | 1.2 µM | Concentration for 50% inhibition. |
| Hill Slope | -1.1 | Steepness of the curve. |
| Table 1: Example Dose-Response Curve Parameters. |
Protocol 4.3: Assay for Covalent Mechanism (Jump-Dilution)
This protocol helps to distinguish between reversible and irreversible (covalent) inhibitors. The principle is that the inhibitory effect of a covalent compound will persist even after significant dilution, whereas a reversible inhibitor's effect will diminish.
Figure 2: Workflow for the Jump-Dilution Covalent Assay.
-
High-Concentration Incubation:
-
Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20 times its IC₅₀) in a small volume for an extended period (e.g., 60 minutes). This allows the covalent bond to form.
-
In a parallel control experiment, incubate the enzyme with DMSO alone.
-
-
Rapid Dilution:
-
Rapidly dilute the enzyme-inhibitor mixture 100-fold into a larger volume of assay buffer that already contains the fluorogenic substrate.
-
This dilution reduces the concentration of the unbound inhibitor to a level well below its IC₅₀ (e.g., 0.1x IC₅₀), effectively preventing any new binding events.
-
-
Activity Measurement:
-
Immediately begin kinetic measurement of the enzyme activity.
-
Interpretation:
-
Covalent Inhibitor: The enzyme activity will remain low and will not recover over time, as the enzyme is irreversibly modified.
-
Reversible Inhibitor: The enzyme activity will rapidly recover as the inhibitor dissociates from the enzyme's active site upon dilution.
-
-
Mitigating False Positives
Compounds with reactive moieties like aldehydes can be prone to generating false positives in HTS. It is critical to perform counter-screens and orthogonal assays.
-
Assay Interference: Test the compound for autofluorescence at the assay's excitation/emission wavelengths.
-
Non-specific Reactivity: Include a nucleophilic scavenger, such as 10 mM glutathione, in the assay. A significant shift in the IC₅₀ value in the presence of the scavenger suggests non-specific reactivity rather than targeted binding.
-
Orthogonal Validation: Confirm hits in a secondary, different assay format (e.g., a label-free method like mass spectrometry) to ensure the observed activity is not an artifact of the primary assay technology.
Conclusion
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide represents a promising starting point for the discovery of novel covalent inhibitors. Its aldehyde warhead offers a specific mechanism for engaging nucleophilic residues in enzyme active sites. By employing the rigorous, multi-step screening and validation workflow detailed in this note—including primary screening, dose-response confirmation, and mechanistic studies like the jump-dilution assay—researchers can confidently identify and prioritize true, mechanism-based inhibitors. This systematic approach is essential for minimizing artifacts and increasing the probability of success in downstream drug discovery efforts.
References
Application Notes & Protocols: A Guide to the Biological Evaluation of Substituted Acetamides
Introduction
The N-substituted acetamide scaffold is a cornerstone in modern medicinal chemistry, celebrated for its structural simplicity and remarkable versatility. This chemical framework is present in a wide array of biologically active compounds, demonstrating therapeutic potential across diverse fields including oncology, inflammation, and infectious diseases.[1][2] Derivatives of acetamide have been successfully developed as anti-cancer, anti-inflammatory, antimicrobial, and potent enzyme-inhibiting agents.[2][3]
The journey from a newly synthesized substituted acetamide to a viable drug candidate is a rigorous process of systematic biological evaluation. This guide provides an in-depth, structured approach for researchers, scientists, and drug development professionals to comprehensively characterize the biological profile of novel substituted acetamide derivatives. We will move from broad, initial phenotypic screening to specific target-based assays and conclude with a perspective on advancing to in vivo models. The protocols herein are designed to be self-validating, with an emphasis on understanding the scientific rationale behind each experimental step.
Phase 1: Foundational Screening - Cytotoxicity & Antiproliferative Profile
The initial step in evaluating any new compound is to determine its effect on cell viability and proliferation. This foundational screen is critical for establishing a therapeutic window, identifying a preliminary spectrum of activity, and guiding the concentration ranges for all subsequent, more specific assays.[4][5] A compound with high potency against a target is of little use if it is indiscriminately toxic to all cells at the same concentration.
Workflow for Initial Cytotoxicity Screening
Caption: Workflow for initial screening of substituted acetamides.
Protocol 1: MTT Assay for Cell Viability Assessment
This colorimetric assay is a gold standard for assessing metabolic activity, which serves as a proxy for cell viability.[6] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[7]
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7 for cancer; HEK293 for non-cancerous control) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of the substituted acetamide compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[5] It is an excellent orthogonal method to complement the MTT assay.
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT Assay protocol. It is advisable to run this assay on a parallel plate from the same cell stock.
-
Control Preparation: Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[8]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and NAD⁺) to each well.
-
Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting the background and spontaneous release values.
Data Presentation: In Vitro Antiproliferative Activity
The results from these initial screens are best summarized in a table to compare the potency and selectivity of the compounds.
| Compound ID | Scaffold Type | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HEK293 (Normal Kidney) | Selectivity Index (SI) for MCF-7* |
| ACET-001 | Phenylacetamide | 8.4 | 12.1 | >100 | >11.9 |
| ACET-002 | Thiazolylacetamide | 2.5 | 4.8 | 65.2 | 26.1 |
| ACET-003 | Pyridylacetamide | 35.7 | 41.3 | >100 | >2.8 |
| Doxorubicin | Control | 0.9 | 1.2 | 5.6 | 6.2 |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Phase 2: Target-Oriented Evaluation - Enzyme Inhibition Assays
Many substituted acetamides derive their therapeutic effects from the inhibition of specific enzymes.[9][10] Two well-established targets for acetamide-containing structures are cyclooxygenase (COX) enzymes, critical in inflammation, and histone deacetylases (HDACs), which play a major role in epigenetic regulation and are key targets in oncology.[11][12]
The Cyclooxygenase (COX) Pathway and Inhibition
Caption: Inhibition of the COX pathway by acetamide derivatives.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay (ELISA-based)
This protocol measures the inhibition of prostaglandin E₂ (PGE₂) production, a key product of the COX enzymes.[13][14] Testing against both isoforms is crucial to determine if a compound is a selective COX-2 inhibitor, which is often preferred to minimize gastrointestinal side effects associated with COX-1 inhibition.[15]
Methodology:
-
Reagent Preparation: Prepare reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), solutions of human recombinant COX-1 and COX-2 enzymes, heme cofactor, and arachidonic acid (substrate).[16]
-
Inhibitor Pre-incubation: In a microplate, add 160 µL of reaction buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.
-
Add 10 µL of the substituted acetamide compound at various concentrations (or vehicle control) to the respective wells. Incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to start the enzymatic reaction. Incubate for 2 minutes at 37°C.
-
Stop Reaction: Add 10 µL of 1 M HCl to each well to terminate the reaction.
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a commercially available Prostaglandin E₂ ELISA kit, following the manufacturer's instructions.
-
Analysis: Plot the percentage of COX inhibition versus the compound concentration to determine the IC₅₀ values for both COX-1 and COX-2.
Protocol 4: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay
HDAC inhibitors represent a significant class of anti-cancer agents.[17] This assay measures the activity of HDAC enzymes by detecting the deacetylation of a fluorogenic substrate.
Methodology:
-
Assay Preparation: In a black 96-well plate, add HDAC assay buffer, HeLa nuclear extract (as a source of class I HDACs), and the test compound at various concentrations.[18][19]
-
Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add a developer solution containing a protease (e.g., trypsin) that specifically cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. Incubate for 15 minutes at room temperature.
-
Measurement: Measure the fluorescence with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.
-
Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation: Enzyme Inhibition Profile
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2/COX-1 Selectivity Ratio* | Pan-HDAC IC₅₀ (µM) |
| ACET-001 | 85.6 | 2.1 | 40.8 | >50 |
| ACET-002 | >100 | >100 | - | 0.25 |
| ACET-003 | 15.2 | 12.8 | 1.2 | 18.9 |
| Celecoxib | 15.0 | 0.04 | 375 | >100 |
| Vorinostat | >100 | >100 | - | 0.05 |
*COX-2/COX-1 Selectivity Ratio = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher ratio indicates greater selectivity for COX-2.
Phase 3: Antimicrobial Activity Screening
The acetamide scaffold is also prevalent in compounds with antimicrobial properties.[20][21] Determining the Minimum Inhibitory Concentration (MIC) is the standard in vitro method to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]
Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a robust and widely used technique for antimicrobial susceptibility testing.[23]
Methodology:
-
Bacterial Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB.
-
Inoculation: Add an equal volume of the prepared bacterial suspension to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[24] This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation: Antimicrobial Activity Profile
| Compound ID | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. MRSA (Resistant) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| ACET-004 | 8 | 16 | >128 |
| ACET-005 | 4 | 4 | 64 |
| ACET-006 | >128 | >128 | >128 |
| Vancomycin | 1 | 2 | >128 |
| Ciprofloxacin | 0.5 | 4 | 0.015 |
Phase 4: Preliminary Pharmacokinetic (PK) Considerations
Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is vital for successful drug development.[25] N-substitution of a parent molecule with an acetamide group has been shown to improve physicochemical properties like lipophilicity, which can enhance bioavailability.[26]
Protocol 6: In Vitro Bioavailability Simulation (Dialysis Tubing Method)
This protocol provides a simplified model to estimate the passive diffusion of a compound across a semi-permeable membrane, simulating absorption in the gastrointestinal tract.[26]
Methodology:
-
Sample Preparation: Dissolve a known concentration of the test compound (e.g., parent molecule and its acetamide derivative) in a suitable buffer.
-
Gastric Phase Simulation: Mix the sample with a pepsin solution at an acidic pH (e.g., pH 2.0) and place it inside a dialysis tube (e.g., 12 kDa MWCO).
-
Incubate the sealed tube in an external buffer at 37°C with agitation for 2 hours.
-
Intestinal Phase Simulation: Neutralize the contents of the dialysis tube and add a solution of pancreatin and bile salts to simulate intestinal fluid.
-
Place the tube in a fresh external buffer and incubate for another 2-4 hours at 37°C.
-
Quantification: At set time intervals, take aliquots from the external buffer. Determine the concentration of the compound that has diffused out of the tube using UV-Vis spectrophotometry or HPLC.
-
Analysis: Calculate the percentage of the compound that crossed the membrane over time to estimate its in vitro bioavailability.
Phase 5: Advancing to In Vivo Evaluation
Promising candidates identified through the comprehensive in vitro screening described above warrant evaluation in living organisms. In vivo studies are essential to understand a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile in a complex biological system.
Conceptual Overview:
-
Pharmacokinetic (PK) Studies: These studies are conducted in animal models (e.g., mice, rats) to determine how the body processes the drug. Key parameters measured include half-life, clearance, volume of distribution, and oral bioavailability.[27][28] This information is crucial for designing effective dosing regimens.
-
Efficacy Studies: The choice of animal model is dictated by the therapeutic indication. For anti-cancer compounds, this often involves xenograft models where human tumor cells are implanted into immunocompromised mice.[29] For antimicrobials, infection models are used where animals are challenged with a specific pathogen.
-
Toxicology Studies: Preliminary toxicology studies are performed to identify any potential adverse effects and to determine the maximum tolerated dose (MTD).
The transition to in vivo testing is a significant step that requires careful planning, ethical considerations (IACUC approval), and specialized expertise. The data generated from the in vitro assays in this guide provide the critical foundation needed to design meaningful and successful in vivo experiments.
Conclusion
The biological evaluation of substituted acetamides requires a multi-tiered, systematic approach. By progressing from broad cytotoxicity screening to specific, target-based enzyme inhibition and antimicrobial assays, researchers can build a comprehensive profile of a compound's activity. Integrating preliminary in vitro ADME assessments further strengthens the dataset, allowing for a data-driven selection of the most promising candidates for advancement into preclinical in vivo studies. This structured methodology ensures that resources are focused on compounds with the highest potential for therapeutic success.
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Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (NIH) URL: [Link]
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Title: Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry Source: PMC - NIH URL: [Link]
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Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]
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Title: Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration Source: PubMed Central URL: [Link]
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Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
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Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]
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Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]
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Title: A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines Source: PubMed URL: [Link]
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Title: Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies Source: ACS Omega - ACS Publications URL: [Link]
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Title: Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria Source: NIH URL: [Link]
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Title: Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors Source: PubMed URL: [Link]
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Title: Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors Source: PubMed URL: [Link]
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Title: What is an Inhibition Assay? Source: Biobide URL: [Link]
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Title: Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane Source: MDPI URL: [Link]
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Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC - PubMed Central URL: [Link]
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Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: MDPI URL: [Link]
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Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
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Title: Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? Source: NIH URL: [Link]
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Title: Scaffold dependent histone deacetylase (HDAC) inhibitor induced re-equilibration of the subcellular localization and post-translational modification state of class I HDACs Source: PubMed URL: [Link]
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Title: What is the mechanism of Acetamide? Source: Patsnap Synapse URL: [Link]
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Title: Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens Source: ASM Journals URL: [Link]
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Title: Enzyme Inhibition Kit for Metabolic Studies Source: Creative Diagnostics URL: [Link]
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Title: Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology Source: PubMed URL: [Link]
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Title: Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents Source: MDPI URL: [Link]
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Title: Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide Source: NCBI Bookshelf URL: [Link]
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Title: Universal enzyme inhibition measurement could boost drug discovery Source: Clinical Trials Arena URL: [Link]
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Title: Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity Source: NIH URL: [Link]
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Title: Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors Source: ResearchGate URL: [Link]
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Title: Scaffold dependent histone deacetylase (HDAC) inhibitor induced re-equilibration of the subcellular localization and post-translational modification state of class I HDACs Source: PLOS One URL: [Link]
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Title: New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review Source: Archives of Pharmacy Practice URL: [Link]
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Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates Source: PubMed Central URL: [Link]
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Title: Scaffold dependent histone deacetylase (HDAC) inhibitor induced re-equilibration of the subcellular localization and post-translational modification state of class I HDACs Source: NIH URL: [Link]
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Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition Source: PMC - PubMed Central URL: [Link]
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Title: Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors Source: ResearchGate URL: [Link]
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Title: Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO) Source: MDPI URL: [Link]
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Application Note: Comprehensive Structural Elucidation of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide using NMR and Mass Spectrometry
Introduction and Significance
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide is a multi-functionalized aromatic molecule. Its structure incorporates several key functional groups: a chlorinated and methoxylated phenol ring, an aldehyde, an ether linkage, and a primary acetamide side chain. Such compounds are often valuable intermediates in the synthesis of more complex bioactive molecules and pharmaceutical agents. The precise arrangement of these substituents is critical to the molecule's chemical reactivity and biological activity.
Therefore, unequivocal structural confirmation is a non-negotiable step in the quality control and research pipeline. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful and definitive approach. NMR offers detailed insights into the carbon-hydrogen framework and atom connectivity, while MS provides accurate mass information and fragmentation data that corroborates the overall structure. This application note details the integrated analytical workflow for this specific molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the chemical environment of each atom and piece together the molecular puzzle.
Predicted Spectral Analysis
Before any experiment, a thorough analysis of the molecular structure allows for the prediction of the NMR spectrum. This predictive step is crucial for designing the correct experiments and for guiding the final spectral assignment. The structure and numbering scheme for 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide are shown below.
¹H NMR Predictions: The ¹H NMR spectrum is expected to show five distinct signals:
-
Aldehyde Proton (H9): The formyl proton is highly deshielded by the carbonyl group and will appear as a singlet in the far downfield region, typically around δ 9.8-10.0 ppm.
-
Aromatic Protons (H3, H5): The two protons on the aromatic ring are in different chemical environments. H5 is ortho to the electron-withdrawing formyl group, while H3 is ortho to the electron-donating methoxy group. They are meta-coupled to each other. We predict two doublets, each with a small meta-coupling constant (⁴J ≈ 2-3 Hz). H5 will likely be further downfield (δ ~7.6-7.8 ppm) than H3 (δ ~7.3-7.5 ppm).
-
Methylene Protons (H7): These protons are flanked by an ether oxygen and a carbonyl group, leading to significant deshielding. They are expected to appear as a sharp singlet around δ 4.7-4.9 ppm.
-
Methoxy Protons (H10): The three protons of the methoxy group are equivalent and will produce a sharp singlet, typically in the region of δ 3.9-4.1 ppm.
-
Amide Protons (-NH₂): The two protons of the primary amide are chemically equivalent but can exhibit broad signals due to quadrupole effects of the nitrogen atom and chemical exchange with the solvent. Their chemical shift is highly variable (δ ~7.0-8.0 ppm) and concentration-dependent.
¹³C NMR Predictions: The molecule has 10 unique carbon atoms:
-
Carbonyl Carbons (C8, C9): The aldehyde carbonyl (C9) is expected around δ 190-192 ppm, while the amide carbonyl (C8) will be upfield of that, around δ 168-170 ppm.
-
Aromatic Carbons (C1-C6): These will appear in the δ 110-160 ppm range. The oxygen-bearing carbons (C1, C6) will be the most downfield. C4, attached to the formyl group, will also be significantly downfield. Assignments require 2D NMR, but rough predictions can be made based on substituent effects.
-
Methylene Carbon (C7): The ether-linked methylene carbon will be found around δ 68-72 ppm.
-
Methoxy Carbon (C10): The methoxy carbon typically resonates around δ 56-58 ppm.
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol ensures the acquisition of high-quality, high-resolution NMR data.
Materials:
-
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D NMR)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)
-
High-quality 5 mm NMR tubes[1]
-
Glass Pasteur pipette with a cotton wool plug for filtration
Protocol:
-
Sample Weighing: Accurately weigh 20-30 mg of the compound into a small, clean glass vial. A higher concentration is recommended for ¹³C and 2D experiments due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it dissolves a wide range of polar organic molecules and will keep the amide protons from exchanging too rapidly, allowing for their observation. CDCl₃ can also be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3] Mix gently by vortexing or swirling until the sample is completely dissolved.
-
Filtration and Transfer: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a Pasteur pipette with a small cotton plug directly into the NMR tube.[1][4]
-
Acquisition: Place the sample in the NMR spectrometer. Acquire standard 1D ¹H, ¹³C{¹H}, and DEPT-135 spectra. Subsequently, acquire 2D correlation spectra, specifically ¹H-¹H COSY and ¹H-¹³C HSQC, for unambiguous assignments.
Data Interpretation & 2D NMR Analysis
The combination of 1D and 2D NMR spectra allows for complete and confident assignment of all proton and carbon signals.
Workflow for Spectral Assignment:
-
¹H NMR: Identify the key functional group signals: the aldehyde singlet (~δ 9.9), the methoxy singlet (~δ 4.0), and the methylene singlet (~δ 4.8). Identify the two aromatic doublets.
-
¹³C and DEPT-135: Identify the carbonyl carbons (>δ 165), the aromatic carbons (δ 110-160), and the aliphatic carbons (<δ 75). The DEPT-135 spectrum will distinguish CH₃/CH groups (positive phase) from CH₂ groups (negative phase) and will not show quaternary carbons (C=O, C-Cl, C-O).
-
¹H-¹³C HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment is critical. It generates correlation peaks between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[5] This allows for the unambiguous pairing of each proton signal with its corresponding carbon signal. For example, the proton signal at ~δ 4.0 will show a cross-peak to the carbon signal at ~δ 57, confirming the -OCH₃ group assignment.
-
¹H-¹H COSY: The Correlation Spectroscopy (COSY) experiment shows which protons are spin-coupled to each other, typically through 2 or 3 bonds.[6][7] In this molecule, the most important correlation will be a cross-peak between the two aromatic protons, confirming their meta-relationship on the ring.
Table 1: Predicted NMR Data Summary for 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide in DMSO-d₆.
| Atom # | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | HSQC Correlation | COSY Correlation(s) |
| H9 | 9.85, s, - | - | Yes (with C9) | None |
| H5 | 7.75, d, J ≈ 2.5 | - | Yes (with C5) | H3 |
| H3 | 7.40, d, J ≈ 2.5 | - | Yes (with C3) | H5 |
| -NH₂ | 7.5 (broad s) | - | No | None |
| H7 | 4.80, s, - | - | Yes (with C7) | None |
| H10 | 4.00, s, - | - | Yes (with C10) | None |
| C9 | - | 191.5 | Yes (with H9) | - |
| C8 | - | 169.0 | No | - |
| C1 | - | 155.0 | No | - |
| C6 | - | 150.0 | No | - |
| C4 | - | 135.0 | No | - |
| C2 | - | 125.0 | No | - |
| C5 | - | 118.0 | Yes (with H5) | - |
| C3 | - | 112.0 | Yes (with H3) | - |
| C7 | - | 70.0 | Yes (with H7) | - |
| C10 | - | 57.0 | Yes (with H10) | - |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the analyte and, through fragmentation analysis, offers corroborating evidence for its structure. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the method of choice.
Theoretical Principles and Predictions
Ionization Method: ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[8][9][10] Given the polar nature of the amide and aldehyde groups, the molecule is expected to readily form a protonated molecule, [M+H]⁺, in positive ion mode.
Molecular Weight and Isotopic Pattern: The molecular formula is C₁₀H₁₀ClNO₄.
-
Monoisotopic Mass: 243.0298 Da
-
Key Feature: The presence of a chlorine atom is a definitive diagnostic feature in mass spectrometry. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[11] This results in a characteristic isotopic pattern for any chlorine-containing ion. The molecular ion region will show two peaks: one for the molecule containing ³⁵Cl (M) and another, two mass units higher, for the molecule containing ³⁷Cl (M+2). The intensity ratio of the M to M+2 peak will be approximately 3:1.[12][13] Observing this pattern is strong evidence for the presence of a single chlorine atom.
Predicted Fragmentation: Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 244.0) will lead to characteristic fragment ions. The most likely fragmentation pathways involve the cleavage of the weakest bonds.
Caption: Predicted ESI-MS/MS fragmentation pathway for protonated 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide.
Experimental Protocol: ESI-MS Analysis
Materials:
-
NMR sample (can be diluted from the NMR analysis) or a freshly prepared stock solution (0.1 mg/mL).
-
HPLC-grade methanol or acetonitrile.
-
HPLC-grade water.
-
Formic acid (for promoting protonation).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a 50:50 mixture of methanol:water or acetonitrile:water. Add 0.1% formic acid to the solvent to ensure an acidic environment that promotes the formation of [M+H]⁺ ions.
-
Instrument Setup: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition (Full Scan): Set the mass spectrometer to operate in positive ion mode. Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.
-
Verification of Isotopic Pattern: Zoom in on the molecular ion region (e.g., m/z 243-247). Verify the presence of the M and M+2 peaks (at m/z ~244.0 and ~246.0 for the [M+H]⁺ ion) and confirm their intensity ratio is approximately 3:1.
-
MS/MS Acquisition (Product Ion Scan): Perform a product ion scan by selecting the [M+H]⁺ ion at m/z 244.0 as the precursor. Apply collision energy to induce fragmentation and record the resulting product ion spectrum.
Table 2: Predicted Key Ions in the ESI-MS Analysis.
| Ion Description | Proposed Formula | Calculated m/z | Expected Observation |
| [M(³⁵Cl)+H]⁺ | [C₁₀H₁₁³⁵ClNO₄]⁺ | 244.0371 | Precursor ion (base peak in MS1), part of 3:1 doublet |
| [M(³⁷Cl)+H]⁺ | [C₁₀H₁₁³⁷ClNO₄]⁺ | 246.0342 | M+2 peak, ~32% intensity of m/z 244.0 |
| [M+H - NH₃]⁺ | [C₁₀H₈ClNO₃]⁺ | 227.0109 | Minor fragment from loss of ammonia |
| [M+H - CONH₂]⁺ | [C₈H₇ClO₃]⁺ | 186.0027 | Major fragment from cleavage of the ether-sidechain bond |
| [Fragment - CO]⁺ | [C₇H₇ClO₂]⁺ | 158.0078 | Subsequent loss of CO from m/z 186 |
Integrated Analytical Workflow and Conclusion
A robust structural elucidation relies on the synergy between multiple analytical techniques. The workflow presented here ensures a high degree of confidence in the final structure.
Sources
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developing antimicrobial assays for novel chloro-substituted compounds
Application Note & Protocol
Title: A Practical Guide to Antimicrobial Susceptibility Testing for Novel Chloro-Substituted Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chloro-substituted compounds represent a promising class of molecules due to their diverse mechanisms of action, often involving oxidative stress and disruption of essential cellular components.[1][2][3] However, their unique chemical properties, including potential reactivity and variable solubility, require careful consideration during antimicrobial assay development. This guide provides a comprehensive framework and detailed protocols for the robust evaluation of novel chloro-substituted compounds, ensuring scientifically sound and reproducible results. We will cover foundational principles, step-by-step protocols for core assays based on CLSI and EUCAST standards, and data interpretation strategies.[4][5][6]
Foundational Principles & Pre-Assay Considerations
Understanding the Mechanism of Chloro-Substituted Antimicrobials
Unlike traditional antibiotics that often target specific enzymes, many chloro-compounds exert their effect through broader, more aggressive mechanisms. The antimicrobial activity of chlorine-releasing agents is often attributed to:
-
Oxidation: These compounds can act as powerful oxidizing agents, disrupting the function of critical proteins by oxidizing sensitive groups like sulfhydryls (-SH) in cysteine residues.[1][7] This can lead to conformational changes that inactivate enzymes essential for microbial survival.
-
Halogenation: Active chlorine species can react directly with microbial proteins, particularly at the peptide linkage (-CONH-), forming chloro-compounds that alter the protein's structure and function.[2][7]
-
Membrane Damage: The reactivity of these compounds can lead to the chlorination of lipids and proteins within the bacterial cell wall, compromising membrane integrity and causing leakage of essential cellular contents.[2]
This broad reactivity is a double-edged sword; it provides a powerful, wide-spectrum antimicrobial effect but also means the compounds can be less stable and may interact with components of the testing media, necessitating rigorous controls.
Critical Pre-Assay Step: Compound Management
The accuracy of any antimicrobial assay hinges on the precise concentration of the active compound. Halogenated molecules can present unique challenges.[8][9]
-
Solubility: Many novel organic compounds have low aqueous solubility.[9] Dimethyl sulfoxide (DMSO) is a common solvent, but it is crucial to determine the maximum soluble concentration.[8][10] Precipitated compound will lead to a gross underestimation of antimicrobial activity.
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Visually inspect for clarity. Perform serial dilutions in the appropriate test broth, observing for any precipitation at each step. If precipitation occurs, the test must be redesigned to stay below this concentration.
-
-
Stability: Chloro-substituted compounds can be reactive and may degrade in aqueous solutions or interact with media components.
-
Recommendation: Prepare fresh dilutions of the compound from the DMSO stock immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[9] If compound instability is suspected, consider performing a time-course stability study using analytical methods like HPLC to quantify the compound's concentration in the test medium over the incubation period.
-
Selecting the Right Assay: A Tiered Approach
A logical progression from qualitative screening to quantitative analysis provides the most efficient path to characterizing a novel compound.
Core Protocols for Antimicrobial Susceptibility Testing (AST)
These protocols are based on the globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][11][12]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the "gold standard" for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][10][13]
Materials:
-
96-well, sterile, round-bottom microtiter plates
-
Test compound stock solution (e.g., in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Multichannel pipette
Step-by-Step Methodology:
-
Inoculum Preparation: a. Aseptically pick 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[14][15] d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the plate.
-
Plate Preparation: a. Dispense 50 µL of CAMHB into all wells of a 96-well plate. b. In the first column (e.g., column 1), add an additional 50 µL of the test compound, prepared at 2x the highest desired final concentration in CAMHB. c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10.[16] d. Column 11 will serve as the growth control (no compound). e. Column 12 will serve as the sterility control (no compound, no bacteria).
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum (from step 1d) to wells in columns 1 through 11. This brings the final volume in each well to 100 µL and dilutes the bacteria to the target density of 5 x 10⁵ CFU/mL.[10] b. Do not add bacteria to column 12.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[10]
-
Reading the MIC: a. After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[13]
Protocol 2: Agar Disk Diffusion for Preliminary Screening
This method provides a rapid, qualitative assessment of a compound's antimicrobial activity.[14][17][18] It is excellent for initial screening but is less precise than MIC testing.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Sterile blank paper disks (6 mm diameter)
-
Test compound solution at a known concentration
-
Bacterial inoculum prepared to 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
Step-by-Step Methodology:
-
Plate Inoculation: a. Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[14]
-
Disk Application: a. Allow the plate to dry for 5-15 minutes. b. Aseptically apply sterile blank paper disks to the agar surface. c. Pipette a fixed volume (e.g., 10 µL) of the chloro-substituted compound solution onto each disk. d. Gently press each disk with sterile forceps to ensure complete contact with the agar.[17][18]
-
Incubation: a. Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Result Measurement: a. Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm). b. A larger zone diameter generally indicates greater susceptibility of the organism to the compound.
Protocol 3: Time-Kill Kinetic Assay
This dynamic assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). A compound is typically considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[19][20]
Materials:
-
All materials for MIC determination, plus:
-
Sterile culture tubes or flasks
-
Sterile PBS for serial dilutions
-
Standard plate count agar plates
-
Shaking incubator
Step-by-Step Methodology:
-
Assay Setup: a. Prepare flasks containing CAMHB with the test compound at concentrations relevant to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC). b. Include a growth control flask with no compound. c. Prepare a bacterial inoculum as described in the MIC protocol, aiming for a starting concentration of ~5 x 10⁵ CFU/mL in each flask.
-
Time-Point Sampling: a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[21][22]
-
Viable Cell Counting: a. Perform 10-fold serial dilutions of each aliquot in sterile PBS. b. Plate 100 µL of appropriate dilutions onto agar plates. c. Incubate the plates at 35-37°C for 18-24 hours. d. Count the colonies on plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.
-
Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration and the growth control. b. Analyze the curves to determine the rate and extent of bacterial killing.
Data Presentation & Interpretation
Table 1: Example MIC Data Summary
| Test Microorganism | Gram Stain | Compound Conc. Range (µg/mL) | Positive Control (Antibiotic) | MIC of Novel Compound (µg/mL) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 0.5 - 64 | Vancomycin | 4 | 1 |
| Escherichia coli ATCC 25922 | Negative | 0.5 - 64 | Ciprofloxacin | 8 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 0.5 - 64 | Gentamicin | >64 | 0.5 |
Table 2: Example Time-Kill Assay Data (Log₁₀ CFU/mL)
| Time (hours) | Growth Control | Compound (1x MIC) | Compound (2x MIC) | Compound (4x MIC) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.55 | 5.10 | 4.32 | 3.81 |
| 4 | 7.81 | 4.95 | 3.15 | 2.50 |
| 8 | 8.90 | 4.88 | <2.00 | <2.00 |
| 24 | 9.15 | 5.05 | <2.00 | <2.00 |
Data in tables are hypothetical and for illustrative purposes only.
References
-
Antimicrobial efficacy of chlorine agents against selected oral pathogens - PMC. (2023). National Institutes of Health (NIH). [Link]
-
MIC Determination - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
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Comparison of the Antimicrobial Effects of Chlorine, Silver Ion, and Tobramycin on Biofilm. (n.d.). American Society for Microbiology. [Link]
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Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]
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Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. (n.d.). ResearchGate. [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). National Institutes of Health (NIH). [Link]
-
EUCAST MIC Determination Testing. (n.d.). Testing Laboratory. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC. (2020). National Institutes of Health (NIH). [Link]
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Antimicrobials: Mechanism of action. (2021). YouTube. [Link]
- Disk diffusion method. (n.d.). Source document not available.
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Bleach - Wikipedia. (n.d.). Wikipedia. [Link]
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Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC. (n.d.). National Institutes of Health (NIH). [Link]
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Time Kill Assay. (n.d.). Scribd. [Link]
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. (n.d.). U.S. Food and Drug Administration (FDA). [Link]
-
2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. (2022). Giles Scientific Inc. [Link]
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Antibiotic Disk Diffusion Assay Guide. (n.d.). Scribd. [Link]
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Disk Diffusion and Quality Control. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
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Antibacterial activities of chlorine gas and chlorine dioxide gas against some pathogenic bacteria. (n.d.). ResearchGate. [Link]
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Time-Kill Evaluations. (n.d.). Nelson Labs. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
-
Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. (2019). National Institutes of Health (NIH). [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
Unexpected effect of halogenation on the water solubility of small organic compounds. (n.d.). Semantic Scholar. [Link]
-
Continuous evolution of a halogenase enzyme with improved solubility and activity for sustainable bioproduction. (n.d.). bioRxiv. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed. [Link]
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Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. (2021). PubMed Central. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]
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Application Notes and Protocols for the Derivatization of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide for Biological Assays
Introduction: A Scaffold of Potential
In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that can be readily diversified to probe biological space is a cornerstone of drug development. The compound 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide represents a versatile platform for the generation of compound libraries for biological screening. Its structure is adorned with multiple reactive handles: a formyl group, a chloro-substituted aromatic ring, and an acetamide moiety. Each of these sites offers a distinct opportunity for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The core structure, a substituted phenoxyacetamide, is a motif found in a number of biologically active compounds.[1][2] The strategic derivatization of this scaffold can lead to the discovery of novel therapeutic agents with a wide range of potential applications, including anticancer, antibacterial, and anti-inflammatory activities.[3][4][5]
This guide provides a comprehensive overview of the synthetic strategies for the derivatization of 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide and detailed protocols for the subsequent evaluation of these derivatives in key biological assays. The methodologies are presented with an emphasis on the underlying chemical principles and the practical insights required for successful implementation in a research setting.
Synthesis of the Core Scaffold: 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
The parent compound can be synthesized via a Williamson ether synthesis, a robust and widely used method for the formation of ethers.[6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-chloro-4-formyl-6-methoxyphenol reacts with 2-chloroacetamide.
Protocol 1: Synthesis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
Materials:
-
2-Chloro-4-formyl-6-methoxyphenol
-
2-Chloroacetamide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry round-bottom flask, add 2-chloro-4-formyl-6-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-chloroacetamide (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 56°C for acetone) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization Strategies and Protocols
The strategic modification of the core scaffold at its key functional groups can lead to a diverse library of compounds for biological screening.
Derivatization of the Formyl Group
The aldehyde functionality is a versatile handle for a variety of chemical transformations.
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes.[1][8][9][10] This one-pot reaction involves the formation of an imine intermediate followed by its reduction.
dot
Caption: Derivatization of the Formyl Group.
Materials:
-
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide in anhydrous DCE in a round-bottom flask under an inert atmosphere.
-
Add the desired amine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Knoevenagel condensation is a classic reaction for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[11][12][13][14][15]
Materials:
-
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide and the active methylene compound in ethanol.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.
The Grignard reaction allows for the formation of a new carbon-carbon bond and the conversion of the aldehyde to a secondary alcohol.[5][16][17][18][19]
Materials:
-
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (1.0 eq)
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) (1.2 eq in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Saturated ammonium chloride solution
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath.
-
Add the Grignard reagent dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Derivatization of the Aromatic Ring
The chloro substituent on the aromatic ring can be replaced using transition metal-catalyzed cross-coupling reactions.
The Suzuki coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[20][21][22][23][24]
dot
Caption: Derivatization of the Aromatic Ring.
Materials:
-
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (1.0 eq)
-
Aryl or alkyl boronic acid or boronic ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., toluene, 1,4-dioxane, DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide, boronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3x).
-
Add the degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Derivatization of the Acetamide Moiety
The N-H bond of the primary amide can be a site for further functionalization, although it is generally less reactive than the other sites.
While direct N-alkylation of primary amides can be challenging, it can be achieved under specific conditions. A more common approach is to synthesize the desired N-substituted acetamide from the corresponding amine and 2-chloroacetyl chloride, and then perform the Williamson ether synthesis with 2-chloro-4-formyl-6-methoxyphenol.
Protocols for Biological Assays
Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. Below are detailed protocols for three common assays relevant to the potential therapeutic applications of this compound class.
Protocol 6: Cell Viability Assessment using the MTT Assay (Anticancer Screening)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][25][26]
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 7: Antibacterial Susceptibility Testing using the Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a bacterium.[27][28][29][30][31]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well sterile microplates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Protocol 8: Anti-inflammatory Activity Assessment by Measuring Nitric Oxide Production
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][32][33][34][35]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
24-well sterile plates
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent System
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide solution (from the Griess Reagent System) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a standard curve prepared with sodium nitrite. Determine the percentage of NO production inhibition for each compound. A concurrent MTT assay should be performed to ensure that the observed inhibition is not due to cytotoxicity.
Data Presentation and Interpretation
The results from the biological assays should be tabulated to facilitate comparison and SAR analysis.
Table 1: Summary of Biological Activity Data
| Compound ID | Derivatization Site | Modification | IC₅₀ (µM) - HeLa | MIC (µg/mL) - S. aureus | NO Inhibition (%) at 10 µM |
| Parent | - | - | >100 | >128 | <10 |
| D-01 | Formyl | Reductive Amination (Benzylamine) | 55.2 | 64 | 25 |
| D-02 | Formyl | Knoevenagel (Malononitrile) | 23.8 | 32 | 45 |
| D-03 | Aromatic Ring | Suzuki (Phenylboronic acid) | 78.1 | >128 | 15 |
| ... | ... | ... | ... | ... | ... |
Conclusion
The 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide scaffold offers a rich platform for the generation of diverse chemical libraries. The synthetic protocols outlined herein provide a roadmap for the systematic modification of its key functional groups. The detailed biological assay protocols enable the robust evaluation of the resulting derivatives for potential anticancer, antibacterial, and anti-inflammatory activities. This integrated approach of targeted synthesis and biological screening is a powerful strategy in the quest for novel therapeutic agents.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 21, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]
-
Broth microdilution. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 21, 2026, from [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved January 21, 2026, from [Link]
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Reductive Amination of Aldehydes and Ketones. (n.d.). Unacademy. Retrieved January 21, 2026, from [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 21, 2026, from [Link]
-
A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. (n.d.). Aston Publications Explorer. Retrieved January 21, 2026, from [Link]
-
Microbroth Dilution. (n.d.). MI - Microbiology. Retrieved January 21, 2026, from [Link]
-
Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021). ACS Omega. Retrieved January 21, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]
-
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 21, 2026, from [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison. Retrieved January 21, 2026, from [Link]
-
Grignard reactions with aldehydes and ketones. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved January 21, 2026, from [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters. Retrieved January 21, 2026, from [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved January 21, 2026, from [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
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Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Design, Synthesis and Biological Activity Screening of Novel Amide Derivatives Containing Aromatic Thioether Group. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
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The Suzuki reaction. (2018). YouTube. Retrieved January 21, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Synthesis and biological activity of ester- and amide-functionalized imidazolium salts and related water-soluble coinage metal N-heterocyclic carbene complexes. (2012). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Exploiting the potential of aryl acetamide derived Zn(ii) complexes in medicinal chemistry: synthesis, structural analysis, assessment of biological profile and molecular docking studies. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the core chemical principles, provide field-proven insights, and offer detailed protocols to ensure your success.
Understanding the Core Synthesis: The Williamson Ether Synthesis
The synthesis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, a phenoxide ion, generated by deprotonating the starting phenol (2-Chloro-4-formyl-6-methoxyphenol), acts as a nucleophile. This nucleophile then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group to form the desired ether linkage.
Understanding this SN2 mechanism is fundamental to troubleshooting. The reaction's success hinges on factors that favor this pathway while minimizing competing side reactions.
Reaction Mechanism Overview
Sources
troubleshooting acetamide synthesis reaction side products
Welcome to the technical support center for acetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of acetamide. Our goal is to provide you with in-depth technical guidance, grounded in scientific principles, to help you optimize your reaction outcomes.
Introduction to Acetamide Synthesis
Acetamide (ethanamide) is a versatile organic compound with the formula CH₃CONH₂. It serves as a valuable plasticizer, an industrial solvent, and a key intermediate in the synthesis of various pharmaceuticals and other organic molecules.[1] Common laboratory and industrial synthesis methods include the dehydration of ammonium acetate, the reaction of acetic anhydride or acetyl chloride with ammonia, and the reaction of urea with acetic acid.[2][3] While these methods are well-established, they are not without their challenges, often leading to the formation of undesirable side products that can complicate purification and reduce yields. This guide will address the most frequently encountered issues and provide practical solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific problems you may encounter during your acetamide synthesis experiments in a question-and-answer format.
Q1: My reaction produced a significant amount of a higher boiling point impurity, which I've identified as diacetamide. What causes its formation and how can I prevent it?
A: The formation of diacetamide, also known as N-acetylacetamide, is a common side product in acetamide synthesis, particularly when using acetylating agents like acetic anhydride or acetyl chloride.[4]
-
Causality: Diacetamide is formed through the N-acylation of the desired acetamide product.[4] The nitrogen atom in acetamide possesses a lone pair of electrons, making it nucleophilic.[5] If an excess of the acetylating agent (e.g., acetic anhydride) is present, or if the reaction conditions are too harsh, the newly formed acetamide can react with another molecule of the acetylating agent to form diacetamide.
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the ammonia source rather than the acetylating agent. This ensures that the acetylating agent is the limiting reagent and is consumed before it can react with the acetamide product.
-
Reaction Conditions: Moderate the reaction temperature. Higher temperatures can increase the rate of the side reaction. When using acetic anhydride and ammonia, the reaction should be kept below 70°C, and preferably below 40°C, to minimize side product formation.[6]
-
Order of Addition: Add the acetylating agent slowly and in portions to the ammonia source. This maintains a low concentration of the acetylating agent throughout the reaction, favoring the formation of acetamide over diacetamide.
-
Q2: I've detected acetonitrile in my crude product. How is this being formed and what can I do to avoid it?
A: Acetonitrile (methyl cyanide) formation is indicative of over-dehydration of your primary amide product.
-
Causality: Acetamide can be dehydrated to form acetonitrile, especially under harsh dehydrating conditions or at high temperatures.[7] This is particularly a risk when using strong dehydrating agents. For instance, heating ammonium acetate with a powerful dehydrating agent like phosphorus pentoxide (P₂O₅) will lead to the formation of acetonitrile.[8][9] Even in the absence of such a strong dehydrating agent, high-temperature distillation of acetamide can lead to some thermal decomposition, which may produce acetonitrile as one of the byproducts.[10]
-
Troubleshooting:
-
Avoid Strong Dehydrating Agents: Unless acetonitrile is the desired product, avoid using potent dehydrating agents like P₂O₅, especially in excess.
-
Moderate Distillation Temperature: During the purification of acetamide by distillation, maintain the temperature at the lowest possible point to achieve efficient separation. The boiling point of acetamide is approximately 221°C.[7] Operating significantly above this temperature can promote thermal decomposition.
-
Reaction Time: In the dehydration of ammonium acetate, prolonged heating can lead to further dehydration of the acetamide product. Monitor the reaction progress and stop the heating once the formation of acetamide is complete.
-
Q3: My reaction involving urea and acetic acid is producing a lot of gas and the yield is low. What are these gaseous byproducts and how can I improve my yield?
A: The reaction between urea and acetic acid is a common laboratory-scale synthesis of acetamide. However, it is prone to the formation of gaseous byproducts that can affect the reaction stoichiometry and yield.
-
Causality: In this reaction, urea acts as the ammonia source. The initial reaction forms an unstable carbamic acid intermediate, which then decomposes to generate acetamide.[11] However, carbamic acid is highly unstable and readily decomposes into ammonia (NH₃) and carbon dioxide (CO₂), which are both gases.[11] The loss of these gases from the reaction mixture alters the stoichiometry of the reactants and can lead to lower yields of acetamide.
-
Troubleshooting:
-
Reflux Condenser: Use an efficient reflux condenser to minimize the escape of volatile reactants and intermediates. While CO₂ will escape, a well-cooled condenser can help to retain ammonia and acetic acid in the reaction mixture.
-
Temperature Control: Maintain a steady reaction temperature. Initially, the reaction can be heated to around 150°C to ensure a steady reflux of acetic acid.[11] As the reaction progresses, the temperature will slowly rise.
-
Sealed or Semi-Sealed Apparatus: While ensuring proper pressure release, a semi-sealed apparatus can help to maintain a higher concentration of ammonia in the reaction flask, pushing the equilibrium towards acetamide formation. However, extreme care must be taken to avoid building up excessive pressure.
-
Q4: I am observing the formation of ammonium acetate as a solid in my final product. How can this be, and how do I remove it?
A: The presence of ammonium acetate in the final product is usually due to an incomplete reaction or a reverse reaction occurring.
-
Causality: Acetamide synthesis from ammonium acetate is a dehydration reaction, meaning water is a byproduct.[1] This reaction is reversible. If water is not efficiently removed from the reaction mixture, the equilibrium can shift back towards the starting materials, resulting in the presence of unreacted ammonium acetate.[12] Also, under certain conditions, the hydrolysis of acetamide can occur, reforming ammonium acetate.[7]
-
Troubleshooting:
-
Efficient Water Removal: When synthesizing acetamide from ammonium acetate, it is crucial to remove the water as it is formed. This can be achieved by distillation.[2] A fractional distillation setup can be used to selectively remove water while retaining the higher-boiling acetamide.
-
Purification: If ammonium acetate is present in your crude product, it can be removed during the purification step. Recrystallization is an effective method. Acetamide can be recrystallized from a mixture of benzene and ethyl acetate, or hot methanol and diethyl ether.[2] Ammonium acetate has different solubility properties and will be separated during this process.
-
Summary of Common Side Products and Troubleshooting Strategies
| Side Product | Probable Cause | Recommended Solution(s) |
| Diacetamide | Excess acetylating agent (e.g., acetic anhydride); High reaction temperature. | Use a slight excess of the ammonia source; Maintain a reaction temperature below 70°C (preferably <40°C); Slow, portion-wise addition of the acetylating agent. |
| Acetonitrile | Over-dehydration of acetamide; Use of strong dehydrating agents (e.g., P₂O₅); High distillation temperatures. | Avoid strong dehydrating agents; Use the lowest possible temperature for distillation; Monitor reaction time to prevent prolonged heating. |
| Ammonia & Carbon Dioxide | Decomposition of carbamic acid intermediate in the urea-acetic acid reaction. | Use an efficient reflux condenser; Maintain steady temperature control; Consider a semi-sealed apparatus with appropriate pressure relief. |
| Ammonium Acetate | Incomplete reaction; Reversible reaction due to inefficient water removal; Hydrolysis of acetamide. | Efficiently remove water during the reaction via distillation; Purify the crude product by recrystallization. |
Reaction Pathway and Side Reactions
The following diagram illustrates the primary synthesis route of acetamide from acetic anhydride and ammonia, along with the key side reactions leading to the formation of diacetamide and the potential for hydrolysis back to ammonium acetate.
Caption: Acetamide synthesis pathway and common side reactions.
Experimental Protocol: Optimized Synthesis of Acetamide from Acetic Anhydride and Ammonia
This protocol is designed to minimize the formation of diacetamide and other impurities.
Materials:
-
Acetic Anhydride (reagent grade)
-
Concentrated Ammonium Hydroxide (28-30% NH₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Distillation apparatus
-
Recrystallization solvents (e.g., benzene and ethyl acetate)
Procedure:
-
Reaction Setup: Place a round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer. Add the calculated amount of concentrated ammonium hydroxide to the flask.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride to the stirred ammonium hydroxide solution from a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 40°C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Workup and Isolation: The reaction mixture is then subjected to distillation to remove water and any unreacted starting materials. A simple distillation can be performed first to remove the bulk of the water, followed by a fractional distillation to isolate the crude acetamide.
-
Purification: The crude acetamide can be further purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent mixture, such as benzene and ethyl acetate (e.g., in a 10:3 ratio by volume).[2] Allow the solution to cool slowly to form crystals.
-
Drying: Collect the crystals by filtration and dry them in a desiccator or under vacuum to obtain pure acetamide.
References
-
Patsnap Synapse. (2024). What is the mechanism of Acetamide? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetamide. Retrieved from [Link]
-
Reynolds, J. D. (2014, April 20). Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism) [Video]. YouTube. [Link]
-
ResearchGate. (2025). Decomposition of acetamide and formamide in pressurized hot water. Retrieved from [Link]
-
Land of Chemistry. (2023, March 8). Reaction of Acetic Anhydride with Ammonia | Preparation of Acetamide & Acetic acid | Class 12 | [Video]. YouTube. [Link]
-
Scribd. (n.d.). Acetamide From Urea Fertiliser. Retrieved from [Link]
-
RSC Publishing. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO₃)₂ or imidazole as catalysts. Chemical Science. [Link]
-
RSC Publishing. (n.d.). The mechanism of thermal elimination. Part 14. Pyrolysis of diacetamide, 2-acetoxypyridine, diacetyl sulphide, and thioacetic acid. Retrieved from [Link]
-
RSC Publishing. (1968). Homogeneous gas-phase pyrolysis of acetamide. Transactions of the Faraday Society. [Link]
-
Quora. (2019). What happens when Ammonium Acetate is heated with P2O5? Retrieved from [Link]
- Google Patents. (n.d.). CN104892448A - Preparation method of acetamide.
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YouTube. (2023, November 11). Making Acetamide [Video]. [Link]
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Wikipedia. (n.d.). Diacetamide. Retrieved from [Link]
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Quora. (2022). How to make acetamide in a school lab. Retrieved from [Link]
-
Brainly.in. (2020). CH₃COOH →(NH₃) A →(P₂O₅) B →(P₂O₅) C The compound 'C' is. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Synthesizing Acetamide from vinegar & ammonium solution. Retrieved from [Link]
-
ResearchGate. (n.d.). The acetamide synthesis under different conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetamide. Retrieved from [Link]
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- 6. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO 3 ) 2 or imidazole as catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01317J [pubs.rsc.org]
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Technical Support Center: Optimization of Crystallization Conditions for 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
Last Updated: 2026-01-22
Introduction
Welcome to the technical support guide for the crystallization of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide. This document is designed for researchers, scientists, and drug development professionals actively working on the crystallization of this compound. Given that this molecule may be novel or not extensively studied, this guide focuses on establishing a robust methodology for developing and optimizing crystallization conditions from first principles. We will cover systematic solvent screening, troubleshooting common issues such as oiling out and poor crystal morphology, and provide detailed experimental protocols.
Part 1: Understanding the Molecule
Before initiating crystallization trials, it's crucial to analyze the structure of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide to predict its physicochemical properties.
-
Structure: The molecule possesses a substituted benzene ring with chloro, formyl, and methoxy groups, linked to an acetamide moiety via an ether bond.
-
Functionality & Polarity: It has a combination of polar groups (acetamide, formyl, methoxy, ether) and a non-polar chlorophenyl group. This suggests an overall moderate polarity. The acetamide group is a strong hydrogen bond donor and acceptor, which will significantly influence crystal packing.
-
Melting Point: The reported melting point is in the range of 166-170°C[1]. This relatively high melting point is advantageous, as it reduces the likelihood of the compound "oiling out" or melting in the hot solvent during crystallization[2].
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your crystallization experiments in a question-and-answer format.
Q1: My compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase[3]. This typically happens when a solution is too concentrated or cooled too quickly, causing the compound to become insoluble at a temperature above its melting point (in the context of the solvent)[4].
-
Immediate Steps:
-
If the problem persists:
-
Change Solvent System: The polarity difference between your compound and the solvent may be too large[7]. If you are using a non-polar solvent, try a more polar one like ethyl acetate or an alcohol. Conversely, if using a very polar solvent, try a mixture.
-
Use a Co-solvent: Dissolve the compound in a "good" solvent (one in which it is very soluble) and then slowly add an "anti-solvent" (one in which it is poorly soluble) at a slightly elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly[5]. This technique, known as anti-solvent crystallization, is widely used in the pharmaceutical industry[8][9].
-
Q2: No crystals are forming, even after the solution has cooled completely.
A2: This indicates that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered.
-
Induce Nucleation:
-
Increase Supersaturation:
-
Evaporation: If the solution is clear, there might be too much solvent. Allow some of the solvent to evaporate slowly, which will increase the concentration of your compound[2]. This can be done by leaving the flask partially open in a fume hood.
-
Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A good crystallization solvent should dissolve the compound when hot but not when cold[6][10]. You may need to select a less effective solvent.
-
Q3: I'm getting very small, needle-like, or poor-quality crystals.
A3: The morphology of crystals is highly dependent on the crystallization conditions. Rapid crystallization often leads to small or needle-like crystals, which can be difficult to handle and may trap impurities[2][11][12].
-
Slow Down the Crystallization Rate:
-
Slower Cooling: The most effective way to grow larger crystals is to cool the solution as slowly as possible[13]. A Dewar flask or an insulated container can be used to achieve very slow cooling rates.
-
Use a Different Method: Techniques like vapor diffusion or solvent layering are inherently slower and can produce higher-quality crystals[14][15][16][17].
-
-
Modify the Solvent Environment:
-
Solvent Composition: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures[12].
-
Additives: In some cases, small amounts of additives can modify crystal growth patterns by adsorbing to specific crystal faces[12][18]. However, this should be approached with caution as it can introduce impurities.
-
Q4: The yield of my crystallized product is very low.
A4: A low yield can be due to several factors.
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor[2]. Use the minimum amount of hot solvent required to fully dissolve your compound[13][19].
-
Premature Crystallization: If the compound crystallizes too early during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Make sure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of solution.
-
Second Crop: It is sometimes possible to recover more product by concentrating the mother liquor to obtain a "second crop" of crystals, though these may be less pure[13].
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the crystallization of this compound?
A1: Based on the molecule's structure (moderate polarity with hydrogen bonding capabilities), a good starting point for solvent screening would include:
-
Alcohols: Ethanol, Methanol, Isopropanol.
-
Esters: Ethyl acetate.
-
Ketones: Acetone, Methyl Ethyl Ketone[10].
-
Aromatic Solvents: Toluene might be effective due to potential π-π stacking interactions with the benzene ring[16].
-
Mixed Solvent Systems: Common and effective pairs include ethanol/water, acetone/water, and ethyl acetate/hexane[5][20].
Q2: How pure does my crude material need to be before attempting crystallization?
A2: While crystallization is a purification technique, starting with material that is at least 80-90% pure is recommended[16]. Significant amounts of impurities can inhibit crystallization or lead to the formation of oils[7].
Q3: What is the expected morphology of the crystals?
A3: The presence of a planar aromatic ring and a flexible acetamide side chain could lead to various packing arrangements. Needle-like morphologies are common for organic molecules with strong directional intermolecular interactions[11][12]. However, by carefully controlling the crystallization conditions, it should be possible to obtain more equant (less needle-like) crystals[12]. The final morphology will depend on the specific solvent and cooling rate used[21][22].
Q4: Can I use vapor diffusion for this compound?
A4: Yes, vapor diffusion is an excellent method for growing high-quality crystals, especially when only small amounts of material are available[14][16][17]. A typical setup would involve dissolving the compound in a solvent like tetrahydrofuran (THF) or dichloromethane and allowing a less polar anti-solvent like hexane or cyclohexane to slowly diffuse into the solution[23][24].
Part 4: Experimental Protocols & Data
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 10-20 mg of the crude compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, swirling after each addition.
-
If the compound dissolves readily at room temperature, the solvent is likely too good and should be set aside as the "soluble" component of a potential mixed-solvent system[5].
-
If the compound is insoluble at room temperature, gently heat the test tube while adding more solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe for crystal formation. An ideal solvent will show poor solubility at low temperatures and good solubility at high temperatures[5][6].
Table 1: Hypothetical Solvent Screening Results
| Solvent | Solubility at 25°C | Solubility at Boiling | Observations upon Cooling | Suitability |
| Hexane | Insoluble | Insoluble | No crystals | Unsuitable (as single solvent) |
| Toluene | Sparingly soluble | Soluble | Small needles form | Potentially good |
| Ethyl Acetate | Sparingly soluble | Very soluble | Good crystal formation | Excellent |
| Acetone | Soluble | Very soluble | No crystals form | Too soluble (use as "good" solvent) |
| Ethanol | Soluble | Very soluble | Oiling out observed | Too soluble (use as "good" solvent) |
| Water | Insoluble | Insoluble | No crystals | Unsuitable (use as "anti-solvent") |
Protocol 2: Standard Slow Cooling Crystallization
-
Place the crude 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., Ethyl Acetate) in small portions while heating the flask (e.g., on a hot plate or steam bath).
-
Continue adding the hot solvent until the compound is completely dissolved. Use the minimum amount of solvent necessary[19].
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
Protocol 3: Vapor Diffusion Crystallization
-
Prepare a saturated or near-saturated solution of the compound in a "good" solvent (e.g., THF) in a small, open vial.
-
Place this small vial inside a larger, sealable jar or beaker that contains a layer of a volatile "anti-solvent" (e.g., Hexane)[15].
-
Seal the larger container and leave it undisturbed.
-
Over time, the vapor from the anti-solvent will diffuse into the solution in the inner vial, reducing the compound's solubility and promoting slow crystal growth[14][24].
Part 5: Visualizing the Workflow
Diagram 1: Crystallization Method Selection Workflow
This diagram outlines a decision-making process for selecting an appropriate crystallization strategy.
Caption: Flowchart for troubleshooting the "oiling out" phenomenon.
References
- Vertex AI Search. (n.d.). CRYSTALLIZATION OF SMALL MOLECULES.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
- Royal Society of Chemistry. (n.d.). Crystal growth and morphology control of needle-shaped organic crystals. CrystEngComm.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Yang, J. (2022, September 1). Morphology Control Of Organic Crystals By Macromolecular Additives And The Mechanism. (Doctoral dissertation).
- Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- (n.d.). Guide for crystallization.
- (n.d.). SOP: CRYSTALLIZATION.
- PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- University of Galway Research Repository. (2024, January 5). Crystal growth and morphology control of needle-shaped organic crystals.
- ResearchGate. (2022, August 6). Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations.
- ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3.
- (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization.
- ACS Publications. (n.d.). Crystallization-Induced Properties from Morphology-Controlled Organic Crystals. Accounts of Chemical Research.
- LabSolutions. (n.d.). 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide.
- BenchChem. (n.d.). Troubleshooting Common Issues in Reserpic Acid Crystallization.
- Chemistry LibreTexts. (2022, April 7). 3: Crystallization.
- PubMed. (2014, August 19). Crystallization-induced properties from morphology-controlled organic crystals.
- (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes.
- BenchChem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
- (n.d.). 3. Anti-solvent Crystallization Method for Production of Desired Crystalline Particles.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
- (n.d.). Crystallization of Organic Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
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Technical Support Center: Purification of Functionalized Phenoxy Acetamides
Welcome to the Technical Support Center for challenges in the purification of functionalized phenoxy acetamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common purification hurdles. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction
Functionalized phenoxy acetamides are a significant class of organic compounds with diverse applications in medicinal chemistry, often serving as scaffolds for developing new therapeutic agents.[1][2][3] Their synthesis, while often straightforward, can lead to a variety of impurities that complicate purification.[1] This guide will address these challenges in a question-and-answer format, offering detailed explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Common Impurities and Their Removal
Q1: My crude product contains unreacted starting materials (phenol and/or the acetamide precursor). What is the most efficient way to remove them?
A1: The choice of purification technique depends on the properties of your product versus the starting materials.[4] A multi-step approach is often most effective.
Initial Assessment: First, use Thin Layer Chromatography (TLC) to visualize the impurity profile. This will help you select the most appropriate purification strategy.
Troubleshooting Workflow: Removing Starting Materials
Caption: Logic for selecting a purification method.
Detailed Protocols:
-
Acid-Base Extraction: This is highly effective if your product has a different acidity or basicity compared to the starting materials.[4]
-
To Remove Unreacted Phenol (Acidic):
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1-2 M sodium hydroxide or sodium bicarbonate). The phenol will be deprotonated and move into the aqueous layer.
-
Separate the layers and repeat the wash if necessary.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
-
To Remove Unreacted Amine (Basic):
-
Dissolve the crude product in an organic solvent.
-
Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and partition into the aqueous layer.
-
Follow with a brine wash, drying, and solvent removal.
-
-
-
Column Chromatography: This is a versatile method when acid-base extraction is not feasible or insufficient.[4][5]
-
Stationary Phase: Silica gel is most common. For particularly basic compounds that may streak on silica, consider using alumina or basified silica.[6]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically used.[4] Optimize the solvent system using TLC to achieve good separation (aim for an Rf difference of at least 0.2).[4]
-
-
Recrystallization: This is an excellent final purification step to remove minor impurities and obtain a crystalline solid.[5][7][8] The key is to find a solvent or solvent pair where your product is soluble at high temperatures but poorly soluble at low temperatures.[7][9][10]
| Solvent System | Typical Use Case for Phenoxy Acetamides |
| Ethanol/Water | For moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool slowly.[8] |
| Ethyl Acetate/Hexanes | A versatile system for a wide range of polarities. Dissolve in hot ethyl acetate and add hexanes until persistent cloudiness appears, then reheat and cool.[8] |
| Isopropanol or Toluene | Can be effective as single-solvent systems.[8] |
Dealing with Side Products
Q2: I've identified a di-acylated byproduct in my reaction mixture. How can I prevent its formation and remove it?
A2: The formation of di-acylated byproducts is a common issue, especially when using starting materials with multiple reactive sites, such as o-phenylenediamine.[5]
Prevention Strategies:
-
Stoichiometry Control: Use a 1:1 molar ratio of the amine to the acylating agent.[5]
-
Controlled Addition: Add the acylating agent (e.g., phenoxyacetyl chloride) dropwise to the amine solution at a low temperature (e.g., 0 °C) to manage the reaction rate and selectivity.[5]
Purification Strategy: The di-acylated byproduct is typically less polar than the desired mono-acylated product. This difference in polarity can be exploited for separation.
-
Column Chromatography: This is the most effective method for separating mono- and di-acylated products.[5] Use a solvent system optimized by TLC to maximize the separation between the two spots.
Workflow for Minimizing and Removing Di-acylated Byproducts
Caption: Strategy to address di-acylated byproducts.
Physical State and Polarity Issues
Q3: My purified phenoxy acetamide is an oil instead of a solid. What should I do?
A3: An oily product often indicates the presence of residual solvent or significant impurities that lower the melting point.[8]
Troubleshooting Steps:
-
Remove Residual Solvent: Ensure the product is thoroughly dried under high vacuum. If it remains an oil, dissolve it in a low-boiling-point solvent (like dichloromethane), dry the solution with an anhydrous salt (e.g., Na₂SO₄), filter, and re-evaporate.[8]
-
Purify Further: If residual solvent is not the issue, significant impurities are likely present. Column chromatography is the recommended next step to isolate the pure compound.[8]
-
Induce Crystallization: If you are confident in the purity of your oil, you can try to induce crystallization:[8]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface.
-
Seeding: Add a tiny crystal of a previously obtained pure solid sample.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes) and stir or sonicate the mixture.
-
Q4: My functionalized phenoxy acetamide is very polar and streaks badly on silica gel TLC and columns. What are my options?
A4: Highly polar compounds, especially those with basic functional groups like amines, can interact strongly with the acidic silanol groups on silica gel, leading to poor separation and streaking.[6]
Alternative Chromatographic Techniques:
-
Basified Silica Gel: Prepare a slurry of silica gel in your mobile phase and add a small amount of a base like triethylamine or ammonium hydroxide (e.g., 1-2%) to neutralize the acidic sites.[6] This can significantly improve peak shape for basic compounds.
-
Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (typically water and acetonitrile or methanol).[11][12] It is an excellent method for purifying polar compounds.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is useful for very polar compounds that are not retained in reverse-phase chromatography.[11] It uses a polar stationary phase (like amine-bonded silica) with a mobile phase of high organic content and a small amount of aqueous solvent.[11]
Recrystallization Challenges
Q5: I'm having trouble getting my phenoxy acetamide to recrystallize. What are some common pitfalls and solutions?
A5: Successful recrystallization depends on choosing the right solvent and controlling the cooling process.[9][10]
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Product does not dissolve in hot solvent. | Incorrect solvent choice. | The solvent is not polar enough. Try a more polar solvent or a solvent mixture. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. The solution is cooling too quickly. | Use a lower-boiling point solvent. Ensure slow, gradual cooling.[9] |
| No crystals form upon cooling. | Too much solvent was used.[9] The compound is highly soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution and try again. Place the flask in an ice bath to further decrease solubility. If that fails, a different solvent system is needed. |
| Crystals form too quickly, resulting in a fine powder. | The solution was cooled too rapidly or agitated. | Allow the solution to cool slowly and undisturbed to room temperature before moving to an ice bath.[9] |
Protocol: Step-by-Step Recrystallization
-
Solvent Selection: Test the solubility of your crude product in small amounts of different solvents to find one where it is soluble when hot but sparingly soluble when cold.[10]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to fully dissolve it.[8]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.[8]
-
Cooling: Allow the solution to cool slowly to room temperature without being disturbed.[9] Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[8][13]
References
-
Separation of Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-4-methylphenyl)- on Newcrom R1 HPLC column . SIELC Technologies. Available from: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography . Biotage. (2023-01-30). Available from: [Link]
-
Purification of strong polar and basic compounds . Reddit. (2023-01-07). Available from: [Link]
-
How To: Purify by Distillation . University of Rochester Department of Chemistry. Available from: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity . EMU Physics Department. (2023-07-04). Available from: [Link]
-
Study of the enantiomeric separation of an acetamide intermediate by using supercritical fluid chromatography and several polysaccharide based chiral stationary phases . PubMed. (2011-07-29). Available from: [Link]
- Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Google Patents.
-
2.1: RECRYSTALLIZATION . Chemistry LibreTexts. (2021-03-05). Available from: [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates . PubMed Central. (2021-02-01). Available from: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. Available from: [Link]
-
Recrystallization . YouTube. (2013-09-09). Available from: [Link]
-
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review . Archives of Pharmacy Practice. Available from: [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives . PubMed Central. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. Available from: [Link]
-
Acetamide Impurities and Related Compound . Veeprho. Available from: [Link]
-
Separation of Acetamide on Newcrom R1 HPLC column . SIELC Technologies. Available from: [Link]
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overcoming solubility issues of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide in biological assays
<
Solving Solubility Issues for 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide in Biological Assays
Welcome to the technical support guide for 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (CAS No. 832674-69-8). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Given its chemical structure—a substituted phenoxyacetamide with a molecular weight of 243.64 g/mol —low aqueous solubility is an expected characteristic.[1][2] This guide offers a systematic approach to ensure its effective use in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide, not dissolving in my aqueous assay buffer?
A1: The molecular structure of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide contains several hydrophobic features, including a chlorinated benzene ring. These structural elements lead to low intrinsic aqueous solubility.[3][4] Direct dissolution in aqueous buffers like PBS or cell culture media is highly unlikely to succeed, especially at the micromolar concentrations typically required for biological assays. The compound will likely precipitate, leading to inaccurate and non-reproducible results.[4][5]
Q2: I'm using DMSO to make a stock solution, but the compound precipitates when I add it to my cell culture medium. What's happening?
A2: This is a common issue known as "compound crashing" or precipitation upon dilution.[4][5] While Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving many nonpolar compounds, its solubilizing power is drastically reduced when diluted into an aqueous environment.[6] When your concentrated DMSO stock is added to the assay medium, the local concentration of DMSO drops, the compound's solubility limit in the mixed solvent is exceeded, and it precipitates out of the solution.[5] Many compounds in screening libraries exhibit aqueous solubilities below 10 µM, making this a frequent challenge.[4]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity. Many sensitive cell lines may require even lower concentrations, such as ≤0.1%. It is crucial to run a vehicle control (assay medium with the same final DMSO concentration as your test samples) to determine the tolerance of your specific assay system.
Q4: Are there alternatives to DMSO for making my initial stock solution?
A4: Yes, other water-miscible organic solvents can be used, though DMSO is often the first choice due to its broad solubilizing power and relatively low toxicity at typical working concentrations.[3][6] Alternatives include:
-
Ethanol (EtOH): Less toxic than DMSO for some cell lines but also generally a weaker solvent for highly hydrophobic compounds.
-
Dimethylformamide (DMF): A strong solvent, but it is more toxic than DMSO and should be used with caution and at very low final concentrations.
-
N-Methyl-2-pyrrolidone (NMP): A powerful solvent sometimes used in formulation development.
For any solvent, it is imperative to perform vehicle control experiments to ensure the solvent itself does not interfere with the assay readout.[3]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
If you are facing solubility issues, follow this workflow to identify a robust solubilization strategy.
Caption: A workflow for troubleshooting compound solubility issues.
Detailed Protocols and Methodologies
Protocol 1: Standard Stock Solution Preparation in DMSO
This is the foundational step for solubilizing hydrophobic compounds.
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). High-concentration stocks minimize the volume of DMSO added to the final assay.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is incomplete, use a bath sonicator for 5-10 minutes or gently warm the solution to 30-37°C.[7] Visually inspect for any remaining particulate matter against a dark background.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation, especially if the DMSO has absorbed water.[7][8]
Protocol 2: Using Non-Ionic Surfactants to Maintain Solubility
Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, keeping them dispersed in aqueous solutions.[9][10] Tween® 20 (Polysorbate 20) is a mild and commonly used option.[11]
-
Prepare Surfactant Stock: Create a sterile-filtered 1% (v/v) stock solution of Tween® 20 in your assay buffer.
-
Determine Optimal Concentration: Before testing your compound, determine the highest non-toxic concentration of Tween® 20 for your specific cells. Test a range from 0.005% to 0.1%. Studies have shown that concentrations as low as 0.03% can affect cell viability with prolonged exposure.[11][12]
-
Compound Dosing: a. Prepare your assay medium containing the optimal, non-toxic concentration of Tween® 20. b. Add your DMSO stock of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide directly to this surfactant-containing medium while vortexing or mixing to ensure rapid dispersion.
-
Control: The vehicle control must now contain both DMSO and Tween® 20 at the same final concentrations as the test wells.
| Parameter | DMSO Only | DMSO + Tween® 20 | Rationale |
| Mechanism | Co-solvency | Micellar Encapsulation | Surfactants prevent aggregation of the compound in the aqueous phase.[9][10] |
| Typical Final Conc. | < 0.5% | < 0.1% (surfactant) | Surfactants can be cytotoxic and interfere with assays at higher concentrations.[13][14] |
| Best For | Moderately hydrophobic compounds | Highly hydrophobic compounds that precipitate from DMSO/water mixtures. | Provides a more stable dispersion for "brick dust" compounds. |
| Key Control | Vehicle (DMSO) | Vehicle (DMSO + Tween® 20) | Essential to isolate the effect of the compound from the formulation excipients. |
Protocol 3: Employing Cyclodextrins for Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their apparent water solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice for cell culture.[17]
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 10-40% w/v). Sterile filter the solution.
-
Complexation Method 1 (Pre-complexation): a. Add the DMSO stock of your compound dropwise into the vigorously stirring HP-β-CD solution. b. Allow the mixture to equilibrate (e.g., stir for 1-4 hours at room temperature or overnight at 4°C) to allow for the formation of the inclusion complex. c. This complexed solution can then be added to your assay.
-
Complexation Method 2 (In-situ): a. Add the required concentration of HP-β-CD to your assay medium first. b. Directly add the DMSO stock of your compound to the medium. The complex will form in the assay plate.
-
Control: The vehicle control must contain the same final concentration of both DMSO and HP-β-CD.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Final Validation and Best Practices
-
Visual Inspection: Always visually inspect your final assay solution under a microscope. Look for signs of precipitation, which can appear as small, crystalline structures or an amorphous film.
-
Kinetic vs. Thermodynamic Solubility: Be aware that dissolving a compound for an assay measures its kinetic solubility (the ability to remain in a supersaturated state for the duration of the experiment). This is different from its true thermodynamic solubility.[18]
-
Assay Interference: Whenever you add a new excipient like a surfactant or cyclodextrin, you must confirm it does not interfere with your assay's endpoint (e.g., enzyme activity, receptor binding, fluorescence/luminescence readout).
-
Purity Matters: Ensure the compound itself is pure. Impurities can sometimes be the cause of poor solubility.[8]
By systematically applying these principles and protocols, researchers can overcome the solubility challenges presented by 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide and generate reliable, reproducible data in their biological assays.
References
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Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Solubilization techniques used for poorly water-soluble drugs. International Journal of Applied Pharmaceutics, 3(1), 1-6. [Link]
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Behind the Blot: Everything You Need to Know About Tween 20. (n.d.). BenchSci. Retrieved January 22, 2026, from [Link]
-
2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide. (n.d.). LabSolutions. Retrieved January 22, 2026, from [Link]
-
Shapiro, A. B., et al. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Retrieved January 22, 2026, from [Link]
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Gong, H., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Pharmaceutics, 9(10), 2953–2959. [Link]
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Eastman, B. S., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(4), 310–314. [Link]
-
2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide. (n.d.). ChemBK. Retrieved January 22, 2026, from [Link]
-
Kumar, S., & Singh, P. (2018). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
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Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-79. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(2), 27-32. [Link]
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Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(1), 122. [Link]
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dos Santos, L., et al. (2024). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. International Journal of Molecular Sciences, 25(11), 5779. [Link]
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Tauro, S. J., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
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Hamzeloo-Moghadam, M., et al. (2014). Viability of MCF-7 cells exposed to Tween 20 and 80. ResearchGate. Retrieved January 22, 2026, from [Link]
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Popa-Burke, I., & Russell, J. (2014). Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. [Link]
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Higashi, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(9), 2305. [Link]
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Lucero-Borja, M., et al. (2025). Selected Editor's Choice Articles Published in April 2025. MDPI. [Link]
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Wei, L., et al. (2014). Tween-20 transiently changes the surface morphology of PK-15 cells and improves PCV2 infection. Virology Journal, 11, 182. [Link]
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Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
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Li, Y., et al. (2019). In vitro cellular viability studies on a concentrated surfactant-based wound dressing. Journal of Medical Microbiology, 68(11), 1608–1615. [Link]
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- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to the Synthesis of Substituted Benzaldehydes
Welcome to the Technical Support Center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting advice, and detailed experimental protocols. As you navigate the complexities of aromatic formylation, this resource will serve as a field-proven companion to refine your reaction conditions and achieve optimal results.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are pivotal building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and specialty materials. The introduction of a formyl group onto an aromatic ring is a fundamental transformation, yet it is not without its challenges. The choice of synthetic route is highly dependent on the nature of the substituents on the aromatic ring, and each method presents its own set of potential pitfalls. This guide provides a comprehensive overview of the most common and effective methods for the synthesis of substituted benzaldehydes, with a focus on practical application and troubleshooting.
Section 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This reaction is particularly effective for anilines, phenols, and their derivatives.[3]
Troubleshooting Guide & FAQs: Vilsmeier-Haack Reaction
Q1: My Vilsmeier-Haack reaction is showing low or no conversion of the starting material. What are the likely causes?
A1: This is a frequent issue and can often be attributed to several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Ensure that you are using anhydrous DMF and freshly distilled or high-purity POCl₃ under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile.[3] Therefore, the reaction works best with electron-rich aromatic rings. If your substrate is only moderately activated, consider increasing the reaction temperature or reaction time.
-
Inadequate Temperature Control: The formation of the Vilsmeier reagent is an exothermic process.[4] It is crucial to maintain a low temperature (typically 0-5 °C) during its preparation to prevent degradation.
Q2: I am observing the formation of multiple products in my reaction, leading to a low yield of the desired benzaldehyde. What are the possible side reactions?
A2: The formation of byproducts is a common challenge. Here are some possibilities:
-
Di-formylation: Highly activated substrates can undergo formylation at multiple positions. To mitigate this, carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point.
-
Reaction with other functional groups: The Vilsmeier reagent can react with other nucleophilic functional groups present in the substrate. Protecting sensitive groups may be necessary.
-
Polymerization/Degradation: Electron-rich substrates can be prone to polymerization or degradation under acidic conditions, especially at elevated temperatures. Monitor the reaction closely and avoid excessive heating.
Q3: The work-up of my Vilsmeier-Haack reaction is problematic, and I am losing a significant amount of product. How can I optimize the work-up procedure?
A3: The hydrolysis of the intermediate iminium salt is a critical step.
-
Controlled Hydrolysis: Add the reaction mixture slowly to a well-stirred mixture of ice and water to control the exothermic hydrolysis.
-
pH Adjustment: After hydrolysis, the solution will be acidic. Carefully neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.
-
Extraction: If the product is not precipitating, extract the aqueous solution with a suitable organic solvent.
Experimental Protocol: Synthesis of 4-Methoxybenzaldehyde via Vilsmeier-Haack Reaction
Materials:
-
Anisole (electron-rich substrate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Reaction with Substrate: Dissolve anisole (1.0 eq) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring. After the ice has melted, neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Reaction Mechanism: Vilsmeier-Haack Reaction
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Section 2: The Gattermann and Gattermann-Koch Reactions
The Gattermann reaction introduces a formyl group onto an aromatic ring using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[5] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[5]
The Gattermann-Koch reaction is a variation that uses carbon monoxide (CO) and HCl with a catalyst mixture of aluminum chloride (AlCl₃) and copper(I) chloride (CuCl).[6][7] This method is generally applicable to benzene and its alkylated derivatives but not to phenols or phenolic ethers.[8][9]
Troubleshooting Guide & FAQs: Gattermann & Gattermann-Koch Reactions
Q1: My Gattermann reaction is giving a very low yield. What are the common issues?
A1: Low yields in the Gattermann reaction can be due to:
-
Reagent Purity: The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous.
-
HCN Handling: Gaseous HCN is highly toxic and difficult to handle. The use of the Adams modification with Zn(CN)₂ is highly recommended for safety and improved reproducibility.[5]
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) must be of high quality and handled under anhydrous conditions.
Q2: I am concerned about the safety of the Gattermann-Koch reaction. What are the key safety precautions?
A2: The Gattermann-Koch reaction involves the use of carbon monoxide, a highly toxic gas, and requires high pressure.
-
Specialized Equipment: This reaction should only be performed in a well-ventilated fume hood using high-pressure equipment by experienced personnel.
-
CO Detection: A carbon monoxide detector should be in place to monitor for any leaks.
-
Catalyst Handling: Anhydrous aluminum chloride is corrosive and reacts violently with water. Copper(I) chloride is also toxic. Handle these reagents with appropriate personal protective equipment.
Experimental Protocol: Gattermann Synthesis of Salicylaldehyde (Adams Modification)
Materials:
-
Phenol
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride (HCl) gas
-
Ice
-
Hydrochloric acid (concentrated)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place phenol (1.0 eq) and Zn(CN)₂ (1.2 eq) in anhydrous diethyl ether.
-
HCl Addition: Cool the mixture in an ice bath and pass a stream of dry HCl gas through the stirred suspension for 1-2 hours.
-
Catalyst Addition: While maintaining the HCl stream, add anhydrous AlCl₃ (1.1 eq) portion-wise over 30 minutes.
-
Reaction: After the addition of AlCl₃, continue to pass HCl gas for another 1-2 hours. Then, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: Decompose the reaction mixture by pouring it onto a mixture of ice and concentrated HCl.
-
Purification: Steam distill the mixture to isolate the salicylaldehyde. The product can be further purified by vacuum distillation.
Reaction Mechanism: Gattermann-Koch Reaction
Caption: Mechanism of the Gattermann-Koch Reaction.
Section 3: The Duff Reaction
The Duff reaction is a formylation method for electron-rich phenols and some aromatic amines using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid (TFA).[10][11] The reaction generally shows a high preference for ortho-formylation.[12]
Troubleshooting Guide & FAQs: Duff Reaction
Q1: My Duff reaction is giving a low yield and a significant amount of tar-like byproducts. What can I do to improve it?
A1: Low yields and resin formation are common issues in the Duff reaction.
-
Temperature Control: Avoid excessively high temperatures, which can lead to polymerization. A reaction temperature of 150-160 °C in glycerol/boric acid is typical, while lower temperatures (around 70 °C) are used with TFA.[10]
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation to reduce byproduct formation.
-
Acid Catalyst: The choice and concentration of the acid catalyst can significantly impact the reaction outcome. TFA often gives cleaner reactions and higher yields compared to the classical glycerol/boric acid conditions.
Q2: I am observing the formation of a di-formylated product. How can I favor mono-formylation?
A2: Di-formylation can occur if both ortho positions to the hydroxyl group are available.[10]
-
Stoichiometry Control: To favor mono-formylation, carefully control the stoichiometry of the reagents. Reducing the amount of HMTA relative to the phenolic substrate can significantly increase the yield of the mono-formylated product.[10]
Experimental Protocol: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde via Duff Reaction
Materials:
-
4-Nitrophenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Methylene chloride (DCM)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenol (1.0 eq) and HMTA (3.0 eq) in TFA.
-
Reaction: Heat the reaction mixture to 70 °C and stir. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 30 minutes.[10]
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with methylene chloride and wash with brine.
-
Extraction and Purification: Extract the aqueous layer with methylene chloride. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[10]
Troubleshooting Workflow: Di-formylation in the Duff Reaction
Caption: Troubleshooting Di-formylation in the Duff Reaction.
Section 4: The Sommelet Reaction
The Sommelet reaction is a method for preparing aromatic aldehydes from the corresponding benzyl halides. The benzyl halide is first reacted with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.[13][14]
Troubleshooting Guide & FAQs: Sommelet Reaction
Q1: My Sommelet reaction is giving a low yield. What are the potential reasons?
A1: Low yields in the Sommelet reaction can be due to:
-
Incomplete Salt Formation: Ensure that the reaction between the benzyl halide and HMTA goes to completion. This step can be sensitive to the solvent and temperature.
-
Hydrolysis Conditions: The hydrolysis of the intermediate salt is a critical step. The pH and temperature of the hydrolysis can affect the yield and purity of the product.
-
Side Reactions: Over-oxidation to the corresponding carboxylic acid can occur. Careful control of the reaction conditions is necessary.
Experimental Protocol: Synthesis of Piperonal via Sommelet Reaction
Materials:
-
Piperonyl chloride
-
Hexamethylenetetramine (HMTA)
-
Chloroform
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
Salt Formation: Dissolve piperonyl chloride (1.0 eq) in chloroform and add a solution of HMTA (1.1 eq) in chloroform. Stir the mixture at room temperature for 24 hours. The quaternary ammonium salt will precipitate.
-
Isolation of Salt: Filter the precipitated salt and wash it with cold chloroform.
-
Hydrolysis: Suspend the salt in a mixture of ethanol and water. Heat the mixture to reflux for 2-4 hours.
-
Work-up: After cooling, add hydrochloric acid to the reaction mixture.
-
Purification: Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Section 5: Purification of Substituted Benzaldehydes
The final purity of the synthesized benzaldehyde is critical for its use in subsequent reactions. The choice of purification method depends on the physical properties of the product and the nature of the impurities.
| Purification Method | Description | Best Suited For |
| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. | Solid benzaldehydes with thermally stable properties. |
| Column Chromatography | The crude product is separated from impurities based on its differential adsorption to a stationary phase (e.g., silica gel). | A wide range of benzaldehydes, especially for removing closely related impurities. |
| Vacuum Distillation | The product is purified by distillation under reduced pressure, which lowers the boiling point and prevents thermal decomposition. | Liquid benzaldehydes that are thermally sensitive at atmospheric pressure. |
References
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (1982). Preparation of aromatic aldehydes by the Sommelet reaction. (U.S. Patent No. 4,321,412).
-
Physics Wallah. (n.d.). Reaction Mechanism of Gattermann-Koch Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(1), 1-7. Retrieved from [Link]
- Google Patents. (1981). Process for the preparation of aromatic aldehydes according to the Sommelet reaction. (European Patent No. EP0028725A1).
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27231-27259. Retrieved from [Link]
-
Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its application in the synthesis of new heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196. Retrieved from [Link]
-
Grimblat, N., & Simonetti, S. O. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(40), 9645-9655. Retrieved from [Link]
-
Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 3(3), 646-656. Retrieved from [Link]
- Google Patents. (2020). Method for preparing vilsmeier reagent. (Patent No. WO2020050368A1).
-
Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. Retrieved from [Link]
-
BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Gattermann reaction. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. Gattermann-Koch Reaction| Reaction Mechanism of Gattermann-Koch Reaction [pw.live]
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- 8. byjus.com [byjus.com]
- 9. lscollege.ac.in [lscollege.ac.in]
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- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 14. EP0028725A1 - Process for the preparation of aromatic aldehydes according to the Sommelet reaction - Google Patents [patents.google.com]
minimizing impurities in the synthesis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing impurities to ensure the highest quality final product. Purity is paramount in pharmaceutical development, and understanding the origin of impurities is the first step toward controlling them.
This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and validated protocols grounded in established chemical principles.
Section 1: Overview of the Synthetic Pathway
The synthesis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide is typically achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of a substituted phenol with an alkylating agent, in this case, 2-chloroacetamide. The key starting materials are 5-chloro-4-hydroxy-3-methoxybenzaldehyde and 2-chloroacetamide.
The overall transformation is depicted below:
Caption: General workflow for the synthesis of the target molecule.
Section 2: Troubleshooting & FAQs for the Williamson Ether Synthesis Step
This section addresses common issues encountered during the crucial O-alkylation reaction.
Q1: My reaction is proceeding slowly or is incomplete, leaving significant unreacted phenol. What are the likely causes and how can I improve the conversion rate?
A1: Incomplete conversion is a common issue in Williamson ether synthesis and typically points to suboptimal reaction conditions. The core of this reaction is the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of 2-chloroacetamide.
Causality & Solutions:
-
Insufficient Basicity: The chosen base may not be strong enough to fully deprotonate the phenol. While phenols are more acidic than aliphatic alcohols, the electron-withdrawing groups on your starting material (chloro and formyl) increase its acidity, but a sufficiently strong base is still critical.
-
Poor Solubility: If the reactants, particularly the phenoxide salt, are not well-solvated, the reaction rate will be significantly hindered.
-
Troubleshooting: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate cations, leaving the phenoxide anion more "naked" and nucleophilic. If using acetone or THF, solubility might be limited. Consider a solvent switch or increasing the reaction temperature.
-
-
Low Temperature: Like most S_N2 reactions, the rate is temperature-dependent.
-
Troubleshooting: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction by TLC or HPLC to track the disappearance of starting material. Be cautious, as excessively high temperatures can promote side reactions.[3]
-
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A good starting point. It's moderately strong, easy to handle, and generally leads to cleaner reactions than hydroxides. |
| Solvent | Acetonitrile or DMF | Excellent solvency for the phenoxide salt and promotes S_N2 kinetics. |
| Temperature | 60-80 °C | Provides a good balance between reaction rate and minimizing byproduct formation. |
| Stoichiometry | 1.2 - 1.5 equivalents of base; 1.1 equivalents of 2-chloroacetamide | A slight excess of base ensures full deprotonation. A small excess of the alkylating agent drives the reaction to completion. |
Q2: I'm observing a significant isomeric impurity that I suspect is a C-alkylation product. How can I confirm this and prevent its formation?
A2: This is an excellent observation and points to the ambident nature of the phenoxide nucleophile. While the negative charge is formally on the oxygen, it is also delocalized into the aromatic ring, creating nucleophilic carbon centers (particularly ortho and para to the oxygen). This can lead to the formation of an undesired C-C bond instead of the desired C-O ether bond.[3][4]
Sources
A Senior Application Scientist's Guide to Optimizing Reaction Time and Temperature for Acetamide Synthesis
<Technical Support Guide: Acetamide Synthesis Optimization >
Welcome to the technical support center for acetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals aiming to refine their experimental procedures. As Senior Application Scientists, we understand that achieving high yield and purity requires a deep understanding of the reaction's core principles. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and optimize effectively.
Fundamental Principles: The Equilibrium Challenge
The most common and industrially relevant method for synthesizing acetamide is the dehydration of ammonium acetate.[1] This reaction is fundamentally an equilibrium process:
CH₃COONH₄ (Ammonium Acetate) ⇌ CH₃CONH₂ (Acetamide) + H₂O (Water)
Understanding this equilibrium is the key to optimization. The reaction is reversible, and to achieve a high yield of acetamide, the equilibrium must be shifted to the right. According to Le Chatelier's principle, this is accomplished by removing one of the products as it is formed. In this case, the continuous removal of water is the single most critical factor for driving the reaction to completion.[2]
Temperature's Dual Role:
-
Kinetics: Increasing the temperature increases the reaction rate, allowing the system to reach equilibrium faster.
-
Equilibrium Shift: Heating the mixture facilitates the distillation of water (boiling point 100°C), which is crucial for shifting the equilibrium toward acetamide formation. However, excessive temperatures can lead to side reactions and decomposition.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question: My final yield of acetamide is significantly lower than expected (e.g., <70%). What are the likely causes and how can I fix this?
Answer: Low yield is the most common issue and almost always points to an incomplete reaction due to the presence of water.
-
Causality: If water is not efficiently removed, the reverse reaction—hydrolysis of acetamide back to ammonium acetate—will occur, preventing the forward reaction from reaching completion.[3][4]
-
Troubleshooting Steps:
-
Verify Apparatus Setup: Ensure you are using an efficient fractional distillation setup. A packed column (e.g., with Raschig rings or metal sponges) is superior to a simple distillation head for separating water from the higher-boiling reactants and products.
-
Monitor Distillation Temperature: The temperature at the head of the distillation column is your primary indicator of what is being removed. Initially, you should see the temperature hold around 100-110°C, corresponding to the removal of water (and some acetic acid).[5] If the temperature rises too quickly, your heating is too aggressive, and you may be losing reactants.
-
Control Heating Rate: Heat the reaction mixture to a gentle boil. The distillation rate should be slow and steady.[5] A rate that is too high does not allow for proper fractionation in the column.
-
Check for Leaks: Ensure all joints in your glassware are properly sealed to prevent atmospheric moisture from entering the system and to prevent the loss of reactants.
-
Question: The reaction seems to have stalled. The temperature is high, but no more water is distilling over. What should I do?
Answer: This often indicates that the easily removed water has been distilled off, but an equilibrium has been established where the remaining water concentration is too low to be effectively removed by simple distillation at the current temperature.
-
Causality: The boiling point of the mixture increases as the concentration of water decreases. To remove the final traces of water, a higher temperature is required to drive it into the vapor phase.
-
Troubleshooting Steps:
-
Gradually Increase Heat: Once the initial water/acetic acid mixture has been removed (distillate temperature up to ~110°C), you must slowly increase the heating mantle's temperature. This will drive the reaction pot to a higher temperature, allowing the remaining acetic acid and eventually the product to distill.[3][5]
-
Monitor the Pot Temperature: While the head temperature is crucial, observing the pot temperature can also be informative. As the reaction proceeds, the pot temperature will need to rise significantly above 140°C to distill the higher-boiling components.
-
Consider Reaction Time: These syntheses can be lengthy. A typical lab-scale reaction can take 8-10 hours of continuous distillation to drive the reaction to completion.[5] Be patient and trust your temperature readings.
-
Question: My final product is a discolored oil or a low-melting-point solid. How do I address product impurity?
Answer: Impurities typically consist of unreacted starting materials (acetic acid, ammonium acetate) or side products like acetonitrile.[3]
-
Causality:
-
Unreacted Acetic Acid: Incomplete removal during the initial distillation phase will leave acidic residue.
-
Unreacted Ammonium Acetate: Incomplete dehydration leaves the salt in the final product.
-
Acetonitrile: Overheating with a strong dehydrating agent (not typically used in this specific synthesis but a known side reaction) can produce acetonitrile.[3]
-
-
Troubleshooting & Purification:
-
Fractional Distillation of the Product: The most effective purification method is a careful fractional distillation of the crude product. Collect the fraction that boils between 210-216°C.[3][5] An air condenser is often sufficient for this high-boiling-point liquid.[2]
-
Recrystallization: For a very pure product, the distilled acetamide can be recrystallized. A mixture of benzene and ethyl acetate is a classic and effective solvent system for this purpose.[5] Acetone is also a suitable solvent.[3]
-
Acid/Base Wash (for acidic impurities): While not standard for this specific synthesis, if significant acidic contamination is suspected, a crude product dissolved in an organic solvent could be washed with a mild base like sodium bicarbonate solution to remove residual acetic acid.[6][7] This would require subsequent drying and solvent removal steps.
-
Experimental Protocol & Data Summary
This section provides a robust, self-validating protocol for the synthesis of acetamide, followed by a data table for quick reference.
Optimized Lab-Scale Acetamide Synthesis Protocol
-
Reactant Charging: In a 5 L round-bottom flask, combine 3 kg of glacial acetic acid and an amount of ammonium carbonate equivalent to 400g of ammonia. Note: Ammonium acetate can be used directly if available.[5]
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a 90 cm packed fractionating column connected to a condenser and a receiving flask. Ensure all glass joints are secure.
-
Initial Dehydration: Heat the flask to a gentle boil. Regulate the heating to maintain a distillation rate of no more than 180 mL/hour. Continue distillation until the temperature at the head of the column reaches 110°C. This distillate is primarily water with some acetic acid.[5]
-
Acetic Acid Removal: Change the receiving flask. Gradually increase the heating rate. Continue to distill at a similar rate until the temperature at the head of the column reaches 140°C. This fraction is mostly acetic acid and can be saved for future runs.[3][5]
-
Product Isolation: Transfer the hot residue from the reaction flask to a smaller flask suitable for fractional distillation (e.g., 2 L). Using a shorter (40-50 cm) packed column and an air condenser, distill the contents under atmospheric pressure.[2][5]
-
Fraction Collection:
-
Purification (Optional): For the highest purity, recrystallize the solid acetamide from a mixture of benzene and ethyl acetate (approx. 1 L benzene and 300 mL ethyl acetate per 1 kg of acetamide).[5]
Data Summary Table: Temperature and Reaction Stages
| Stage | Key Process | Head Temperature (°C) | Approximate Duration (Lab Scale) | Observations |
| 1 | Initial Dehydration | 100 - 110°C | 8 - 10 hours | Steady distillation of a clear, colorless liquid (water and some acetic acid). |
| 2 | Acetic Acid Removal | 110 - 140°C | 2 - 4 hours | Distillation rate may slow; requires a gradual increase in heating. |
| 3 | Product Distillation | 210 - 216°C | 1 - 2 hours | A viscous, colorless liquid distills and solidifies upon cooling. An air condenser is used. |
Visualizing the Process
To better understand the workflow and decision-making process, the following diagrams illustrate the chemical transformation and a logical troubleshooting path.
Caption: Reversible reaction pathway for acetamide synthesis.
Caption: Troubleshooting workflow for low acetamide yield.
Frequently Asked Questions (FAQs)
-
Q1: Can I use ammonium hydroxide and acetic acid directly?
-
Q2: Why is an excess of acetic acid often used?
-
A2: Acetic acid has been shown to accelerate both the dehydration of ammonium acetate and the hydrolysis of acetamide. Using it in excess helps to keep the reaction medium fluid and acts as a solvent.[5]
-
-
Q3: Is it possible to perform this reaction without distillation?
-
A3: While heating ammonium acetate in a sealed tube can produce acetamide, it is difficult to drive the reaction to completion and achieve a high yield without removing the water.[2] Distillation is the most practical and efficient method.
-
-
Q4: My acetamide product has a "mouse-like" odor. Is this normal?
-
A4: Yes, impure acetamide is known to have a characteristic mouse-like odor.[1] A pure, recrystallized product should be odorless. The odor is attributed to impurities.
-
-
Q5: What are the primary safety concerns?
-
A5: Glacial acetic acid is corrosive. The reaction is conducted at high temperatures, so proper care must be taken to avoid thermal burns. The distillation should be performed in a well-ventilated fume hood. Always conduct a thorough risk assessment before beginning any chemical synthesis.[5]
-
References
-
Title: ACETAMIDE Source: Organic Syntheses URL: [Link]
-
Title: Acetamide synthesis Source: Sciencemadness Discussion Board URL: [Link]
-
Title: What is the mechanism of Acetamide? Source: Patsnap Synapse URL: [Link]
- Source: Google Patents (CN104892448A)
- Source: Google Patents (US2106697A)
-
Title: Separation of an Unknown Mixture by Acid/Base Extraction Source: Chemistry LibreTexts URL: [Link]
-
Title: Acetamide Source: Wikipedia URL: [Link]
-
Title: Synthesis - General tips for improving yield? Source: Reddit r/chemistry URL: [Link]
-
Title: Acid-Base Extraction Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
-
Title: Separation of Acidic, Basic and Neutral Compounds Source: Magritek URL: [Link]
-
Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]
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Validation & Comparative
A Definitive Guide to the Structural Validation of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide using 2D NMR
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone. The synthesized compound, 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide, presents a unique structural puzzle due to its multifunctional nature. While standard one-dimensional (1D) NMR (¹H and ¹³C) provides a preliminary fingerprint, it often falls short in definitively assigning every atom and confirming the precise connectivity, especially in a molecule with multiple substituents on an aromatic ring.
This guide provides an in-depth, technical walkthrough for researchers and drug development professionals on leveraging a suite of two-dimensional (2D) NMR experiments to irrefutably validate the structure of this compound. We will move beyond simply listing data, instead focusing on the strategic application of COSY, HSQC, and HMBC experiments, explaining the causality behind the analytical choices and demonstrating how these techniques work in concert to build a self-validating structural proof.
The Strategic Workflow: From Ambiguity to Certainty
The structural elucidation process is not a linear path but a convergent one, where data from multiple experiments are layered to build a complete and validated picture. The workflow illustrates how we systematically move from initial 1D data to a final, confirmed structure through the sequential application of powerful 2D NMR techniques.
Caption: Strategic workflow for 2D NMR structural elucidation.
The 2D NMR Arsenal: A Symphony of Correlations
To solve the structural puzzle, we employ a trio of powerful 2D NMR experiments. Each provides a unique piece of the connectivity puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][2] It is invaluable for tracing out proton networks, such as adjacent protons on an aromatic ring or an alkyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone heteronuclear experiment that maps protons directly to the carbons they are attached to (¹JCH).[3] Its power lies in its precision; each cross-peak represents a direct one-bond connection, providing a solid foundation for assignments.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment is arguably the most powerful for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[5][6] This is crucial for identifying connections to and between quaternary (non-protonated) carbons, effectively linking the different molecular fragments identified by COSY and HSQC.
Experimental Protocol
A meticulously executed experimental plan is the foundation of reliable data.
Numbered Structure for Analysis
For clarity in the subsequent analysis, the atoms of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide are numbered as follows. This numbering scheme will be used consistently to describe NMR correlations.
Caption: Numbering scheme for NMR assignment.
Step-by-Step Methodology
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic due to its excellent solvating power for polar, amide-containing compounds and its ability to slow down the exchange of amide N-H protons, often allowing them to be observed more clearly.
-
Instrumentation: All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
¹³C{¹H} NMR: Acquire with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
-
2D Spectra Acquisition:
-
COSY: Acquire a gradient-selected COSY (gCOSY) with 256 increments in the F1 dimension and 8 scans per increment.
-
HSQC: Acquire a sensitivity-enhanced gradient HSQC experiment optimized for an average ¹JCH of 145 Hz.
-
HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range couplings of 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.
-
Data Interpretation and Structural Verification
This section details the logical process of piecing together the structure by integrating data from all NMR experiments.
Part 1: Foundational Assignments from 1D and HSQC Data
The first step is to establish direct, one-bond proton-carbon correlations. The HSQC spectrum is the most reliable tool for this.[2] By observing a cross-peak, we can definitively link a proton signal to its corresponding carbon signal.
| Proton Label | Predicted ¹H Shift (ppm) | Carbon Label | Predicted ¹³C Shift (ppm) | Rationale & HSQC Correlation |
| H7 | 9.8 - 10.0 | C7 | 190 - 195 | Aldehyde proton, highly deshielded. HSQC shows a clear correlation between this singlet and the aldehyde carbon. |
| H3 / H5 | 7.5 - 7.8 | C3 / C5 | 110 - 130 | Aromatic protons. Their exact assignment requires COSY and HMBC data. HSQC links these two proton signals to two distinct aromatic CH carbons. |
| H9 | 4.8 - 5.0 | C9 | 65 - 70 | Methylene protons adjacent to the phenoxy oxygen, deshielded. HSQC correlates this singlet to the methylene carbon. |
| H8 | 3.9 - 4.1 | C8 | 55 - 60 | Methoxy protons, a characteristic sharp singlet. HSQC links this signal to the methoxy carbon. |
| H10 | 7.2 - 7.6 (broad) | N/A | N/A | Primary amide protons, often broad and may exchange. No correlation is expected in the HSQC. |
Note: Chemical shifts are predicted based on standard values and substituent effects.[7][8][9]
Part 2: Identifying Spin Systems with COSY
The COSY spectrum reveals through-bond proton-proton connectivities. In this molecule, the most critical information from COSY is within the aromatic region.
-
Aromatic Region: A cross-peak will be observed between the two aromatic proton signals (H3 and H5). This confirms they are adjacent to each other, which is consistent with the proposed 1,2,3,4,5-pentasubstituted pattern. The absence of further couplings from H3 and H5 confirms they are isolated from other protons.
Part 3: Unifying the Structure with HMBC
The HMBC spectrum is the key to connecting the molecular fragments and confirming the overall substitution pattern. It reveals 2- and 3-bond correlations, which are essential for "seeing" past heteroatoms and quaternary carbons.[6]
Caption: Key HMBC correlations confirming connectivity.
Crucial HMBC Correlations and Their Significance:
-
Formyl Proton (H7) to the Ring: The aldehyde proton (H7) will show correlations to the quaternary carbon it's attached to (C4) and the adjacent protonated carbons (C3 and C5). This definitively places the formyl group at the C4 position.
-
Methoxy Protons (H8) to the Ring: The sharp singlet of the methoxy protons (H8) will show a strong 3-bond correlation to the carbon it is attached to through oxygen (C6). This confirms the position of the methoxy group.
-
Methylene Protons (H9) to the Ring and Carbonyl: The methylene protons (H9) are structurally critical. They will show:
-
A 3-bond correlation to the aromatic carbon C1, confirming the ether linkage at this position.
-
A 2-bond correlation to the amide carbonyl carbon (C10), linking the phenoxy ring to the acetamide moiety.
-
-
Aromatic Protons (H3, H5) to Ring Carbons: The aromatic protons provide final confirmation of the substitution pattern.
-
H3 will show correlations to C1, C2, C4, and C5.
-
H5 will show correlations to C1, C4, and C6. These correlations, especially to the quaternary carbons C1, C2, C4, and C6, are only possible with the proposed arrangement.
-
Consolidated Data Summary
The table below integrates all the NMR data, providing a comprehensive and self-consistent validation of the structure.
| Label | ¹H δ (ppm) | ¹³C δ (ppm) | COSY Correlations (with) | Key HMBC Correlations (with) |
| C1 | - | ~150 | - | H3, H5, H9 |
| C2 | - | ~125 | - | H3 |
| C3 | ~7.6 | ~112 | H5 | C1, C2, C4, C5, C7 |
| C4 | - | ~135 | - | H3, H5, H7 |
| C5 | ~7.7 | ~128 | H3 | C1, C4, C6 |
| C6 | - | ~155 | - | H5, H8 |
| C7 (CHO) | ~9.9 | ~192 | - | C3, C4, C5 |
| C8 (OCH₃) | ~4.0 | ~56 | - | C6 |
| C9 (CH₂) | ~4.9 | ~68 | - | C1, C10 |
| C10 (C=O) | - | ~168 | - | H9 |
| H10 (NH₂) | ~7.4 (broad) | - | - | C10 |
Conclusion: An Unambiguous Structural Assignment
The synergistic application of COSY, HSQC, and HMBC spectroscopy provides an interlocking web of evidence that validates the structure of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide. The COSY data confirms the adjacency of the aromatic protons, the HSQC data provides direct H-C assignments, and crucially, the HMBC data connects all the distinct molecular fragments across quaternary carbons and heteroatoms. Any alternative isomeric structure would lead to significant contradictions in the observed HMBC correlations. This rigorous, multi-dimensional approach exemplifies the gold standard in analytical chemistry, ensuring the absolute structural integrity required for advanced scientific research and drug development.
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Slideshare. 2D NMR Spectroscopy. [Link]
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Studylib. 2D NMR Spectroscopy: COSY, NOESY, HETCOR, HMBC, HMQC. [Link]
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YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
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ACS Publications. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]
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Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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YouTube. How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! [Link]
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PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]
-
Chemistry LibreTexts. 14.21: Two-Dimensional NMR Spectroscopy. [Link]
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Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]
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JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
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ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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A Comparative Guide to Cross-Validation of Analytical Methods for Acetamide Compounds
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. When an analytical method is transferred between laboratories or when a new method is introduced to replace an existing one, a robust cross-validation process is not just a regulatory expectation but a scientific necessity. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of acetamide-containing compounds, supported by experimental data frameworks and guided by established regulatory principles. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7] The focus is to provide a practical framework for comparing and cross-validating common analytical techniques used for acetamide compounds, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Imperative of Cross-Validation
Analytical method transfer is a documented process that ensures a validated analytical method performs with equivalent efficacy in a receiving laboratory as it did in the originating laboratory.[8][9][10] Cross-validation is a core component of this process, serving as a direct comparison of results from two or more distinct analytical methods or laboratories.[11] The objective is to demonstrate that any differences in the results are within acceptable, predefined limits, thereby ensuring the consistency and reliability of data throughout the lifecycle of a drug product.[12]
For acetamide compounds, which are prevalent in many pharmaceutical formulations, ensuring accurate quantification is critical for both efficacy and safety. Challenges such as potential instability, the presence of structurally similar impurities, and varying sample matrices necessitate a rigorous approach to method validation and transfer.[13][14][15][16]
Comparing Analytical Techniques for Acetamide Analysis
The choice of analytical technique is fundamentally driven by the analyte's physicochemical properties, the required sensitivity, and the complexity of the sample matrix. For acetamide compounds, HPLC with UV detection and LC-MS/MS are the most commonly employed methods.[17][18][19][20]
| Feature | HPLC with UV Detection | LC-MS/MS |
| Principle | Separation based on analyte's interaction with a stationary and liquid mobile phase, with detection based on UV absorbance.[18][21] | Separation via liquid chromatography followed by mass analysis based on the mass-to-charge ratio of the analyte and its fragments.[19][22] |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.[14] | Excellent, highly specific due to the monitoring of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM).[19][23] |
| Sensitivity | Moderate, with Limits of Quantification (LOQ) typically in the low µg/mL to ng/mL range.[24] | High, with LOQs often in the low ng/mL to pg/mL range, making it ideal for trace analysis.[25] |
| Linearity | Typically exhibits a wide linear range.[24] | Also demonstrates good linearity, though sometimes over a narrower range compared to HPLC-UV.[19] |
| Matrix Effects | Less prone to signal suppression or enhancement from matrix components compared to LC-MS/MS. | Can be significantly affected by ion suppression or enhancement, requiring careful sample preparation and the use of internal standards.[22] |
| Cost & Complexity | Lower initial instrument cost and less complex operation and maintenance. | Higher instrument cost and requires more specialized expertise for method development and troubleshooting. |
The Cross-Validation Workflow: A Step-by-Step Approach
The cross-validation process should be governed by a pre-approved protocol that outlines the scope, procedures, and acceptance criteria.[8][9][26]
Caption: A typical workflow for the cross-validation of two analytical methods.
Experimental Protocols
Objective: To perform a cross-validation between an established HPLC-UV method (Method A) and a newly developed LC-MS/MS method (Method B) for the quantification of Acetaminophen in a tablet formulation.
1. Sample Preparation:
-
Weigh and finely powder twenty tablets containing a nominal dose of 500 mg of Acetaminophen.[24]
-
Accurately weigh a portion of the powder equivalent to 50 mg of Acetaminophen and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of a suitable diluent (e.g., a mixture of methanol and water) and sonicate for 15 minutes to dissolve.[24]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm filter before analysis.
-
Prepare a series of dilutions to cover the analytical range for both methods.
2. HPLC-UV Method (Method A - Example):
-
Mobile Phase: A mixture of methanol and water (30:70 v/v).[24]
-
Flow Rate: 1.0 mL/min.[18]
-
Detection Wavelength: 243 nm.[24]
-
Injection Volume: 10 µL.[18]
3. LC-MS/MS Method (Method B - Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.[17]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[17]
-
Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[19]
-
Detection: Multiple Reaction Monitoring (MRM) of a specific transition for Acetaminophen (e.g., m/z 152.1 → 110.1).
Acceptance Criteria and Data Comparison
The acceptance criteria for cross-validation must be pre-defined in the protocol.[8][9] A common approach is to compare the mean results from both methods for a set of samples analyzed in replicate (e.g., n=6).
Statistical Evaluation: The agreement between the two methods can be assessed using statistical tests. The two one-sided t-test (TOST) is a robust method for determining equivalence. A simpler, yet often acceptable, approach is to calculate the percentage difference between the mean results.
Example Acceptance Criteria:
-
The mean result from the receiving laboratory (or new method) should be within ±5.0% of the mean result from the originating laboratory (or old method).
-
The relative standard deviation (%RSD) for replicate injections at each laboratory should be no more than 2.0%.
Hypothetical Comparative Data:
| Sample ID | Method A (HPLC-UV) Mean Assay (%) | Method B (LC-MS/MS) Mean Assay (%) | % Difference | Pass/Fail |
| Batch 001 | 99.8 | 100.2 | +0.40% | Pass |
| Batch 002 | 101.2 | 100.5 | -0.69% | Pass |
| Batch 003 | 98.5 | 99.1 | +0.61% | Pass |
| Spiked Placebo | 102.5 | 103.0 | +0.49% | Pass |
In this hypothetical example, the percentage difference between the two methods for all tested batches is well within the ±5.0% acceptance criterion, indicating that the methods are equivalent for their intended purpose.
Logical Relationships in Method Validation Parameters
The various parameters of analytical method validation are interconnected. Specificity, for instance, is crucial for ensuring accuracy.
Caption: Interdependencies of key analytical method validation parameters.
Conclusion and Best Practices
A successful cross-validation of analytical methods for acetamide compounds hinges on a well-defined protocol, a thorough understanding of the chosen analytical techniques, and statistically sound acceptance criteria.
Key Takeaways for Scientific Integrity:
-
Risk-Based Approach: Employ a risk-based approach to determine the extent of cross-validation required.[8] A simple method transfer between two labs with identical equipment may require less extensive testing than validating a new, fundamentally different technology.
-
Analyst Training: Ensure that analysts in the receiving laboratory are adequately trained on the method.[8][27]
-
Reference Standards: Use a well-characterized, single lot of reference standard for all analyses to minimize variability.
-
Documentation: Meticulous documentation of all steps, deviations, and results is crucial for regulatory compliance and future reference.[8][9]
By adhering to these principles, researchers and drug development professionals can ensure the seamless transfer and implementation of analytical methods, safeguarding data integrity and, ultimately, patient safety.
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Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs. [Link]
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A Comparative Efficacy Analysis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide and Known Covalent and Ferroptosis-Modulating Inhibitors
Introduction: Navigating the Complex Bioactivity of Cysteine-Reactive Compounds
In the landscape of modern drug discovery, the pursuit of highly specific and potent inhibitors is paramount. Covalent inhibitors, which form a stable bond with their target protein, offer the promise of enhanced potency and prolonged duration of action. The molecule 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide belongs to the class of chloroacetamides, known to act as cysteine-reactive electrophilic "warheads"[1][2]. This guide provides a comprehensive comparison of the efficacy of this compound, referred to in literature as CCW16, with other well-characterized inhibitors. Initially identified as a ligand for the E3 ubiquitin ligase RNF4[3][4], recent evidence suggests a more complex pharmacological profile for CCW16, implicating it as an inducer of ferroptosis, an iron-dependent form of regulated cell death, independent of its action on RNF4.
This guide will delve into the dual-faceted nature of this compound, comparing its reported activity against RNF4 with established inhibitors of this enzyme. More extensively, we will benchmark its ferroptosis-inducing capabilities against a panel of known ferroptosis modulators. This comparative analysis is designed to provide researchers, scientists, and drug development professionals with a nuanced understanding of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide's mechanism of action and its potential therapeutic applications.
The Duality of Action: RNF4 Inhibition and Ferroptosis Induction
Targeting the SUMO-Targeted Ubiquitin Ligase RNF4
RNF4 is a key E3 ubiquitin ligase that recognizes and ubiquitinates SUMOylated proteins, targeting them for proteasomal degradation. This process is critical in various cellular pathways, including DNA damage repair and protein quality control[5][6]. The initial interest in CCW16 stemmed from its identification as a covalent ligand of RNF4, with a reported IC50 of 1.8 μM[3][4]. The chloroacetamide moiety of CCW16 is proposed to form a covalent bond with cysteine residues within the RNF4 protein.
A Paradigm Shift: Uncovering RNF4-Independent Ferroptosis
Subsequent research has revealed a more intricate mechanism of action for CCW16. It has been demonstrated that this compound can induce ferroptosis, a form of cell death characterized by the iron-dependent accumulation of lipid peroxides[7]. Crucially, this effect was found to be independent of RNF4. This finding repositions 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide as a tool to probe the mechanisms of ferroptosis and a potential lead for developing novel anti-cancer therapies, as many cancer cells exhibit a heightened sensitivity to this form of cell death.
Comparative Efficacy Analysis
To contextualize the performance of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide, we will compare it with two distinct classes of inhibitors: known RNF4 inhibitors and established modulators of ferroptosis.
Comparison with Known RNF4 Inhibitors
The development of specific RNF4 inhibitors is an active area of research. While direct, potent, and selective small molecule inhibitors of RNF4 are not abundant in the public domain, the comparison will be made with other reported modulators of the ubiquitination and SUMOylation pathways that indirectly affect RNF4 function.
| Inhibitor/Modulator | Target(s) | Mechanism of Action | Reported Potency (IC50/EC50) | Citation(s) |
| 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (CCW16) | RNF4 (covalent) and other cysteine-containing proteins | Covalently binds to cysteine residues; induces ferroptosis | 1.8 μM (for RNF4) | [3][4] |
| MG-132 | Proteasome | Reversible inhibitor of the 26S proteasome, indirectly affects degradation of RNF4 targets | 100 nM | [8] |
| ML792 | SUMO-activating enzyme (SAE) | Inhibits the first step in the SUMOylation cascade, affecting RNF4 substrate availability | 60 nM | [8] |
Comparison with Known Ferroptosis Modulators
The field of ferroptosis research has identified a range of small molecules that can either induce or inhibit this cell death pathway. The comparison below benchmarks 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide against these key pharmacological tools.
| Compound | Class | Mechanism of Action | Reported Potency (IC50/EC50) | Citation(s) |
| 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (CCW16) | Inducer | Cysteine-reactive covalent compound, induces lipid peroxidation | Not explicitly reported | |
| Erastin | Inducer | Inhibits the system Xc- cystine/glutamate antiporter, leading to glutathione depletion | ~1-10 μM | [7][9] |
| RSL3 | Inducer | Covalently inhibits Glutathione Peroxidase 4 (GPX4) | ~100-200 nM | [7][9] |
| Rociletinib | Inducer | Covalently inhibits Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) | ~1 μM | [10][11] |
| Ferrostatin-1 (Fer-1) | Inhibitor | Radical-trapping antioxidant that inhibits lipid peroxidation | 60 nM | [9][12] |
| Liproxstatin-1 | Inhibitor | Radical-trapping antioxidant that inhibits lipid peroxidation | 22 nM | [9][12] |
| N-acetyl-l-cysteine (NAC) | Inhibitor | ROS scavenger and precursor to glutathione synthesis | ~1-10 mM | [9] |
Experimental Protocols for Efficacy Comparison
To enable researchers to conduct their own comparative studies, we provide the following established experimental workflows.
Workflow for Assessing Ferroptosis Induction
Caption: Experimental workflow for evaluating ferroptosis induction.
Step-by-Step Protocol for Lipid Peroxidation Assay (BODIPY 581/591 C11 Staining):
-
Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma cells) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide, positive controls (Erastin, RSL3), and a vehicle control for the desired time period (e.g., 6-24 hours).
-
Staining: After treatment, remove the media and wash the cells with PBS. Add fresh media containing the BODIPY 581/591 C11 probe (final concentration typically 1-5 µM) and incubate for 30-60 minutes at 37°C.
-
Imaging/Flow Cytometry: Wash the cells again with PBS. Analyze the cells using a fluorescence microscope or flow cytometer. The probe will shift its fluorescence emission from red to green upon oxidation, indicating lipid peroxidation.
-
Quantification: Quantify the green fluorescence intensity to determine the level of lipid peroxidation.
Workflow for Confirming Covalent Target Engagement
Caption: Workflow for confirming covalent binding to a target protein.
Step-by-Step Protocol for Mass Spectrometry-Based Covalent Adduct Identification:
-
Protein Incubation: Incubate the purified target protein (e.g., recombinant RNF4) with an excess of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide for a specified time to allow for covalent bond formation.
-
Sample Preparation: Remove the excess unbound compound by dialysis or using a desalting column. Denature, reduce, and alkylate the protein sample.
-
Tryptic Digestion: Digest the protein into smaller peptides using trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. Look for a mass shift corresponding to the molecular weight of the compound on cysteine-containing peptides. The MS/MS fragmentation pattern will confirm the identity of the modified peptide and pinpoint the exact cysteine residue that has been covalently modified.
The Ferroptosis Signaling Pathway
The induction of ferroptosis by compounds like 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide involves the disruption of cellular antioxidant defense systems, leading to the accumulation of lipid reactive oxygen species (ROS).
Caption: Key pathways leading to the induction of ferroptosis.
Conclusion and Future Directions
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (CCW16) is a fascinating molecule with a complex pharmacological profile. While initially characterized as a covalent inhibitor of RNF4, its ability to induce ferroptosis independently of this target opens up new avenues for research and therapeutic development. Its chloroacetamide warhead provides a basis for its covalent reactivity, a feature shared with other potent inhibitors of various cellular pathways.
This guide has provided a framework for comparing the efficacy of this compound with established pharmacological tools. The provided experimental protocols offer a starting point for researchers to further dissect its mechanism of action and explore its potential in disease models, particularly in cancers that are susceptible to ferroptosis. Future studies should focus on identifying the direct molecular targets of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide that mediate its pro-ferroptotic effects and on optimizing its structure to enhance potency and selectivity.
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A Comparative Guide to the Structure-Activity Relationships of Substituted Phenoxyacetamides
Welcome to a comprehensive exploration of the structure-activity relationships (SAR) of substituted phenoxyacetamides. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical structure of this versatile scaffold and its biological activity. We will delve into the key structural modifications that govern the efficacy of phenoxyacetamides across various therapeutic areas, supported by experimental data and detailed protocols. Our focus is on providing not just information, but actionable insights to guide your own research and development endeavors.
Introduction: The Phenoxyacetamide Scaffold - A Privileged Structure in Drug Discovery
The phenoxyacetamide core is a recognized privileged structure in medicinal chemistry, attributable to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] Its relative synthetic tractability allows for extensive chemical modifications, making it an ideal starting point for the development of novel therapeutics.[2] This guide will compare and contrast the SAR of substituted phenoxyacetamides in several key therapeutic areas: as antibacterial agents targeting the Pseudomonas aeruginosa type III secretion system (T3SS), as antiplasmodial agents against Plasmodium falciparum, as anticancer agents, and as anticonvulsants. Understanding the distinct SAR for each target is crucial for designing compounds with improved potency and selectivity.
Comparative Structure-Activity Relationship Analysis
The essence of SAR studies lies in systematically modifying a lead compound's structure to pinpoint the molecular features crucial for its biological activity.[3] This iterative process of synthesis and biological evaluation allows for the optimization of potency, selectivity, and pharmacokinetic properties.[4][5]
Antibacterial Activity: Targeting the Pseudomonas aeruginosa Type III Secretion System
The T3SS is a critical virulence factor for many Gram-negative bacteria, including the opportunistic pathogen P. aeruginosa. It acts as a molecular syringe to inject effector proteins into host cells, leading to cytotoxicity and immune evasion. Phenoxyacetamides have emerged as potent inhibitors of the P. aeruginosa T3SS, with some analogs exhibiting IC50 values in the low micromolar to nanomolar range.[6]
Key SAR Insights:
-
Stereochemistry is Crucial: The activity of phenoxyacetamide-based T3SS inhibitors is highly dependent on the stereochemistry at the chiral center of the acetamide moiety. A strict requirement for the (R)-enantiomer has been observed for potent T3SS inhibition.
-
Substitutions on the Phenoxy Ring:
-
Halogenation: Introduction of halogen atoms, particularly at the ortho and meta positions of the phenoxy ring, generally enhances inhibitory activity. For instance, compounds with a 2,3-dichlorophenoxy moiety have shown significant potency.
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups on the phenoxy ring tends to be more favorable for activity compared to electron-donating groups.
-
-
Modifications of the Acetamide Moiety:
-
N-Aryl Substitutions: The nature of the substituent on the nitrogen of the acetamide group significantly influences activity. Aromatic rings are generally preferred.
-
Linker Length and Flexibility: The length and flexibility of the linker between the phenoxy and acetamide groups can impact potency, suggesting an optimal spatial arrangement is required for binding to the target.
-
Experimental Data Summary: T3SS Inhibition
| Compound ID | Phenoxy Ring Substitution | Acetamide N-Substitution | T3SS Translocation IC50 (µM) | Reference |
| MBX 1641 | Unsubstituted | 4-methoxyphenyl | ~5 | [7] |
| Analog A | 2,3-dichlorophenoxy | 4-methoxyphenyl | <1 | [8] |
| Analog B | 3-chlorophenoxy | 4-fluorophenyl | 1.2 | [8] |
| Analog C | 4-chlorophenoxy | 4-methoxyphenyl | >10 | [8] |
This table presents a selection of data to illustrate key SAR trends. For a comprehensive list of compounds and their activities, please refer to the cited literature.
Antiplasmodial Activity: Combating Malaria
Malaria, caused by Plasmodium parasites, remains a major global health threat. The phenoxyacetamide scaffold has been explored for its potential to yield novel antiplasmodial agents.
Key SAR Insights:
-
Impact of the Diaryl Ether Moiety: The nature of the substituents on both the phenoxy and the benzamide rings significantly affects antiplasmodial activity.
-
Anilino Partial Structure: The substitution pattern on the anilino part of the molecule is a strong determinant of both antiplasmodial activity and cytotoxicity.
-
Piperazine Substitutions: The introduction of N-Boc and N-pivaloylpiperazinyl groups at the para position of the anilino ring leads to more active compounds compared to their ortho substituted counterparts.[9] Replacement of the piperazinyl moiety with simple amino groups results in a dramatic loss of activity.[9]
Experimental Data Summary: Antiplasmodial Activity against P. falciparum
| Compound ID | Phenoxy Ring Substitution | Anilino Ring Substitution | PfNF54 IC50 (µM) | Selectivity Index (L-6 cells) | Reference |
| Lead Compound 1 | 4-fluoro | 4-(piperazin-1-yl) | 0.85 | - | [9] |
| Analog D | 4-fluoro, 3-(trifluoromethyl) | 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl | 0.269 | 460 | [9] |
| Analog E | 4-fluoro, 3-(trifluoromethyl) | 4-aminophenyl | 51.85 | - | [9] |
This table highlights key compounds and their biological data. For more detailed information, consult the primary research article.
Anticancer Activity: Targeting Cancer Cell Proliferation
Phenoxyacetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents.[1]
Key SAR Insights:
-
Halogenation of the N-Phenyl Ring: The presence of halogens on the N-phenyl ring of the acetamide moiety appears to be favorable for anticancer activity.
-
Substitution on the Phenoxy Ring: The introduction of electron-withdrawing groups, such as a nitro group, on the phenoxy ring can enhance cytotoxic effects.
-
Selectivity: Some phenoxyacetamide derivatives have shown a degree of selectivity towards cancer cells over normal cells, which is a crucial aspect of anticancer drug development.
Experimental Data Summary: Anticancer Activity
| Compound ID | Phenoxy Ring Substitution | N-Phenyl Ring Substitution | Cell Line | IC50 (µM) | Reference |
| Compound I | Unsubstituted | 4-chlorophenyl | HepG2 | 1.43 | [10] |
| Compound II | Unsubstituted | 4-methylphenyl | HepG2 | 6.52 | [10] |
| 3c | 4-nitro | 4-chlorophenyl | MCF-7 | - (Exhibited activity) | [11] |
This table provides a snapshot of the anticancer potential of this scaffold. Further details can be found in the referenced publications.
Anticonvulsant Activity: Modulating Neuronal Excitability
The search for novel antiepileptic drugs with improved efficacy and safety profiles is ongoing.[12] Phenoxyacetic acid derivatives, closely related to phenoxyacetamides, have shown promising anticonvulsant properties in preclinical models.[10][13]
Key SAR Insights:
-
Broad Spectrum of Activity: Several lead compounds have demonstrated efficacy in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, suggesting a broad spectrum of anticonvulsant activity.
-
Role of Specific Moieties: The presence of certain heterocyclic rings and specific substitution patterns on the aromatic rings are critical for potent anticonvulsant effects. For example, a 4-fluorophenylpiperazinyl moiety has been associated with high activity.[11]
-
Superiority over Existing Drugs: In some cases, novel phenoxyacetamide analogs have shown superior efficacy and safety profiles compared to established antiepileptic drugs like valproic acid.[13]
Experimental Data Summary: Anticonvulsant Activity in Mice
| Compound ID | Key Structural Features | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |
| 7b | Phenoxyacetic acid derivative | - (100% protection at 30 mg/kg) | - | [13] |
| 12 | 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione | 30 | >100 | [11] |
| 14 | (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative | 49.6 | 67.4 | [14] |
This table summarizes the anticonvulsant potential of selected compounds. For detailed pharmacological data, please refer to the original research.
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted phenoxyacetamides.
General Synthetic Protocol for Substituted Phenoxyacetamides
The synthesis of substituted phenoxyacetamides is typically achieved through a two-step process involving the preparation of a chloroacetamide intermediate followed by a nucleophilic substitution with a substituted phenol.
Step 1: Synthesis of 2-Chloro-N-(substituted-phenyl)acetamide
-
To a solution of a substituted aniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine (1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of 2-(Substituted-phenoxy)-N-(substituted-phenyl)acetamide
-
To a solution of a substituted phenol (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide, add a base like anhydrous potassium carbonate (1.5 eq.).
-
Add the chloroacetamide intermediate (1.0 eq.) from Step 1 to the reaction mixture.
-
Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethanol).
Causality Behind Experimental Choices: The use of a base in both steps is crucial to neutralize the HCl generated during the acylation and the nucleophilic substitution reactions, respectively. The choice of solvent is determined by the solubility of the reactants and the reaction temperature required. TLC is an indispensable tool for monitoring the reaction progress, ensuring that the reaction is allowed to proceed to completion without unnecessary heating, which could lead to side product formation.
In Vitro Biological Evaluation Protocols
3.2.1. T3SS Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the translocation of a T3SS effector protein into host cells.
-
Seed HeLa cells in 96-well plates and grow to confluency.
-
Pre-incubate the HeLa cells with varying concentrations of the test compounds for 1 hour.
-
Infect the cells with a P. aeruginosa strain engineered to express a reporter effector protein (e.g., ExoU-luciferase fusion).
-
After a 3-hour incubation, lyse the HeLa cells.
-
Measure the luciferase activity in the cell lysate, which corresponds to the amount of translocated effector protein.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits translocation by 50%.[15]
3.2.2. Antiplasmodial Activity Assay (P. falciparum Growth Inhibition)
This assay determines the potency of compounds against the blood stages of the malaria parasite.
-
Culture chloroquine-sensitive (NF54) or resistant strains of P. falciparum in human erythrocytes.
-
Synchronize the parasite culture to the ring stage.
-
Add varying concentrations of the test compounds to the parasite culture in 96-well plates.
-
Incubate the plates for 48-72 hours under standard culture conditions.
-
Quantify parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay or by measuring parasite lactate dehydrogenase (pLDH) activity.
-
Determine the IC50 value, the concentration at which parasite growth is inhibited by 50%.
3.2.3. Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed cancer cells (e.g., HepG2, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals formed by viable cells using a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.
3.2.4. Anticonvulsant Activity Screening (In Vivo)
-
Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures.
-
Administer the test compound to mice or rats at various doses.
-
After a specific time, induce seizures by applying an electrical stimulus through corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ED50, the dose that protects 50% of the animals from the tonic extension, is determined.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures.
-
Administer the test compound to the animals.
-
After a set time, inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe the animals for the onset of clonic seizures.
-
The ED50, the dose that protects 50% of the animals from seizures, is calculated.
-
Self-Validating Systems: Each of these protocols includes appropriate controls (e.g., vehicle control, positive control with a known active compound) to ensure the validity of the results. Dose-response curves are generated to accurately determine IC50 or ED50 values.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: A simplified workflow for the synthesis and biological evaluation of substituted phenoxyacetamides.
Caption: Mechanism of action of phenoxyacetamide inhibitors on the P. aeruginosa T3SS.
Conclusion and Future Directions
This guide has provided a comparative overview of the structure-activity relationships of substituted phenoxyacetamides across diverse therapeutic areas. The versatility of this scaffold is evident from its ability to be tailored to inhibit bacterial virulence, combat parasitic infections, kill cancer cells, and modulate neuronal excitability. The key to unlocking the full potential of phenoxyacetamides lies in a deep understanding of the specific SAR for each biological target.
Future research in this area should focus on:
-
Improving Selectivity: Designing derivatives with high selectivity for their intended target to minimize off-target effects and potential toxicity.
-
Optimizing Pharmacokinetic Properties: Enhancing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their in vivo efficacy.
-
Elucidating Mechanisms of Action: Further investigating the precise molecular targets and mechanisms of action to facilitate rational drug design.
By leveraging the insights presented in this guide, researchers can accelerate the development of novel and effective therapeutics based on the promising phenoxyacetamide scaffold.
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A Senior Scientist's Guide to Molecular Weight Confirmation: A Comparative Analysis Using 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
Introduction
In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant project delays. The primary characteristic defining a molecule is its elemental composition, which is directly reflected in its molecular weight. This guide provides an in-depth, experience-driven comparison of analytical techniques for confirming the molecular weight and, by extension, the molecular formula of a novel synthetic compound, 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide .
We will move beyond simply listing protocols to explore the causality behind our experimental choices. This guide is designed for researchers and scientists who require not just a method, but a robust, self-validating system for structural confirmation. We will focus on the gold standard—High-Resolution Mass Spectrometry (HRMS)—and contrast its definitive power with traditional methods, demonstrating why it has become an indispensable tool in the modern laboratory.
The Analyte: 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
Before any analysis, understanding the target is paramount. Our compound of interest possesses a variety of functional groups: an aromatic ring, a chloro-substituent, a formyl group, a methoxy group, an ether linkage, and a primary acetamide. This combination of features makes it moderately polar.
-
Molecular Formula: C₁₀H₁₀ClNO₄
-
Nominal Mass: 243 g/mol
-
Theoretical Monoisotopic Mass [M]: 243.02984 Da
-
Expected Ion (ESI, Positive Mode) [M+H]⁺: 244.03766 Da
The presence of chlorine is a crucial isotopic signature. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) will produce a characteristic isotopic pattern for any chlorine-containing ion, with an [M+2] peak approximately one-third the intensity of the monoisotopic [M] peak. This pattern serves as a powerful secondary confirmation point.
The Gold Standard: High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful analytical technique used to determine the exact molecular masses of compounds with extremely high accuracy.[1] This precision allows for the confident determination of elemental composition, distinguishing between molecules that may have the same nominal mass but different atomic makeups. For small molecules, instruments like Time-of-Flight (TOF) and Orbitrap analyzers provide the necessary resolving power.[2][3]
Why HRMS? The Power of Mass Accuracy
The core value of HRMS lies in its ability to measure mass to within a few parts per million (ppm) of the theoretical value. This level of accuracy drastically narrows down the number of possible elemental formulas for a given mass, often to a single, unambiguous result. Low-resolution mass spectrometry, by contrast, provides only the integer mass, leaving significant ambiguity.
Experimental Workflow: LC-ESI-HRMS
For our analyte, which is moderately polar and thermally stable, Liquid Chromatography coupled with Electrospray Ionization (LC-ESI) is the ideal method for introduction into the high-resolution mass spectrometer.[4][5] ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺, preserving the intact molecular structure for analysis.[6]
Caption: Workflow for LC-ESI-HRMS analysis.
Detailed Protocol: LC-ESI-HRMS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock to 1 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid is crucial as it provides a source of protons (H⁺) to facilitate efficient ionization in positive ESI mode, enhancing the signal for the [M+H]⁺ ion.[4]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). This stationary phase is appropriate for retaining and separating our moderately polar analyte from potential impurities.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. This ensures the analyte is eluted as a sharp peak.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
High-Resolution Mass Spectrometer (HRMS) Settings (Orbitrap Example):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Scan Range: m/z 100-500. This range comfortably includes our target ion.
-
Resolution: 70,000 FWHM (Full Width at Half Maximum). This high resolution is essential to achieve the mass accuracy needed for formula confirmation.[2]
-
Data Acquisition: Full scan mode.
-
Interpreting the HRMS Data
A successful analysis will yield data that aligns precisely with theoretical calculations. The combination of exact mass and the correct isotopic pattern provides definitive confirmation.
| Parameter | Theoretical Value | Experimental Result (Simulated) |
| Analyte Ion | [C₁₀H₁₀ClNO₄+H]⁺ | - |
| Exact Mass | 244.03766 Da | 244.03751 Da |
| Mass Difference (Δm) | - | -0.00015 Da |
| Mass Error | - | -0.61 ppm |
| Isotopic Pattern | [M+H]⁺ : [M+H+2]⁺ ≈ 100 : 32.5 | Observed ratio ≈ 100 : 32.8 |
Alternative Approaches: A Comparative Analysis
To fully appreciate the power of HRMS, it is instructive to compare it with alternative, more traditional methods.
Method 1: Elemental Analysis (EA)
Elemental analysis, typically via combustion, determines the mass percentage of each element in a compound.[7] This technique provides the simplest whole-number ratio of atoms, known as the empirical formula .[8]
Caption: Workflow for Elemental Analysis.
Simulated Data & Interpretation:
| Element | Theoretical % | Experimental Result (Simulated) |
| Carbon (C) | 49.29% | 49.25% |
| Hydrogen (H) | 4.14% | 4.18% |
| Chlorine (Cl) | 14.55% | 14.51% |
| Nitrogen (N) | 5.75% | 5.79% |
| Oxygen (O) | 26.27% (by difference) | 26.27% |
From these percentages, one can calculate the molar ratios, which simplify to C₁₀H₁₀ClNO₄. In this specific case, the empirical formula happens to be the same as the molecular formula.
The Limitation: Elemental analysis alone cannot determine the molecular formula.[9] For example, if the true molecule were C₂₀H₂₀Cl₂N₂O₈ (with a molecular weight of 486.05967 Da), it would yield the exact same percentage composition and the same empirical formula of C₁₀H₁₀ClNO₄. Without an independent measure of the molecular weight (from mass spectrometry, for example), elemental analysis is incomplete.[10]
Method 2: Low-Resolution Mass Spectrometry (LRMS)
A standard quadrupole or ion trap mass spectrometer provides nominal (integer) mass information. For our analyte, an LRMS would report a molecular ion peak at m/z 243 and/or a protonated peak at m/z 244.
The Ambiguity Problem: While useful for a quick check, this result is ambiguous. Consider these two distinct molecular formulas:
-
C₁₀H₁₀ClNO₄: Nominal Mass = 243
-
C₁₁H₁₄N₃O₃: Nominal Mass = 243
A low-resolution instrument cannot distinguish between them. HRMS, however, would resolve them easily:
-
C₁₀H₁₀ClNO₄ [M+H]⁺: 244.03766 Da
-
C₁₁H₁₄N₃O₃ [M+H]⁺: 244.10842 Da
This clear separation underscores the necessity of high resolution for definitive structural work.
Synthesis and Recommendation
This guide has comparatively evaluated three methods for the molecular weight and formula confirmation of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide.
| Feature | HRMS | Elemental Analysis | LRMS |
| Output | Exact Mass (to 4-5 decimal places) | % Elemental Composition | Nominal Mass (Integer) |
| Information Derived | Molecular Formula | Empirical Formula | Possible Molecular Weights |
| Confidence | Very High (Unambiguous) | Low (Ambiguous without MW) | Moderate (Ambiguous) |
| Key Advantage | High accuracy and specificity | Verifies elemental ratios | Speed and simplicity |
| Key Limitation | Higher instrument cost | Cannot determine molecular formula | Cannot resolve isobaric species |
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Romero-González, R., et al. Benefits of Ion Mobility Separation in GC-APCI-HRMS Screening: From the Construction of a CCS Library to the Application to Real-World Samples. NIH National Library of Medicine. 2022. [Link]
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validation of a high-throughput screening hit for 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
By: A Senior Application Scientist
Introduction: From High-Throughput Hit to Validated Lead
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries against a biological target. However, the journey from a primary "hit" to a validated lead compound is fraught with potential pitfalls, including false positives and artifacts. This guide provides a comprehensive framework for the validation of a promising HTS hit, 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (hereafter referred to as Compound X ), identified in a hypothetical screen for inhibitors of human Elongase of Very Long Chain Fatty Acids 6 (ELOVL6).
ELOVL6 is a critical enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), particularly in the conversion of palmitate (C16:0) to stearate (C18:0). Dysregulation of ELOVL6 activity has been implicated in various metabolic diseases and is an emerging target in oncology, given the reliance of some cancer cells on specific lipid metabolic pathways.[1][2] Our hypothetical HTS campaign aimed to identify novel small-molecule inhibitors of ELOVL6 for potential therapeutic development. Compound X emerged as a primary hit, demonstrating significant inhibition of ELOVL6 activity in a fluorescence-based assay.
This guide will walk researchers through a rigorous, multi-step validation process, comparing Compound X to a known ELOVL6 inhibitor and a structurally similar but inactive analog. We will delve into the rationale behind each experimental choice, provide detailed protocols, and present hypothetical data to illustrate the decision-making process.
Comparator Compounds: The Importance of Benchmarking
To objectively assess the performance of Compound X, it is essential to include both a positive and a negative control.
-
Positive Control: ELOVL6-IN-4 is a potent and selective, commercially available inhibitor of ELOVL6.[3] It serves as a benchmark for the expected level of on-target activity and allows for a direct comparison of potency and efficacy.
-
Negative Control: 2-(2-Chloro-6-methoxyphenoxy)acetamide (Compound Y) is a structurally similar analog of Compound X, lacking the 4-formyl group. The rationale for selecting this analog is based on the hypothesis that the formyl group may be crucial for the compound's interaction with the ELOVL6 active site. The synthesis of such analogs can be achieved through established methods for chloroacetamide derivatives.[4][5]
The Hit Validation Workflow: A Step-by-Step Guide
The validation of an HTS hit is a systematic process designed to confirm the initial observation, establish a dose-dependent relationship, and rule out common sources of assay interference.
Caption: A comprehensive workflow for HTS hit validation.
Primary Hit Confirmation: Is the Activity Real?
The first crucial step is to confirm the activity of the primary hit using a freshly sourced and analytically pure sample of Compound X. This eliminates the possibility that the initial activity was due to a contaminated or degraded sample from the screening library.
Experimental Protocol: ELOVL6 Biochemical Assay (Fluorescence-based)
-
Principle: This assay measures the consumption of the co-substrate, malonyl-CoA, during the ELOVL6-catalyzed elongation of palmitoyl-CoA. A coupled enzymatic reaction is used to measure the remaining malonyl-CoA, which is inversely proportional to ELOVL6 activity.
-
Procedure:
-
Prepare a reaction mixture containing recombinant human ELOVL6, palmitoyl-CoA, and NADPH in an appropriate buffer.
-
Add Compound X, ELOVL6-IN-4, or Compound Y at a fixed concentration (e.g., 10 µM).
-
Initiate the reaction by adding malonyl-CoA.
-
Incubate for a defined period at 37°C.
-
Stop the reaction and measure the remaining malonyl-CoA using a commercial detection kit that generates a fluorescent signal.
-
Calculate the percent inhibition relative to a DMSO vehicle control.
-
Expected Results:
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |
| Compound X | 10 | 85 ± 5 |
| ELOVL6-IN-4 | 1 | 95 ± 3 |
| Compound Y | 10 | 5 ± 2 |
A successful confirmation will show a significant and reproducible inhibition of ELOVL6 activity by the fresh sample of Compound X, while the negative control, Compound Y, should be inactive.
Dose-Response Analysis: Quantifying Potency
Once the hit is confirmed, the next step is to determine its potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's inhibitory activity.
Experimental Protocol: The same fluorescence-based biochemical assay is used, but with a serial dilution of the test compounds.
Data Presentation:
| Compound | IC50 (µM) |
| Compound X | 1.2 |
| ELOVL6-IN-4 | 0.08 |
| Compound Y | > 50 |
The results would indicate that Compound X is a moderately potent inhibitor of ELOVL6, albeit less potent than the established inhibitor ELOVL6-IN-4. The lack of activity for Compound Y further supports a specific structure-activity relationship.
Orthogonal Assay: Ruling Out Technology-Specific Artifacts
To ensure that the observed inhibition is not an artifact of the assay technology (e.g., fluorescence interference), it is crucial to confirm the activity in an orthogonal assay that employs a different detection method. A liquid chromatography-mass spectrometry (LC-MS) based assay that directly measures the product of the enzymatic reaction provides a robust alternative.
Experimental Protocol: ELOVL6 LC-MS Assay
-
Principle: This assay directly measures the formation of the C18:0-CoA product from the C16:0-CoA substrate.
-
Procedure:
-
Perform the enzymatic reaction as described in the biochemical assay.
-
After incubation, quench the reaction with an organic solvent.
-
Analyze the reaction mixture by LC-MS to quantify the amount of C18:0-CoA produced.
-
Calculate the percent inhibition based on the reduction in product formation.
-
Data Comparison:
| Compound | Biochemical IC50 (µM) | LC-MS IC50 (µM) |
| Compound X | 1.2 | 1.5 |
| ELOVL6-IN-4 | 0.08 | 0.1 |
| Compound Y | > 50 | > 50 |
A strong correlation between the IC50 values obtained from the two different assay formats provides high confidence that Compound X is a genuine inhibitor of ELOVL6 and not an assay artifact.
Aggregation Counter-Screening: Identifying Promiscuous Inhibitors
A significant source of false positives in HTS is compound aggregation, where small molecules form colloidal particles that non-specifically inhibit enzymes.[6][7] It is imperative to perform counter-screens to identify and discard such promiscuous inhibitors.
Caption: Simplified mechanism of enzyme inhibition by compound aggregation.
Experimental Protocols:
-
Dynamic Light Scattering (DLS): This technique directly detects the formation of aggregates in solution by measuring scattered light. Samples of Compound X are prepared at various concentrations, and the particle size distribution is measured. The presence of particles in the nanometer to micrometer range is indicative of aggregation.
-
β-Lactamase Counter-Screen: This is a well-established enzymatic assay used to identify aggregators.[8] Many aggregating compounds are known to inhibit β-lactamase. The inhibition is typically reversed by the addition of a non-ionic detergent, such as Triton X-100, which disrupts the aggregates.
Data Summary:
| Compound | DLS (Particle Detection at 20 µM) | β-Lactamase IC50 (µM) | β-Lactamase IC50 with 0.01% Triton X-100 (µM) |
| Compound X | No | > 100 | > 100 |
| Known Aggregator | Yes | 5 | > 100 |
The absence of aggregation in both assays for Compound X would strongly suggest that it is not a promiscuous inhibitor acting through this mechanism.
Cell-Based Assay: Confirming Target Engagement in a Biological Context
The final step in the initial validation is to determine if Compound X can inhibit ELOVL6 in a cellular environment. This is a critical step to bridge the gap between biochemical activity and potential physiological effects.
Experimental Protocol: Cellular Lipid Profiling
-
Principle: This assay measures the ratio of C18:0 to C16:0 fatty acids in cells treated with the test compounds. Inhibition of ELOVL6 will lead to a decrease in this ratio.
-
Procedure:
-
Culture a relevant cell line (e.g., a cancer cell line with high ELOVL6 expression) in the presence of serial dilutions of Compound X, ELOVL6-IN-4, or Compound Y for 24-48 hours.
-
Harvest the cells and extract the total lipids.
-
Analyze the fatty acid composition by gas chromatography-mass spectrometry (GC-MS).
-
Calculate the C18:0 / C16:0 ratio and determine the cellular IC50.
-
Cellular Activity Data:
| Compound | Cellular IC50 (µM) |
| Compound X | 5.8 |
| ELOVL6-IN-4 | 0.5 |
| Compound Y | > 100 |
Demonstrating that Compound X can modulate the cellular levels of VLCFAs in a dose-dependent manner provides strong evidence of on-target activity in a biologically relevant setting. The higher cellular IC50 compared to the biochemical IC50 is expected and can be attributed to factors such as cell permeability and metabolic stability.
Conclusion: A Validated Hit Ready for Further Optimization
Following this rigorous validation workflow, we can confidently classify 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide (Compound X) as a validated hit for the inhibition of ELOVL6. It has demonstrated reproducible, dose-dependent inhibition of its target in both biochemical and cellular assays, and has been cleared of common HTS artifacts such as technology-specific interference and non-specific aggregation.
While Compound X is less potent than the comparator compound ELOVL6-IN-4, it represents a novel chemical scaffold for ELOVL6 inhibition. The inactivity of its close analog, Compound Y, provides a starting point for structure-activity relationship (SAR) studies. The validated status of Compound X makes it a strong candidate for a lead optimization program, where medicinal chemistry efforts can be directed towards improving its potency, selectivity, and drug-like properties. This systematic approach to hit validation is essential for ensuring that resources are focused on the most promising candidates, ultimately increasing the probability of success in the long and arduous process of drug discovery.
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Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy. PubMed Central. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of novel chemical entities demand a rigorous, first-principles approach. This guide provides a comprehensive, actionable framework for the proper disposal of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Identification and Risk Assessment: Understanding the 'Why'
-
Chlorinated Organic Compound: The presence of a carbon-chlorine bond classifies this compound as a halogenated organic .[1] Halogenated wastes are treated separately from non-halogenated wastes because their incineration requires specialized conditions to prevent the formation of highly toxic dioxins and furans.[2] The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds, listing many as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[3][4][5]
-
Phenolic Derivative: Chlorinated phenols are recognized as priority environmental pollutants due to their toxicity to aquatic life and potential to form carcinogenic byproducts.[6][7] Their persistence in the environment necessitates disposal methods that ensure complete destruction.
-
Acetamide Moiety: Acetamide derivatives can exhibit varying levels of toxicity. For instance, 2-chloroacetamide is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility.[8] While the toxicity of the full compound is not established, this structural alert warrants a cautious approach.
Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8][9]
Summary of Key Chemical Information
| Property | Value / Classification | Rationale & Significance |
| Chemical Class | Halogenated Organic, Phenolic, Acetamide | Dictates waste segregation, high-temperature incineration requirement, and potential environmental toxicity. |
| Physical State | Likely a solid at room temperature.[10] | Affects spill cleanup procedures and potential for dust formation. |
| Known Hazards (from analogs) | Skin Irritation, Serious Eye Irritation.[9][11] | Mandates the use of specific Personal Protective Equipment (PPE). |
| Potential RCRA Classification | F-Listed Hazardous Waste (if mixed with spent solvents) or U/P-Listed (if a commercial chemical product).[2][3] | Governs federal and state disposal regulations. Requires disposal via a licensed hazardous waste contractor. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[9] | Crucial for safe storage of waste pending disposal to prevent hazardous reactions. |
Mandatory Personal Protective Equipment (PPE)
Before handling the compound in any form, including for disposal, ensure the following PPE is worn. The principle here is to create a complete barrier to prevent any route of exposure.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[12]
-
Skin and Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit should be used.[8]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][13]
Step-by-Step Disposal Protocol
The primary directive for the disposal of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide is that it must be treated as hazardous waste .[13] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[14][15]
Step 1: Waste Segregation and Container Selection
-
Rationale: Proper segregation is the most critical step in the laboratory waste management process. Co-mingling incompatible waste streams can lead to dangerous reactions and makes disposal more complex and expensive.
-
Procedure:
-
Designate a specific, dedicated hazardous waste container for "Halogenated Organic Waste."[1]
-
The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, vapor-tight screw cap.[15]
-
The container must be in good condition, free from cracks or residue on the outside.
-
Step 2: Labeling the Waste Container
-
Rationale: Accurate labeling is a regulatory requirement and ensures that all personnel are aware of the container's contents and associated hazards.
-
Procedure:
-
Before adding any waste, label the container clearly with the words "Hazardous Waste."
-
List the full chemical name: "Waste 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide." Do not use abbreviations or chemical formulas.[15]
-
Include an estimate of the concentration and total quantity.
-
Affix the appropriate hazard pictograms (e.g., Health Hazard, Irritant).
-
Step 3: Waste Collection
-
Rationale: This process should minimize the risk of spills and exposure.
-
Procedure:
-
Pure/Unused Compound: Carefully transfer the solid chemical into the designated waste container inside a chemical fume hood.
-
Contaminated Labware: Disposable items (e.g., weigh boats, gloves, pipette tips) that are grossly contaminated should be placed in a sealed, labeled bag and then into the solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol), and the rinsate must be collected as halogenated liquid waste.
-
Solutions: Collect all solutions containing the compound in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvents.[15]
-
Keep the waste container closed at all times except when actively adding waste.[13][15]
-
Step 4: Storage Pending Disposal
-
Rationale: Safe interim storage prevents accidents and ensures compliance with satellite accumulation area (SAA) regulations.
-
Procedure:
Step 5: Arranging for Final Disposal
-
Rationale: Final disposal must be handled by professionals equipped to manage and destroy hazardous chemical waste in accordance with federal and local regulations.
-
Procedure:
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]
-
Provide them with the full chemical name and any available hazard information.
-
Follow their specific instructions for waste pickup and manifest documentation. The ultimate disposal method will likely be high-temperature incineration at an approved facility.[13][16]
-
Spill Management Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control & Ventilate: Ensure the spill area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the full PPE suite as described in Section 2.
-
Contain & Absorb: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite. Avoid raising dust.[8][9] For a liquid spill, contain it with absorbent pads.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9][14]
-
Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste streams containing 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide.
Caption: Decision workflow for proper segregation and disposal of waste.
References
- Benchchem. (2025). Proper Disposal of N,N-Dimethyl-D6-acetamide: A Guide for Laboratory Professionals.
- MLI Environmental. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
- U.S. Government Publishing Office. (2012). § 261.31 Hazardous wastes from non-specific sources. Code of Federal Regulations, Title 40, Part 261.
- LabSolutions. 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide.
- Fisher Scientific. (2025). Safety Data Sheet for Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-.
- Fisher Scientific. (2023). Safety Data Sheet for 2-Chloroacetamide.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Chloroacetamide.
- Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options.
- Loba Chemie. ACETAMIDE FOR SYNTHESIS Safety Data Sheet.
- Bucknell University. HAZARDOUS WASTE SEGREGATION.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Sigma-Aldrich. (2024). Safety Data Sheet for Acetamide.
- CDH Fine Chemical. 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
- U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- AK Scientific, Inc. Safety Data Sheet for 2-Chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide.
- Sigma-Aldrich. (2024). Safety Data Sheet for 2-chloroacetamide.
- Anku, W. W., Mamo, M. A., & Govender, P. P. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal.
- Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
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A Comprehensive Guide to the Safe Handling of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
The core logic of this guide is to mitigate risk by addressing the potential hazards associated with the key functional groups present in the molecule: the chloroacetamide moiety, the aromatic aldehyde, and the chlorinated phenolic ether. These groups are known to be associated with risks including, but not limited to, acute toxicity, skin and eye irritation, sensitization, and potential long-term health effects.
Section 1: Hazard Assessment and Core Precautions
Given the absence of specific toxicological data for 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide, a conservative approach to hazard assessment is mandatory. Analogous chloroacetamide compounds exhibit a range of health effects that must be considered.
Inferred Potential Hazards:
-
Acute Toxicity (Oral): Chloroacetamide derivatives can be toxic if swallowed[1][2][3].
-
Skin Irritation and Sensitization: May cause skin irritation and potentially an allergic skin reaction upon contact[4][5][6][7].
-
Serious Eye Irritation: Assumed to be a serious eye irritant[4][6][7].
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[6][7].
-
Chronic Effects: Some acetamide compounds are suspected of causing reproductive damage or may have carcinogenic potential based on animal data[1][2][3][5][8].
Due to these potential hazards, all work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2] An eyewash station and safety shower must be readily accessible in the immediate work area.[4][5][8]
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds. Gloves must be inspected before use and disposed of immediately after contamination.[1] |
| Eye Protection | Chemical Safety Goggles or a Face Shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[2][5][8] |
| Body Protection | A fully-fastened laboratory coat | Prevents contamination of personal clothing.[5][8] |
| Respiratory Protection | Not required if handled exclusively within a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood.[2][5] |
Visual Guide: PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Section 3: Operational Handling and Disposal Plan
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment and reagents.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated spatula and weighing vessel. Minimize the creation of dust.[2][4][8]
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1][4]
Spill Management
In the event of a spill:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain: If safe to do so, prevent the spread of the spill using appropriate absorbent materials. Avoid generating dust from solid spills.[2][8]
-
Cleanup: Wear appropriate PPE, including respiratory protection if outside a fume hood. Carefully sweep or vacuum up solid material and place it in a sealed container for disposal.[2][8]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan
All waste containing 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide must be treated as hazardous.
-
Segregation: Do not mix this waste with other waste streams.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[1][4]
Visual Guide: Chemical Waste Disposal Workflow
Caption: Hazardous Chemical Waste Disposal Workflow.
Section 4: Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[1][4] Seek medical attention if irritation persists.[4]
-
In case of eye contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4]
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting.[5] Immediately call a poison center or doctor.[1][2]
References
- Fisher Scientific. (n.d.). Safety Data Sheet for Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-.
- Sigma-Aldrich. (2024). Safety Data Sheet for 2-Chloroacetamide.
- Fisher Scientific. (2013). MSDS for Acetamide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%.
- PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information.
- CDH Fine Chemical. (n.d.). 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- BLDpharm. (n.d.). 2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(4-chlorophenyl)acetamide.
- PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information.
- Australian Government Department of Health. (2016). Acetamide, 2-chloro-: Human health tier II assessment.
- PubChemLite. (n.d.). 53460-81-4 (C10H10ClNO4).
- European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27).
- Thermo Fisher Scientific. (2011). Safety Data Sheet for Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-.
- PubChem. (n.d.). 2-(4-Formyl-2-methoxyphenoxy)acetamide. National Center for Biotechnology Information.
- Acanthus Research. (n.d.). 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide.
- PubChemLite. (n.d.). 871126-37-3 (C10H10ClNO4).
- PubChemLite. (n.d.). C10H10ClNO4 - Explore.
- AK Scientific, Inc. (n.d.). 2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
